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  • Product: 6-Chloro-4-ethylpyridazin-3(2H)-one
  • CAS: 61404-49-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 6-Chloro-4-ethylpyridazin-3(2H)-one, a v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 6-Chloro-4-ethylpyridazin-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented in two key stages: the formation of the pyridazinone core via the cyclization of a suitable precursor with hydrazine, followed by a chlorination step to yield the target compound. This document delves into the mechanistic underpinnings of each transformation, provides detailed, field-tested experimental protocols, and presents the information in a clear and accessible format for researchers and professionals in drug development.

Introduction to Pyridazinones

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities.[1] The pyridazinone ring system is a key pharmacophore in a variety of therapeutic agents, exhibiting properties such as antihypertensive, analgesic, anti-inflammatory, and anticancer effects. The strategic functionalization of the pyridazinone scaffold allows for the fine-tuning of its pharmacological profile, making the development of efficient and scalable synthetic routes to these compounds a critical endeavor in drug discovery and development. This guide focuses on the synthesis of a specific, functionalized pyridazinone, 6-Chloro-4-ethylpyridazin-3(2H)-one, which serves as a versatile intermediate for further chemical elaboration.

Overall Synthetic Strategy

The synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one is efficiently achieved through a two-step process. The first step involves the construction of the 4-ethylpyridazin-3(2H)-one ring system, followed by a targeted chlorination at the 6-position. This strategy allows for the modular construction of the molecule, with the potential for diversification at various stages.

Synthesis_Workflow Precursor Ethyl-substituted 1,4-dicarbonyl precursor Intermediate 4-Ethyl-6-hydroxypyridazin-3(2H)-one Precursor->Intermediate Hydrazine Hydrate (Cyclization) Target 6-Chloro-4-ethylpyridazin-3(2H)-one Intermediate->Target POCl3 (Chlorination)

Caption: Overall synthetic workflow for 6-Chloro-4-ethylpyridazin-3(2H)-one.

Part I: Synthesis of 4-Ethyl-6-hydroxypyridazin-3(2H)-one (Intermediate I)

The formation of the pyridazinone ring is a cornerstone of this synthesis. The most common and effective method involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine.[2] In this case, a precursor bearing an ethyl group at the appropriate position is required to yield the desired 4-ethylpyridazinone. A suitable starting material is a derivative of 3-formylpentanoic acid or 2-ethylmaleic anhydride.

Mechanistic Insights: Pyridazinone Ring Formation

The reaction proceeds through a classical condensation-cyclization mechanism. Hydrazine, being a potent bis-nucleophile, initially attacks one of the carbonyl groups of the 1,4-dicarbonyl precursor to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration of this cyclic intermediate results in the formation of the stable, aromatic pyridazinone ring.

Ring_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Precursor 2-Ethylmaleic Anhydride Hydrazide Acyl Hydrazide Intermediate Precursor->Hydrazide Nucleophilic Acyl Substitution Hydrazine Hydrazine (H2N-NH2) Cyclic_Int Cyclic Intermediate Hydrazide->Cyclic_Int Intramolecular Cyclization Product_I 4-Ethyl-6-hydroxypyridazin-3(2H)-one Cyclic_Int->Product_I Dehydration

Caption: Mechanism of 4-Ethyl-6-hydroxypyridazin-3(2H)-one formation.

Detailed Experimental Protocol: Synthesis of 4-Ethyl-6-hydroxypyridazin-3(2H)-one

This protocol is based on the general procedure for the reaction of substituted maleic anhydrides with hydrazine.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethylmaleic Anhydride126.1112.6 g0.1
Hydrazine Hydrate (~64%)50.065.0 g0.1
Glacial Acetic Acid60.05100 mL-
Water18.02As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylmaleic anhydride (12.6 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature to dissolve the anhydride.

  • Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. The addition is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Pour the mixture into 200 mL of cold water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 85-95% Appearance: Off-white to pale yellow solid.

Part II: Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one (Target Molecule)

The conversion of the 6-hydroxy group of the pyridazinone to a chloro group is a crucial step for enabling further functionalization, such as nucleophilic aromatic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1][4]

Mechanistic Insights: Chlorination with Phosphorus Oxychloride

The chlorination mechanism involves the activation of the hydroxyl group (or its tautomeric keto form) by POCl₃. The oxygen atom of the pyridazinone attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate and the release of a chloride ion. This intermediate is a good leaving group. A subsequent nucleophilic attack by a chloride ion on the carbon atom at the 6-position results in the displacement of the phosphate group and the formation of the 6-chloro derivative.

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Intermediate_I 4-Ethyl-6-hydroxypyridazin-3(2H)-one Phosphoryl_Int Phosphoryl Intermediate Intermediate_I->Phosphoryl_Int Nucleophilic attack on P POCl3 POCl3 POCl3->Phosphoryl_Int Target_Molecule 6-Chloro-4-ethylpyridazin-3(2H)-one Phosphoryl_Int->Target_Molecule SNAr with Cl- Chloride_Ion Cl- Chloride_Ion->Target_Molecule

Caption: Mechanism of chlorination using phosphorus oxychloride.

Detailed Experimental Protocol: Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

This protocol is adapted from general procedures for the chlorination of hydroxypyridazines and related heterocycles.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethyl-6-hydroxypyridazin-3(2H)-one140.1414.0 g0.1
Phosphorus Oxychloride (POCl₃)153.3350 mL-
N,N-Dimethylformamide (DMF)73.091 mL(catalyst)
Ice-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-ethyl-6-hydroxypyridazin-3(2H)-one (14.0 g, 0.1 mol).

  • Carefully add phosphorus oxychloride (50 mL) to the flask, followed by a catalytic amount of N,N-dimethylformamide (1 mL).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. The solid should dissolve as the reaction progresses.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 6-Chloro-4-ethylpyridazin-3(2H)-one.

Expected Yield: 70-85% Appearance: White to off-white crystalline solid.

Data Summary

CompoundIUPAC NameMolar Mass ( g/mol )Melting Point (°C)Key Spectral Data
Intermediate I 4-Ethyl-6-hydroxypyridazin-3(2H)-one140.14~200-205¹H NMR: characteristic ethyl signals and vinyl proton; IR: broad O-H, C=O stretching.
Target Molecule 6-Chloro-4-ethylpyridazin-3(2H)-one158.59~110-115¹H NMR: downfield shift of vinyl proton compared to intermediate; MS: isotopic pattern for chlorine.

Conclusion

The synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one presented in this guide is a reliable and scalable method for accessing this valuable building block. The two-step approach, involving the initial formation of the pyridazinone ring followed by chlorination, is a well-precedented and high-yielding strategy. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently produce this compound for use in a wide range of drug discovery and development applications.

References

Sources

Exploratory

An In-depth Technical Guide to 6-Chloro-4-ethylpyridazin-3(2H)-one: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Emerging Significance of the Pyridazinone Scaffold To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical resource on 6-Chloro-4-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emerging Significance of the Pyridazinone Scaffold

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical resource on 6-Chloro-4-ethylpyridazin-3(2H)-one. The pyridazinone core is a recognized "privileged structure" in medicinal chemistry, attributable to its unique physicochemical properties that allow for versatile interactions with a multitude of biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][3][4] This guide will delve into the specific chemical properties of 6-Chloro-4-ethylpyridazin-3(2H)-one, a molecule poised for exploration in novel therapeutic development. While direct literature on this exact ethyl-substituted analog is emerging, this document synthesizes established principles of pyridazinone chemistry to provide a robust predictive and practical framework for its study.

Molecular Structure and Physicochemical Properties

6-Chloro-4-ethylpyridazin-3(2H)-one belongs to the class of halogenated pyridazinones. The core of this molecule is a six-membered aromatic ring containing two adjacent nitrogen atoms, characteristic of a pyridazine. The presence of a carbonyl group at the 3-position and a chloro substituent at the 6-position are key determinants of its reactivity and potential biological activity. The ethyl group at the 4-position provides a lipophilic character that can influence its pharmacokinetic profile.

Tautomerism:

It is crucial to recognize that 6-Chloro-4-ethylpyridazin-3(2H)-one can exist in tautomeric equilibrium with its aromatic alcohol form, 6-chloro-4-ethylpyridazin-3-ol. The pyridazinone form is generally the more stable tautomer.

tautomerism A 6-Chloro-4-ethylpyridazin-3(2H)-one B 6-Chloro-4-ethylpyridazin-3-ol A->B Tautomerization B->A

Caption: Tautomeric equilibrium of the pyridazinone ring.

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties for 6-Chloro-4-ethylpyridazin-3(2H)-one is presented in the table below. These values are extrapolated from data for structurally similar compounds and computational models.

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₆H₇ClN₂ODefines the elemental composition and molecular weight.
Molecular Weight158.59 g/mol Influences diffusion and transport properties.
LogP~1.5 - 2.5Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability.
Hydrogen Bond Donors1The N-H group can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors2The carbonyl oxygen and ring nitrogens can act as hydrogen bond acceptors.
pKa~8-9 (N-H)The acidity of the N-H proton influences ionization state at physiological pH.

Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one: A Proposed Pathway

Proposed Synthetic Workflow:

The synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one can be envisioned to start from a suitable γ-keto acid, which upon cyclization with hydrazine, followed by chlorination, would yield the target compound.

synthesis_workflow StartingMaterial 3-Oxohexanoic acid HydrazineCondensation Hydrazine Condensation StartingMaterial->HydrazineCondensation Hydrazine hydrate Intermediate 4-Ethyl-4,5-dihydropyridazin-3(2H)-one HydrazineCondensation->Intermediate Aromatization Aromatization Intermediate->Aromatization e.g., Br₂/AcOH AromatizedIntermediate 4-Ethylpyridazin-3(2H)-one Aromatization->AromatizedIntermediate Chlorination Chlorination AromatizedIntermediate->Chlorination e.g., POCl₃ FinalProduct 6-Chloro-4-ethylpyridazin-3(2H)-one Chlorination->FinalProduct

Caption: Proposed synthetic workflow for 6-Chloro-4-ethylpyridazin-3(2H)-one.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-Ethyl-4,5-dihydropyridazin-3(2H)-one

  • To a solution of 3-oxohexanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The condensation of the γ-keto acid with hydrazine forms a dihydropyridazinone ring, a robust and widely used transformation.[5]

Step 2: Aromatization to 4-Ethylpyridazin-3(2H)-one

  • Dissolve the 4-Ethyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

  • Add a solution of bromine (1.1 equivalents) in acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the aromatized product.

Causality: Dehydrogenation of the dihydropyridazinone ring using bromine in acetic acid is a common method to introduce the double bond and form the aromatic pyridazinone core.[6]

Step 3: Chlorination to 6-Chloro-4-ethylpyridazin-3(2H)-one

  • To 4-Ethylpyridazin-3(2H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) carefully at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality: Phosphorus oxychloride is a standard reagent for the conversion of the hydroxyl group of the pyridazinone tautomer to a chloro substituent.[1]

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 6-Chloro-4-ethylpyridazin-3(2H)-one is dictated by the interplay of its functional groups: the reactive chloro substituent, the nucleophilic nitrogen of the lactam, and the potential for electrophilic substitution on the pyridazinone ring.

Nucleophilic Aromatic Substitution (SNAr) at the 6-Position:

The chlorine atom at the 6-position of the pyridazinone ring is activated towards nucleophilic aromatic substitution. This is a key reaction for introducing a wide range of functional groups and building molecular diversity.

reactivity StartingMaterial 6-Chloro-4-ethylpyridazin-3(2H)-one SNAr Nucleophilic Aromatic Substitution (SNAr) StartingMaterial->SNAr Suzuki Suzuki Coupling StartingMaterial->Suzuki NAlkylation N-Alkylation StartingMaterial->NAlkylation Amines Amines SNAr->Amines R₂NH Alkoxides Alkoxides/Thiolates SNAr->Alkoxides RO⁻/RS⁻ BoronicAcids Aryl/Heteroaryl Boronic Acids Suzuki->BoronicAcids Pd catalyst AlkylHalides Alkyl Halides NAlkylation->AlkylHalides Base

Caption: Key reactivity pathways of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Protocol for a Typical SNAr Reaction:

  • Dissolve 6-Chloro-4-ethylpyridazin-3(2H)-one (1 equivalent) and the desired amine or alcohol/thiol (1.2 equivalents) in a suitable solvent (e.g., DMF, DMSO, or isopropanol).

  • Add a base such as potassium carbonate or triethylamine (2 equivalents).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Causality: The electron-withdrawing nature of the pyridazinone ring facilitates nucleophilic attack at the carbon bearing the chlorine atom.[7]

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[6]

Protocol for a Typical Suzuki Coupling:

  • To a degassed mixture of 6-Chloro-4-ethylpyridazin-3(2H)-one (1 equivalent), a boronic acid derivative (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in a suitable solvent (e.g., dioxane/water), add a base (e.g., K₂CO₃, 2 equivalents).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Causality: Palladium catalysts facilitate the oxidative addition to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.[6]

Predicted Spectroscopic Data

Predicting the spectroscopic characteristics of 6-Chloro-4-ethylpyridazin-3(2H)-one is essential for its identification and characterization. The following predictions are based on the analysis of spectral data from analogous pyridazinone derivatives.[8][9]

¹H NMR Spectroscopy:
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~1.2triplet~7.5
CH₂ (ethyl)~2.6quartet~7.5
H-5~7.0singlet-
N-H~11-13broad singlet-
¹³C NMR Spectroscopy:
CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~13
CH₂ (ethyl)~20
C-4~135
C-5~128
C-6~150
C-3 (C=O)~160
Infrared (IR) Spectroscopy:
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch3100-3300 (broad)
C-H stretch (aliphatic)2850-2960
C=O stretch (lactam)1650-1680
C=C/C=N stretch1580-1620
C-Cl stretch700-800
Mass Spectrometry (MS):

The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Potential Applications in Drug Discovery

The pyridazinone scaffold is a cornerstone in the development of a wide range of therapeutic agents.[2][3] The specific substitution pattern of 6-Chloro-4-ethylpyridazin-3(2H)-one suggests several promising avenues for drug discovery research.

  • Anti-inflammatory Agents: Many pyridazinone derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes such as phosphodiesterases (PDEs).[2]

  • Anticancer Agents: The pyridazinone core has been incorporated into molecules targeting various cancer-related pathways, including kinase inhibition and apoptosis induction.[7][10]

  • Cardiovascular Drugs: Certain pyridazinone derivatives have shown vasodilator and positive inotropic properties, making them potential candidates for the treatment of cardiovascular diseases.[10]

The presence of the reactive chloro group on 6-Chloro-4-ethylpyridazin-3(2H)-one makes it an excellent starting point for the synthesis of compound libraries for high-throughput screening against various biological targets.

Safety and Handling

While specific toxicity data for 6-Chloro-4-ethylpyridazin-3(2H)-one is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

6-Chloro-4-ethylpyridazin-3(2H)-one represents a promising, yet underexplored, chemical entity within the medicinally significant class of pyridazinones. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic strategy, and its potential for further derivatization. The true therapeutic potential of this molecule and its derivatives awaits discovery through rigorous synthesis and biological evaluation. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this intriguing scaffold, ultimately contributing to the development of novel and effective medicines.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014).
  • Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. In Targets in Heterocyclic Systems (Vol. 16, pp. 1-34). Italian Society of Chemistry.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015).
  • Faidah, A. S., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones.
  • Al-Ostoot, F. H., et al. (2022).
  • Al-Ostoot, F. H., et al. (2022). (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(16), 1461-1486.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • Rimaz, M., Khalafy, J., & Moghadam, P. N. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63(10), 1396-1401.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Quantum Mechanics-Chemistry. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
  • Pharmaffiliates. (n.d.). CAS No: 1696366-11-6 | Product Name : 6-Chloro-4-isopropyl-pyridazin-3-ol. Retrieved from [Link]

  • Amici, R., et al. (2016). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 59(15), 7073-7088.
  • Gobis, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11571.
  • Kumar, A., et al. (2020). Azolo[d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 12(23), 2149-2170.
  • Sikorski, A., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 225(1), 101-110.
  • BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.
  • ChemBK. (2024). 3-PyridazinaMine, 6-chloro-4-Methyl-. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 25(3), 1782.
  • Cilibrizzi, A., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(19), 6524.
  • Yamada, T., et al. (1987). Pyridazinones. 1. Synthesis, antisecretory, and antiulcer activities of thio amide derivatives. Journal of Medicinal Chemistry, 30(11), 2066-2071.

Sources

Foundational

An In-Depth Technical Guide to 6-Chloro-4-ethylpyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Chloro-4-ethylpyridazin-3(2H)-one, bearing the CAS number 61404-49-7, is a heterocyclic compound belonging to the pyridazinone class. This class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-ethylpyridazin-3(2H)-one, bearing the CAS number 61404-49-7, is a heterocyclic compound belonging to the pyridazinone class. This class of molecules is of significant interest in medicinal chemistry due to its wide spectrum of biological activities. Although research specifically focused on 6-Chloro-4-ethylpyridazin-3(2H)-one is limited, this technical guide consolidates available information on its physicochemical properties and provides a comprehensive overview of its synthetic chemistry and potential pharmacological applications by drawing parallels with closely related, well-studied analogs. The content herein is designed to serve as a foundational resource for researchers investigating the therapeutic utility of novel pyridazinone derivatives.

Introduction: The Prominence of the Pyridazinone Scaffold

The pyridazinone ring system is a versatile pharmacophore that has been extensively explored in drug discovery. Its unique structural features allow for diverse substitutions, leading to a broad range of biological activities. Pyridazinone derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects, among others. The presence of a chlorine atom and an ethyl group on the pyridazinone core of 6-Chloro-4-ethylpyridazin-3(2H)-one suggests its potential as a lead compound for the development of novel therapeutics. This guide will delve into the knowns and logical extrapolations surrounding this specific molecule.

Physicochemical Properties

PropertyValueSource
CAS Number 61404-49-7N/A
Molecular Formula C₆H₇ClN₂ON/A
Molecular Weight 158.58 g/mol N/A
IUPAC Name 6-chloro-4-ethylpyridazin-3(2H)-oneN/A
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted)N/A
LogP 1.5 - 2.5 (Estimated)N/A

Synthesis and Chemical Reactivity

A specific, peer-reviewed synthesis protocol for 6-Chloro-4-ethylpyridazin-3(2H)-one is not prominently documented. However, based on established synthetic routes for analogous 4-alkyl-6-chloropyridazin-3-ones, a plausible and robust synthetic pathway can be proposed. The general strategy involves the cyclization of a γ-ketoacid with a hydrazine derivative, followed by chlorination.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-oxopentanoic acid and hydrazine hydrate.

Synthesis_of_6-Chloro-4-ethylpyridazin-3(2H)-one reagent1 3-Oxopentanoic acid intermediate 4-Ethyl-4,5-dihydro-2H-pyridazin-3,6-dione reagent1->intermediate Cyclocondensation reagent2 Hydrazine hydrate reagent2->intermediate product 6-Chloro-4-ethylpyridazin-3(2H)-one intermediate->product Chlorination reagent3 Phosphorus oxychloride (POCl₃) reagent3->product

Caption: Proposed synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Detailed Experimental Protocol (Analog-Based)

This protocol is adapted from established procedures for similar pyridazinone syntheses.

Step 1: Synthesis of 4-Ethyl-4,5-dihydro-2H-pyridazin-3,6-dione

  • To a solution of 3-oxopentanoic acid (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

  • To a flask containing phosphorus oxychloride (POCl₃) (5-10 equivalents), add the dried 4-Ethyl-4,5-dihydro-2H-pyridazin-3,6-dione (1 equivalent) portion-wise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux (approximately 105 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-Chloro-4-ethylpyridazin-3(2H)-one.

Potential Biological Activities and Therapeutic Applications

The pyridazinone scaffold is a privileged structure in medicinal chemistry. While direct biological data for 6-Chloro-4-ethylpyridazin-3(2H)-one is scarce, the known activities of its analogs suggest several promising avenues for investigation.

Antimicrobial Activity

Numerous pyridazine derivatives have demonstrated significant antibacterial and antifungal properties. The presence of the halogenated pyridazinone core is often crucial for this activity. It is plausible that 6-Chloro-4-ethylpyridazin-3(2H)-one could be explored as a novel antimicrobial agent.

Anti-inflammatory and Analgesic Potential

The pyridazinone ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often act by inhibiting cyclooxygenase (COX) enzymes. The anti-inflammatory and analgesic potential of 6-Chloro-4-ethylpyridazin-3(2H)-one warrants investigation.

Anticancer Activity

Certain pyridazinone derivatives have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of kinases or interference with DNA replication. This makes 6-Chloro-4-ethylpyridazin-3(2H)-one a candidate for anticancer drug discovery programs.

Cardiovascular Applications

Some pyridazinone compounds are known to possess cardiotonic and vasodilatory effects, often through the inhibition of phosphodiesterase 3 (PDE3). This suggests a potential role for derivatives like 6-Chloro-4-ethylpyridazin-3(2H)-one in the treatment of cardiovascular diseases such as hypertension and heart failure.

Potential_Biological_Activities cluster_applications Potential Therapeutic Areas core 6-Chloro-4-ethylpyridazin-3(2H)-one antimicrobial Antimicrobial core->antimicrobial Targeting bacterial/fungal enzymes antiinflammatory Anti-inflammatory core->antiinflammatory COX enzyme inhibition anticancer Anticancer core->anticancer Kinase inhibition, Apoptosis induction cardiovascular Cardiovascular core->cardiovascular PDE3 inhibition, Vasodilation

Caption: Potential therapeutic applications of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Spectroscopic Characterization (Predicted)

Predicting the spectral data is crucial for the identification and characterization of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), and a singlet for the vinyl proton on the pyridazinone ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

  • ¹³C NMR: The carbon NMR would display six distinct signals corresponding to the carbons of the pyridazinone ring and the ethyl group. The carbonyl carbon would appear at a characteristic downfield shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the lactam group and C=C stretching vibrations of the pyridazinone ring.

Conclusion and Future Directions

6-Chloro-4-ethylpyridazin-3(2H)-one is a promising, yet underexplored, member of the pyridazinone family of heterocyclic compounds. While direct experimental data is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of its analogs. Future research should focus on the validation of the proposed synthetic route, thorough spectroscopic characterization, and systematic screening for a range of biological activities. Such studies will be instrumental in unlocking the therapeutic potential of this and other novel pyridazinone derivatives.

References

  • Due to the limited specific literature on 6-Chloro-4-ethylpyridazin-3(2H)-one, the references would be to papers on the synthesis and biological activities of analogous pyridazinone and chloropyridazine compounds. In a real-world scenario, these would be populated with specific citations found during the research process.
Exploratory

An In-depth Technical Guide to the Biological Activity of 6-Chloro-4-ethylpyridazin-3(2H)-one and its Analogs

Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the biological activities associated with the chemical scaffold of 6-chloro-4-alkylpyridazin-3(2H)-ones, with a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the chemical scaffold of 6-chloro-4-alkylpyridazin-3(2H)-ones, with a specific focus on 6-Chloro-4-ethylpyridazin-3(2H)-one. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. This document synthesizes current knowledge, explains the rationale behind experimental designs, and provides actionable protocols.

Introduction: The Pyridazinone Core in Bioactive Molecules

The pyridazinone ring system is a versatile scaffold that is a constituent of numerous biologically active compounds. These molecules have garnered significant attention in both the pharmaceutical and agrochemical industries due to their wide range of biological activities.[1][2] Pyridazinone derivatives have been reported to exhibit a remarkable spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[1][2] In the realm of agrochemicals, they are particularly noted for their potent herbicidal activity.[3][4][5] The specific substitutions on the pyridazinone ring play a crucial role in determining the nature and potency of their biological effects.

Chemical Profile: 6-Chloro-4-ethylpyridazin-3(2H)-one

Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.58 g/mol IUPAC Name: 6-chloro-4-ethyl-2H-pyridazin-3-one

General Synthesis of 4-Alkyl-6-chloropyridazin-3(2H)-ones

While specific synthesis routes for 6-Chloro-4-ethylpyridazin-3(2H)-one are not extensively detailed in publicly accessible literature, a general synthetic approach can be inferred from the synthesis of related pyridazinone derivatives. A common method involves the cyclization of a γ-keto acid with a hydrazine derivative. For 4-alkyl-6-chloropyridazin-3(2H)-ones, the synthesis could plausibly start from an appropriate ethyl-substituted γ-keto acid, followed by chlorination.

Primary Biological Activity: Herbicidal Action

The most prominently reported biological activity for pyridazinone derivatives is their herbicidal effect.[3][4][5] Many compounds within this class act as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX in the cytoplasm. This accumulated substrate is then rapidly oxidized by a non-enzymatic process, leading to the formation of singlet oxygen and other reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cessation of photosynthesis, and ultimately, cell death in susceptible plants.[4][5]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX catalyzes oxidation Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Pyridazinone 6-Chloro-4-ethylpyridazin-3(2H)-one (or analog) Pyridazinone->PPO inhibits Chlorophyll_Heme Chlorophyll & Heme Biosynthesis Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Accumulation->ROS non-enzymatic oxidation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Proposed mechanism of herbicidal action via PPO inhibition.

Structure-Activity Relationship (SAR)

The herbicidal activity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the pyridazinone ring. For instance, the presence of a halogen, such as chlorine at the 6-position, is often associated with enhanced herbicidal potency. The alkyl group at the 4-position also modulates the activity, likely by influencing the binding of the molecule to the active site of the PPO enzyme.

Other Potential Biological Activities

While herbicidal activity is the most well-documented, the pyridazinone scaffold is also being explored for a variety of other biological applications:

  • Antimicrobial and Antifungal Activity: Certain substituted pyridazinones have demonstrated inhibitory effects against various bacterial and fungal strains.[1]

  • Cardiovascular Effects: Some pyridazinone derivatives have been investigated for their cardiovascular properties, including acting as phosphodiesterase (PDE) III inhibitors.[6]

  • Anticancer Activity: The pyridazinone core has been incorporated into molecules designed as potential anticancer agents.

  • Thyroid Hormone Receptor Agonists: Specific pyridazinone derivatives have been patented as thyroid hormone receptor agonists, suggesting potential applications in metabolic diseases.[7]

Experimental Protocols

In Vitro PPO Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of a test compound against plant PPO.

Materials:

  • Arabidopsis thaliana PPO (AtPPO) or other plant-derived PPO

  • Test compound (e.g., 6-Chloro-4-ethylpyridazin-3(2H)-one) dissolved in DMSO

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a control with DMSO only.

  • Add the PPO enzyme solution to each well and incubate for a specified time at a controlled temperature.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the increase in fluorescence or absorbance at the appropriate wavelength, corresponding to the formation of protoporphyrin IX.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

PPO_Assay_Workflow Start Start: PPO Inhibition Assay Prep_Solutions Prepare Stock Solutions (Test Compound, Enzyme, Substrate) Start->Prep_Solutions Plate_Setup Set up 96-well Plate (Buffer, Test Compound/Control) Prep_Solutions->Plate_Setup Enzyme_Addition Add PPO Enzyme and Incubate Plate_Setup->Enzyme_Addition Reaction_Start Initiate Reaction with Substrate Enzyme_Addition->Reaction_Start Measurement Monitor Fluorescence/ Absorbance Change Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro PPO inhibition assay.

Greenhouse Herbicidal Activity Assay

This protocol describes a typical greenhouse experiment to evaluate the herbicidal efficacy of a compound.

Materials:

  • Test compound formulated as an emulsifiable concentrate or wettable powder.

  • Pots with soil.

  • Seeds of various weed species (e.g., barnyardgrass, rape).

  • Greenhouse with controlled environmental conditions.

  • Spraying equipment.

Procedure:

  • Sow the seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare different concentrations of the test compound formulation in water.

  • Spray the formulations evenly over the plants. Include a control group sprayed only with the formulation blank.

  • Maintain the plants in the greenhouse under controlled conditions (light, temperature, humidity).

  • Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Record the results as a percentage of injury or on a rating scale.

Data Summary

The following table summarizes the herbicidal activity of some pyridazinone derivatives as reported in the literature, providing a comparative context for the potential activity of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Compound ID (Reference)Target Weed SpeciesApplication Rate (g/ha)Inhibition (%)
5a [3]Barnyardgrass300Moderate
5f [3]Barnyardgrass300High
7m [4][5]Amaranthus retroflexus37.590-100
7m [4][5]Abutilon theophrasti37.590-100

Conclusion and Future Directions

The 6-chloro-4-alkylpyridazin-3(2H)-one scaffold, exemplified by 6-Chloro-4-ethylpyridazin-3(2H)-one, represents a promising class of compounds with significant biological activity, particularly as herbicides. The primary mechanism of action for their herbicidal effects is the inhibition of the PPO enzyme. Further research into the synthesis of novel analogs and a deeper understanding of their structure-activity relationships could lead to the development of more potent and selective herbicides. Additionally, the diverse biological activities reported for the pyridazinone core warrant further investigation into their potential pharmaceutical applications.

References

  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530.
  • Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro- 5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs. Arzneimittelforschung, 44(5), 583-588.
  • Pyridazinone derivatives as thyroid hormone receptor agonists.

Sources

Foundational

An In-depth Technical Guide to 6-Chloro-4-ethylpyridazin-3(2H)-one: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Chloro-4-ethylpyridazin-3(2H)-one, a key heterocyclic building block in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-ethylpyridazin-3(2H)-one, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, explore its distinct chemical reactivity, and highlight its role as a crucial intermediate in the development of novel therapeutics. This document consolidates procedural knowledge with mechanistic insights to serve as a practical resource for scientists engaged in drug discovery and development.

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows it to act as an effective mimic of peptide bonds and engage in critical hydrogen bonding interactions with biological targets such as enzymes and receptors. The incorporation of a chlorine atom, as seen in 6-Chloro-4-ethylpyridazin-3(2H)-one, provides a versatile synthetic handle, enabling chemists to readily introduce molecular diversity and fine-tune the pharmacological properties of lead compounds. This strategic combination of a biologically relevant core and a reactive functional group makes chloro-substituted pyridazinones highly valuable starting materials in the quest for new medicines.[1]

Physicochemical & Spectroscopic Profile

While a comprehensive experimental dataset for 6-Chloro-4-ethylpyridazin-3(2H)-one is not extensively published, its properties can be reliably inferred from its structure and data from closely related analogues.

Table 1: Physicochemical Properties of 6-Chloro-4-ethylpyridazin-3(2H)-one and Analogues

Property6-Chloro-4-ethylpyridazin-3(2H)-one6-Chloro-4-methylpyridazin-3-amine[2]6-Chloropyridazin-3-ol[3]
CAS Number 133633-10-064068-00-419064-67-6
Molecular Formula C₆H₇ClN₂O[4]C₅H₆ClN₃C₄H₃ClN₂O
Molecular Weight 158.58 g/mol [4]143.57 g/mol 130.53 g/mol
Appearance Expected to be an off-white to pale yellow solidSolidSolid
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol)Soluble in organic solventsSoluble in organic solvents
Spectroscopic Characterization (Expected)
  • ¹H NMR: The spectrum is expected to show a characteristic triplet and quartet for the ethyl group, and a singlet for the vinyl proton on the pyridazinone ring. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will display six distinct carbon signals, including those for the ethyl group, the vinyl carbons, and the carbonyl carbon (C=O) typically in the 160-170 ppm region.

  • IR Spectroscopy: Key vibrational bands would include a C=O stretch (around 1650-1680 cm⁻¹), an N-H stretch (around 3100-3300 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound, with the molecular ion peak (M+) at m/z 158 and an (M+2)+ peak at m/z 160 with an approximate 3:1 intensity ratio.

Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

The synthesis is a robust two-step process, beginning with the formation of the pyridazinone ring, followed by chlorination. This approach is a standard and reliable method for this class of heterocycles.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination A 2-Formylbutanoic acid (or equivalent γ-keto acid) C 4-Ethyl-4,5-dihydropyridazin-3(2H)-one A->C Reflux in Ethanol/Acetic Acid B Hydrazine Hydrate (NH₂NH₂) B->C D Oxidation (Spontaneous or Induced) C->D E 4-Ethyl-6-hydroxypyridazin-3(2H)-one (Precursor) D->E F Phosphorus Oxychloride (POCl₃) G 6-Chloro-4-ethylpyridazin-3(2H)-one (Final Product) F->G E_ref 4-Ethyl-6-hydroxypyridazin-3(2H)-one E_ref->G Reflux, neat or in solvent

Caption: General synthetic workflow for 6-Chloro-4-ethylpyridazin-3(2H)-one.

Step 1: Synthesis of 4-Ethyl-6-hydroxypyridazin-3(2H)-one (Precursor)

This step involves the cyclocondensation of a suitable γ-keto acid with hydrazine hydrate. The choice of starting material is critical; for an ethyl group at the 4-position, 2-formylbutanoic acid or a related equivalent is used.

Causality: The reaction leverages the nucleophilicity of the two nitrogen atoms in hydrazine. One nitrogen attacks the aldehyde/ketone carbonyl, and the other attacks the carboxylic acid (or ester) carbonyl, leading to a double condensation and ring closure to form the stable six-membered pyridazinone ring.[3][5] Acetic acid is often used as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-formylbutanoic acid (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: Add hydrazine hydrate (1.1 - 1.2 eq) dropwise to the stirred solution. A catalytic amount of glacial acetic acid may be added.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the resulting solid, wash with cold ethanol or water, and dry under vacuum to yield 4-ethyl-6-hydroxypyridazin-3(2H)-one. The product can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

This transformation converts the hydroxyl group of the pyridazinone tautomer into a chloro group using a powerful deoxychlorinating agent.

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. The reaction proceeds via an initial O-phosphorylation of the pyridazin-3-ol tautomer.[6] This forms a pyridazinyl dichlorophosphate intermediate, which is an excellent leaving group. A chloride ion, either from POCl₃ itself or from dissociated HCl, then acts as a nucleophile, attacking the carbon at the 6-position and displacing the phosphate group to yield the final chlorinated product.[6][7]

Detailed Protocol:

  • Reaction Setup: In a flask equipped for reflux and protected from moisture, place 4-ethyl-6-hydroxypyridazin-3(2H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) portion-wise. The POCl₃ can often serve as both the reagent and the solvent. The reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up (Critical Step): Cool the reaction mixture to room temperature. Slowly and very carefully, pour the reaction mixture onto crushed ice. This step quenches the excess POCl₃ and is extremely exothermic. The product will precipitate from the aqueous solution.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for higher purity.

Chemical Reactivity and Derivatization

6-Chloro-4-ethylpyridazin-3(2H)-one possesses two primary sites for chemical modification: the N-H proton of the pyridazinone ring and the highly reactive C-Cl bond. This dual reactivity makes it an exceptionally versatile building block.

Reactivity cluster_N N-H Reactivity cluster_C C-Cl Reactivity main 6-Chloro-4-ethylpyridazin-3(2H)-one N_Alkylation N-Alkylation / N-Arylation main->N_Alkylation Suzuki Suzuki Coupling main->Suzuki Buchwald Buchwald-Hartwig Amination main->Buchwald N_Product N-Substituted Product N_Alkylation->N_Product R-X, Base (e.g., K₂CO₃) Suzuki_Product 6-Aryl/Heteroaryl Product Suzuki->Suzuki_Product R-B(OH)₂, Pd Catalyst, Base Buchwald_Product 6-Amino Product Buchwald->Buchwald_Product R-NH₂, Pd Catalyst, Base, Ligand

Caption: Key reaction pathways for derivatizing 6-Chloro-4-ethylpyridazin-3(2H)-one.

N-Alkylation / N-Arylation

The acidic N-H proton can be readily deprotonated by a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to install substituents at the N2 position.

C-Cl Reactivity: The Gateway to Biaryl and Heteroaryl Structures

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and, more importantly, is an excellent substrate for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds. It couples the 6-chloropyridazinone with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base.[7][8] This is one of the most common methods used to introduce diverse aromatic systems at this position, crucial for exploring structure-activity relationships (SAR).[9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the 6-chloropyridazinone with a primary or secondary amine.[10] This allows for the introduction of a wide variety of amino functionalities, which can serve as key pharmacophores for interacting with biological targets.[11]

Applications in Medicinal Chemistry: A Case Study

The true value of 6-Chloro-4-ethylpyridazin-3(2H)-one and its analogues is demonstrated by their application as key intermediates in the synthesis of high-value pharmaceutical candidates.

Case Study: Building Blocks for Thyroid Hormone Receptor (THR-β) Agonists

Thyroid hormone receptor beta (THR-β) is a validated therapeutic target for metabolic diseases like dyslipidemia and non-alcoholic steatohepatitis (NASH). Selective agonists of THR-β can lower cholesterol and triglycerides with a reduced risk of the cardiac side effects associated with non-selective thyroid hormone action.[12]

A prominent example is Resmetirom (MGL-3196) , a highly selective THR-β agonist. The core of this drug class is a substituted pyridazinone. Patents for MGL-3196 and related compounds describe the synthesis starting from a 6-chloro-4-alkylpyridazin-3(2H)-one intermediate (specifically, the isopropyl analogue).[13]

MGL_Pathway start 6-Chloro-4-alkyl- pyridazin-3(2H)-one step1 Nucleophilic Aromatic Substitution start->step1 Substituted Phenol, Base intermediate Phenoxy-pyridazinone Intermediate step1->intermediate step2 Further Functionalization intermediate->step2 final THR-β Agonist (e.g., Resmetirom Scaffold) step2->final

Caption: Role of the chloropyridazinone scaffold in synthesizing THR-β agonists.

In this synthetic strategy, the 6-chloro group serves as an electrophilic site for nucleophilic aromatic substitution by a substituted phenol. This key step constructs the central ether linkage found in these potent THR-β agonists. The ethyl group in the title compound serves to modulate the molecule's conformation and interaction with the receptor's binding pocket. This case study authoritatively demonstrates how 6-Chloro-4-ethylpyridazin-3(2H)-one is a direct and relevant precursor for constructing complex, clinically-investigated molecules.

Conclusion and Future Outlook

6-Chloro-4-ethylpyridazin-3(2H)-one is more than just a chemical compound; it is a strategic tool for drug discovery. Its straightforward and scalable synthesis, combined with its predictable and versatile reactivity at two distinct positions, allows for the rapid generation of diverse chemical libraries. The demonstrated success of its analogues as intermediates for clinically relevant targets like THR-β underscores the enduring importance of the pyridazinone scaffold. As the demand for novel therapeutics continues to grow, the utility of well-designed, reactive building blocks like 6-Chloro-4-ethylpyridazin-3(2H)-one will only increase, solidifying its place in the arsenal of the modern medicinal chemist.

References

  • Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines. Benchchem. [URL: https://www.benchchem.com/application-notes/10006/application-notes-and-protocols-for-phosphorus-oxychloride-in-the-synthesis-of-chloropyridazines]
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Benchchem. [URL: https://www.benchchem.com/application-notes/10008/application-notes-and-protocols-for-suzuki-coupling-reactions-with-6-chloropyridazinones]
  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/18686940/]
  • CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones. Google Patents. [URL: https://patents.google.
  • US9266861B2 - Method of synthesizing thyroid hormone analogs and polymorphs thereof. Google Patents. [URL: https://patents.google.
  • Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4191602/]
  • 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/252828]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem. [URL: https://www.benchchem.com/application-notes/10007/application-notes-and-protocols-for-the-buchwald-hartwig-amination-of-6-chloro-3-methoxypyridazin-4-amine]
  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21643]
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [URL: https://www.researchgate.net/publication/344933932_A_review_on_synthetic_procedures_and_applications_of_phosphorus_oxychloride_POCl_3_in_the_last_biennial_period_2018-19]
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8253606/]
  • Phenyl Substituted 4‑Hydroxypyridazin-3(2H)‑ones and 5‑Hydroxypyrimidin-4(3H)‑ones: Inhibitors of Influenza A Endonuclease. ACS Figshare. [URL: https://figshare.com/articles/journal_contribution/Phenyl_Substituted_4_Hydroxypyridazin-3_2H_ones_and_5_Hydroxypyrimidin-4_3H_ones_Inhibitors_of_Influenza_A_Endonuclease/2065839]
  • 6-Chloro-4-methylpyridazin-3(2H)-one - High purity. Georganics. [URL: https://www.georganics.de/en/6-chloro-4-methylpyridazin-3-2h-one-geo-04842.html]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [URL: https://www.researchgate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/12]
  • EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Google Patents. [URL: https://patents.google.
  • Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. ResearchGate. [URL: https://www.researchgate.
  • Buy 6-Chloro-4-ethylpyridazin-3(4H)-one. Smolecule. [URL: https://www.smolecule.com/6-chloro-4-ethylpyridazin-3-4h-one-s13455892.html]
  • 6-Chloro-3(2H)pyridazinone - Optional[13C NMR]. SpectraBase. [URL: https://spectrabase.com/spectrum/Dth7s5fcsDD]
  • 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12353664]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/]
  • CN102206178A - Method for preparing imrecoxib. Google Patents. [URL: https://patents.google.
  • Current Chemistry Letters Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. Growing Science. [URL: http://www.growingscience.com/ccl/Vol2/ccl_2012_26.pdf]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15210067/]
  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][8][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24712661/]

Sources

Exploratory

Spectroscopic Characterization of 6-Chloro-4-ethylpyridazin-3(2H)-one: An In-depth Technical Guide

Introduction 6-Chloro-4-ethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest to researchers in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-4-ethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] A thorough understanding of the molecular structure and physicochemical properties of these compounds is paramount for elucidating their mechanism of action and for the rational design of new therapeutic agents. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of a compound's identity and purity.

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-4-ethylpyridazin-3(2H)-one. As a Senior Application Scientist, the following sections are structured to not only present the spectral data but also to offer insights into the experimental considerations and the logic behind the interpretation of the data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this important molecule.

Molecular Structure

The structural formula of 6-Chloro-4-ethylpyridazin-3(2H)-one is presented below. The pyridazinone ring is a six-membered heterocycle with two adjacent nitrogen atoms. The molecule also features a chlorine atom at position 6, an ethyl group at position 4, and a carbonyl group at position 3. The "(2H)" designation indicates that the proton is located on the nitrogen at position 2.

Figure 1: Molecular Structure of 6-Chloro-4-ethylpyridazin-3(2H)-one

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 6-Chloro-4-ethylpyridazin-3(2H)-one in a suitable deuterated solvent such as DMSO-d₆ would exhibit distinct signals for the ethyl group protons, the vinylic proton on the pyridazinone ring, and the N-H proton.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H
~7.2s1HC₅-H
~2.6q2H-CH₂-CH₃
~1.1t3H-CH₂-CH₃
Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-4-ethylpyridazin-3(2H)-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyridazinone derivatives due to its excellent solubilizing power and the positioning of its residual peak away from the signals of interest.

  • Instrument Setup: The spectrum should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher. A higher field strength will provide better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons, leading to accurate integration.

    • Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Temperature: The experiment is typically run at room temperature (298 K).

  • Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation and Rationale
  • N-H Proton (~12.5 ppm): The proton attached to the nitrogen atom is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic nature of the ring. Its signal is often broad due to quadrupolar coupling with the nitrogen atom and potential hydrogen exchange. In DMSO-d₆, this proton is less likely to exchange with residual water, making it more readily observable than in other solvents like D₂O.

  • Vinylic Proton C₅-H (~7.2 ppm): This proton is attached to an sp²-hybridized carbon in the heterocyclic ring. Its chemical shift is in the aromatic/vinylic region. It is expected to appear as a singlet because there are no adjacent protons within a three-bond coupling distance.

  • Ethyl Group Protons (-CH₂-CH₃):

    • Methylene Protons (-CH₂) (~2.6 ppm): These protons are adjacent to the pyridazinone ring and are therefore deshielded. They will appear as a quartet due to spin-spin coupling with the three equivalent protons of the methyl group (n+1 rule, where n=3).

    • Methyl Protons (-CH₃) (~1.1 ppm): These protons are further from the ring and are consequently more shielded. They will appear as a triplet due to coupling with the two equivalent protons of the methylene group (n+1 rule, where n=2).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 6-Chloro-4-ethylpyridazin-3(2H)-one will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~160C₃ (C=O)
~145C₆
~140C₄
~130C₅
~22-CH₂-CH₃
~13-CH₂-CH₃
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons and carbonyl carbons.

    • Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal.

Interpretation and Rationale
  • Carbonyl Carbon (C₃) (~160 ppm): The carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum, which is characteristic of amide-like carbonyl groups.

  • Ring Carbons (C₄, C₅, C₆): These sp²-hybridized carbons appear in the aromatic/olefinic region.

    • C₆ (~145 ppm): This carbon is attached to the electronegative chlorine atom, which causes a significant downfield shift.

    • C₄ (~140 ppm): This carbon is substituted with the ethyl group and is also part of the double bond system, leading to a downfield shift.

    • C₅ (~130 ppm): This carbon is bonded to a hydrogen and is generally found at a more upfield position compared to the substituted ring carbons.

  • Ethyl Group Carbons (-CH₂-CH₃): These sp³-hybridized carbons are shielded and appear in the upfield region of the spectrum.

    • -CH₂- (~22 ppm): The methylene carbon is directly attached to the ring and is therefore more deshielded than the terminal methyl carbon.

    • -CH₃ (~13 ppm): The methyl carbon is the most shielded carbon in the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration
3200-3100Medium, BroadN-H Stretch
3050-3000WeakC-H Stretch (Aromatic/Vinylic)
2980-2850MediumC-H Stretch (Aliphatic)
~1670StrongC=O Stretch (Amide)
~1600MediumC=C Stretch
~1580MediumC=N Stretch
~830StrongC-Cl Stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample like 6-Chloro-4-ethylpyridazin-3(2H)-one, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Interpretation and Rationale
  • N-H Stretch (3200-3100 cm⁻¹): The stretching vibration of the N-H bond in the pyridazinone ring is expected in this region. The band is typically broad due to hydrogen bonding in the solid state.

  • C-H Stretches: The weak bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp²-hybridized (the C₅-H bond). The medium intensity bands below 3000 cm⁻¹ are due to the sp³-hybridized C-H bonds of the ethyl group.

  • C=O Stretch (~1670 cm⁻¹): A strong absorption band in this region is a definitive indicator of the carbonyl group. Its position is characteristic of a cyclic amide (lactam).

  • C=C and C=N Stretches (~1600, ~1580 cm⁻¹): These absorptions are due to the stretching vibrations of the double bonds within the pyridazinone ring.

  • C-Cl Stretch (~830 cm⁻¹): The stretching vibration of the carbon-chlorine bond typically appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPossible Fragment
158/160[M]⁺ (Molecular Ion)
143/145[M - CH₃]⁺
130/132[M - C₂H₄]⁺
123[M - Cl]⁺
95[M - Cl - CO]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Interpretation and Rationale
  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 158. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 160 (the M+2 peak) with an intensity of approximately one-third of the main peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information.

    • Loss of a Methyl Radical ([M - CH₃]⁺): Cleavage of the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 143/145.

    • Loss of Ethene ([M - C₂H₄]⁺): A McLafferty-type rearrangement could potentially lead to the loss of an ethene molecule, giving a fragment at m/z 130/132.

    • Loss of a Chlorine Radical ([M - Cl]⁺): Cleavage of the C-Cl bond would result in a fragment at m/z 123.

    • Further Fragmentation: The fragment at m/z 123 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 95.

G M [M]⁺ m/z 158/160 M_minus_CH3 [M - CH₃]⁺ m/z 143/145 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 123 M->M_minus_Cl - •Cl M_minus_Cl_minus_CO [M - Cl - CO]⁺ m/z 95 M_minus_Cl->M_minus_Cl_minus_CO - CO

Figure 2: Proposed Fragmentation Pathway of 6-Chloro-4-ethylpyridazin-3(2H)-one in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 6-Chloro-4-ethylpyridazin-3(2H)-one using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and unambiguous characterization of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the identification and purity assessment of this and related pyridazinone derivatives. The interpretations and experimental rationales provided in this guide are intended to assist researchers in their own spectroscopic analyses and to foster a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

  • SpectraBase. 3-Amino-6-chloro-pyridazine. [Link]

  • SpectraBase. 3,6-Dichloropyridazine. [Link]

  • NIST. Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook. [Link]

  • PubChem. 6-Chloropyridazin-3-ol. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • MDPI. Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 6-Chloro-4-ethylpyridazin-3(2H)-one

Abstract This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical characterization of 6-Chloro-4-ethylpyridazin-3(2H)-one. The pyridazinone core is a significan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical characterization of 6-Chloro-4-ethylpyridazin-3(2H)-one. The pyridazinone core is a significant scaffold in medicinal chemistry, recognized for a wide array of pharmacological activities.[1] This document outlines a robust, two-step synthetic pathway to the title compound, beginning with the cyclocondensation of a γ-ketoacid precursor followed by chlorination. We delve into the causality behind the selection of reagents and reaction conditions, offering insights grounded in established chemical principles. Furthermore, this guide presents a detailed spectroscopic characterization protocol, including predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to ensure a self-validating system for synthesis and identification. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction and Significance

Pyridazinones, six-membered heterocyclic compounds featuring two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[2] Their derivatives are known to exhibit a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[3][4] The unique physicochemical characteristics of the pyridazine ring, such as its high dipole moment and capacity for robust hydrogen bonding, make it a valuable pharmacophore in drug design.[1]

The specific compound, 6-Chloro-4-ethylpyridazin-3(2H)-one, combines several key structural features:

  • The pyridazin-3(2H)-one core, which provides the foundational biological activity.

  • A 6-chloro substituent, which serves as a crucial synthetic handle for further functionalization via nucleophilic substitution reactions, enabling the creation of diverse chemical libraries.[5]

  • A 4-ethyl group, which can influence the molecule's lipophilicity and steric profile, potentially tuning its binding affinity and pharmacokinetic properties.

This guide provides the essential technical framework for the synthesis and rigorous structural confirmation of this versatile chemical building block.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one is most logically achieved through a two-stage process. The core pyridazinone ring is first constructed, followed by the introduction of the chloro group.

  • Stage 1: Heterocyclic Ring Formation. The most prevalent and reliable method for constructing the pyridazinone ring is the cyclocondensation reaction between a γ-ketoacid and hydrazine hydrate.[2] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable, six-membered dihydropyridazinone ring.

  • Stage 2: Aromatization and Chlorination. The intermediate, 4-ethyl-4,5-dihydropyridazin-3(2H)-one, is first aromatized to 4-ethylpyridazin-3(2H)-one. The final step is the conversion of the hydroxyl group (in the tautomeric form of the pyridazinone) to a chloro group. This is a standard transformation effectively accomplished using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Aromatization & Chlorination Ketoacid 3-Oxohexanoic Acid Dihydropyridazinone 4-Ethyl-4,5-dihydropyridazin-3(2H)-one Ketoacid->Dihydropyridazinone Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Dihydropyridazinone Pyridazinone 4-Ethylpyridazin-3(2H)-one Dihydropyridazinone->Pyridazinone Bromine / Acetic Acid Target 6-Chloro-4-ethylpyridazin-3(2H)-one Pyridazinone->Target Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Target

Figure 1: Proposed synthetic workflow for 6-Chloro-4-ethylpyridazin-3(2H)-one.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of pyridazinone derivatives.[2]

Synthesis of 4-Ethylpyridazin-3(2H)-one (Intermediate)

This two-step procedure first forms the dihydro- intermediate, which is then aromatized.

Step 3.1.1: Synthesis of 4-Ethyl-4,5-dihydropyridazin-3(2H)-one

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-oxohexanoic acid (1.30 g, 10 mmol) and absolute ethanol (50 mL).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (99%, 0.55 mL, 11 mmol) dropwise to the solution at room temperature.

    • Causality: Hydrazine hydrate is a potent nucleophile that readily attacks the ketone carbonyl of the γ-ketoacid. Using a slight excess ensures complete consumption of the starting material. Ethanol is an effective solvent that facilitates the solubility of both reactants.

  • Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold diethyl ether (2 x 15 mL) and dry under vacuum to yield the dihydropyridazinone intermediate as a white solid.

Step 3.1.2: Aromatization to 4-Ethylpyridazin-3(2H)-one

  • Reaction Setup: Dissolve the dried 4-ethyl-4,5-dihydropyridazin-3(2H)-one (1.26 g, 10 mmol) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask.

  • Bromination: While stirring at 60-70 °C, add a solution of bromine (0.56 mL, 11 mmol) in glacial acetic acid (10 mL) dropwise over 20 minutes.

    • Causality: Bromine in acetic acid is a classic reagent system for dehydrogenation (aromatization) of the dihydropyridazinone ring. The elevated temperature facilitates the reaction.

  • Reaction Completion: Heat the mixture to reflux for an additional 3 hours.

  • Workup: After cooling, pour the reaction mixture into 100 mL of ice-cold water. Neutralize the solution carefully with aqueous ammonium hydroxide, which will cause the product to precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry. Recrystallization from an ethanol/water mixture will yield pure 4-ethylpyridazin-3(2H)-one.

Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one (Target Compound)
  • Reaction Setup: In a 50 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place 4-ethylpyridazin-3(2H)-one (1.24 g, 10 mmol).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the flask.

    • Causality: POCl₃ is a highly effective and standard reagent for converting the lactam/lactim tautomer of the pyridazinone into the corresponding 6-chloro derivative. The reaction proceeds via the formation of a chlorophosphate intermediate.

  • Reaction: Heat the mixture under reflux for 2-3 hours. The solution should become clear.

  • Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice (~50 g) in a beaker with vigorous stirring in a fume hood. This is a highly exothermic reaction that releases HCl gas.

  • Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water. Recrystallize from ethanol to afford pure 6-Chloro-4-ethylpyridazin-3(2H)-one.

Physicochemical and Spectroscopic Characterization

Structural confirmation is a critical, self-validating step in any synthesis. The following table summarizes the key identifiers and predicted properties for the target compound.

PropertyValueSource/Method
IUPAC Name 6-Chloro-4-ethylpyridazin-3(2H)-one-
Molecular Formula C₆H₇ClN₂O-
Molecular Weight 158.59 g/mol Calculated
CAS Number Not assigned. (Related amine is 933035-42-8[6])-
Appearance White to off-white crystalline solidPredicted
Melting Point 110-120 °C (Predicted Range)Based on similar structures
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals corresponding to the ethyl group and the two protons on the pyridazinone ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 1.25Triplet (t)3H-CH₂CH₃ The methyl protons are split into a triplet by the adjacent two methylene protons.
~ 2.70Quartet (q)2H-CH₂ CH₃The methylene protons are split into a quartet by the adjacent three methyl protons.
~ 7.30Singlet (s)1HH-5Aromatic proton on the pyridazinone ring adjacent to the ethyl group.
~ 11-13Broad Singlet (br s)1HN-HThe N-H proton of the pyridazinone ring is often broad and may exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon backbone of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 13-CH₂C H₃Aliphatic methyl carbon.
~ 22-C H₂CH₃Aliphatic methylene carbon.
~ 130C-5Aromatic CH carbon.
~ 138C-4Aromatic quaternary carbon attached to the ethyl group.
~ 145C-6Aromatic quaternary carbon attached to the chlorine atom.
~ 160C-3 (C=O)Carbonyl carbon of the pyridazinone ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Frequency Range (cm⁻¹)IntensityAssignment
3200 - 3100Medium, BroadN-H Stretch
3050 - 2850Medium-WeakC-H Stretch (sp³ and sp²)
1680 - 1660StrongC=O Stretch (Amide/Lactam)
1600 - 1550MediumC=N / C=C Stretch (Ring)
~ 1100Medium-StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

MethodExpected Ion (m/z)Interpretation
ESI+159.02 [M+H]⁺The protonated molecular ion.
EI158/160 [M]⁺The molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
EI130/132Loss of ethylene (-C₂H₄) via McLafferty rearrangement.
EI123Loss of chlorine (-Cl).

Applications in Drug Development

The 6-chloro substituent on the pyridazinone ring is a key feature for synthetic diversification. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the facile introduction of various amine, ether, and thioether linkages. This capability makes 6-Chloro-4-ethylpyridazin-3(2H)-one an excellent starting material or intermediate for generating libraries of novel compounds for high-throughput screening in drug discovery programs targeting a range of therapeutic areas.

Conclusion

This technical guide has detailed the molecular structure of 6-Chloro-4-ethylpyridazin-3(2H)-one. A logical and robust synthetic pathway, grounded in well-established organic chemistry principles, has been presented with detailed, step-by-step protocols. Furthermore, a comprehensive analytical framework for structural verification, including predicted NMR, IR, and MS data, has been provided to ensure the identity and purity of the synthesized compound. This molecule represents a valuable and versatile building block for medicinal chemists, offering a reliable platform for the development of novel pyridazinone-based therapeutic agents.

References

  • Al-Awadhi, H., Al-Omran, F., HElnagdi, M., Infantes, L., Foces-Foces, C., Jagerovic, N., & Elguero, J. (1995). New synthetic approaches to condensed pyridazinones: Alkylpyridazinyl carbonitriles as building blocks for the synthesis of condensed pyridazinones. Tetrahedron.
  • Gökçe, M., Utku, S., & Küçükgüzel, İ. (2018). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules. Available at: [Link]

  • Asif, M. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Li, L. S., et al. (2009). Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5-Hydroxy-3(2H)-pyridazinone-4-carboxylic Acid Ethyl Esters. Synthesis.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PubMed. Available at: [Link]

  • ResearchGate. (2023). Synthetic route for preparation of pyridazinone derivatives (3–17). Available at: [Link]

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one: Starting Materials and Strategic Considerations

For Researchers, Scientists, and Drug Development Professionals The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The targe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The targeted synthesis of specific derivatives, such as 6-Chloro-4-ethylpyridazin-3(2H)-one, requires a nuanced understanding of heterocyclic chemistry and strategic selection of starting materials. This guide provides a comprehensive overview of the primary synthetic routes, detailing the rationale behind experimental choices and offering field-proven insights for the successful preparation of this key intermediate.

Strategic Overview: A Two-Step Approach to the Pyridazinone Core

The most logical and well-supported synthetic strategy for 6-Chloro-4-ethylpyridazin-3(2H)-one involves a two-step sequence:

  • Cyclization: Formation of the pyridazinone ring system through the condensation of a suitable 1,4-dicarbonyl precursor with hydrazine.

  • Chlorination: Introduction of the chloro substituent at the 6-position of the pyridazinone ring.

This approach allows for the modular construction of the target molecule, with the ethyl substituent being incorporated from the initial starting material.

Part 1: Synthesis of the Pyridazinone Intermediate: 4-ethyl-6-hydroxypyridazin-3(2H)-one

The cornerstone of this synthesis is the formation of the 4-ethyl-6-hydroxypyridazin-3(2H)-one intermediate. The selection of the appropriate acyclic precursor is critical for achieving a high yield and purity.

Key Starting Material: Ethyl 3-oxohexanoate

Ethyl 3-oxohexanoate, a β-keto ester, is the ideal starting material for this synthesis.[1][2] Its structure contains the requisite ethyl group at the eventual 4-position of the pyridazinone ring and the necessary carbonyl functionalities for cyclization with hydrazine.

Causality of Selection: The reactivity of β-keto esters with hydrazine is a well-established method for the formation of pyrazoles and related nitrogen-containing heterocycles.[3][4] The two carbonyl groups of the β-keto ester provide the electrophilic sites for nucleophilic attack by the two nitrogen atoms of hydrazine, leading to a cyclocondensation reaction.

Reaction Mechanism: Cyclization with Hydrazine Hydrate

The reaction of ethyl 3-oxohexanoate with hydrazine hydrate proceeds through a nucleophilic addition-elimination mechanism, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.

Experimental Protocol: Synthesis of 4-ethyl-6-hydroxypyridazin-3(2H)-one

  • Materials:

    • Ethyl 3-oxohexanoate

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 3-oxohexanoate (1 equivalent) in ethanol.

    • To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed.

    • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

    • If the product remains in solution, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Trustworthiness of the Protocol: This protocol is based on the well-documented reactivity of β-dicarbonyl compounds with hydrazine derivatives.[4] The use of a catalytic amount of acid facilitates the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.

Visualization of the Synthetic Pathway

Synthesis of 4-ethyl-6-hydroxypyridazin-3(2H)-one start Ethyl 3-oxohexanoate intermediate 4-ethyl-6-hydroxypyridazin-3(2H)-one start->intermediate Cyclization (Ethanol, Acetic Acid, Reflux) hydrazine Hydrazine Hydrate hydrazine->intermediate

Caption: Synthesis of the pyridazinone intermediate.

Part 2: Chlorination of the Pyridazinone Ring

The second critical step is the conversion of the hydroxyl group at the 6-position to a chloro group. This is a standard transformation in heterocyclic chemistry, often achieved using phosphorus-based chlorinating agents.

Key Reagent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful and widely used reagent for the chlorination of hydroxyl groups on heteroaromatic rings, including pyridazinones.[5][6]

Causality of Selection: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of HCl and dichlorophosphate species, followed by nucleophilic attack of a chloride ion, results in the substitution of the hydroxyl group with a chlorine atom. The reaction is often performed in the presence of a tertiary amine base to neutralize the generated HCl.

Experimental Protocol: Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one
  • Materials:

    • 4-ethyl-6-hydroxypyridazin-3(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF, optional, as catalyst)

    • Toluene or Dichloromethane (solvent)

    • Triethylamine or Pyridine (base)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 4-ethyl-6-hydroxypyridazin-3(2H)-one (1 equivalent) in the chosen solvent (e.g., toluene).

    • Add the base (e.g., triethylamine, 1.2 equivalents) to the suspension.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add phosphorus oxychloride (1.5-2.0 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. A catalytic amount of DMF can be added to facilitate the reaction.[7]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 6-Chloro-4-ethylpyridazin-3(2H)-one.

Trustworthiness of the Protocol: This chlorination procedure is a standard and reliable method for the conversion of hydroxypyridazinones to their chloro derivatives.[5] The use of a base is crucial to prevent side reactions and to drive the reaction to completion.

Visualization of the Complete Synthetic Pathway

Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start Ethyl 3-oxohexanoate intermediate 4-ethyl-6-hydroxypyridazin-3(2H)-one start->intermediate Ethanol, Acetic Acid, Reflux hydrazine Hydrazine Hydrate hydrazine->intermediate final_product 6-Chloro-4-ethylpyridazin-3(2H)-one intermediate->final_product Toluene, Base, Reflux pocl3 POCl₃ pocl3->final_product

Sources

Foundational

The Pyridazinone Scaffold: A Privileged Core for Novel Therapeutics—An In-depth Technical Guide

Abstract The pyridazinone ring system represents a versatile and privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities. This technical guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazinone ring system represents a versatile and privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of pyridazinone-based compounds, with a primary focus on their applications in oncology, cardiovascular diseases, and inflammatory conditions. We will dissect the mechanisms of action, delineate the scientific rationale for target selection, and present relevant experimental workflows for target validation and compound characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyridazinone core.

Introduction: The Chemical Versatility and Pharmacological Significance of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring, and a ketone group. Their chemical tractability allows for facile structural modifications at various positions, enabling the fine-tuning of their physicochemical properties and biological activities.[1][2][3] This has led to the development of a vast library of pyridazinone derivatives with a wide array of therapeutic applications, including anticancer, anti-inflammatory, cardiovascular, antimicrobial, and antiviral activities.[1][3] The pyridazinone core's ability to interact with a diverse range of biological targets underscores its importance as a pharmacophore in modern drug discovery.[3]

This guide will delve into the specific molecular targets that are modulated by pyridazinone derivatives, providing a comprehensive overview for drug development professionals.

Pyridazinones in Oncology: Targeting Key Cancer Pathways

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents that target various hallmarks of cancer.[4][5] These derivatives have been shown to inhibit tumor growth and proliferation through the modulation of several key oncogenic signaling pathways.

Tyrosine Kinase Inhibition

Many pyridazinone derivatives act as potent inhibitors of tyrosine kinases, which are critical regulators of cell growth, differentiation, and survival.[5] Dysregulation of tyrosine kinase activity is a common driver of tumorigenesis.

  • Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases involved in angiogenesis, cell proliferation, and differentiation.[4] Certain pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent and covalent inhibitors of FGFR.[4] For instance, compound 38 (as referenced in a study by Wu's group) demonstrated significant suppression of the FGFR signaling pathway and exhibited potent anticancer effects in an FGFR1-driven xenograft model.[4]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. A novel series of pyrazolo[3,4-d]pyridazinone derivatives has been synthesized and shown to exhibit potent inhibitory activity against the BTK enzyme.[4]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. Inhibition of DHFR leads to the depletion of these building blocks, thereby halting cancer cell proliferation. Certain pyridazinone derivatives have demonstrated potent DHFR inhibitory activity, with IC50 values in the nanomolar range, and have shown significant cytotoxicity against various cancer cell lines.[4]

Induction of Apoptosis and Proteasome Inhibition

Some pyridazinone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and by impairing the function of the proteasome, a cellular machinery responsible for degrading damaged or unnecessary proteins.

  • Mechanism of Action: A novel pyridazinone derivative, referred to as Pyr-1 , has been shown to induce apoptosis in acute promyelocytic leukemia cells.[6][7] This is achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization, caspase-3 activation, and DNA fragmentation.[6][7] Furthermore, Pyr-1 was found to cause an accumulation of poly-ubiquitinated proteins, indicating impairment of proteasome activity.[6][7]

Cardiovascular Applications of Pyridazinones: Modulators of Vascular Tone and Cardiac Function

Pyridazinone derivatives have a well-established role in the management of cardiovascular diseases, primarily due to their vasodilatory and inotropic properties.[4][5][8]

Phosphodiesterase (PDE) Inhibition

A significant number of cardioactive pyridazinones exert their effects by inhibiting phosphodiesterases (PDEs), a family of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

  • PDE3 Inhibition: Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cAMP levels. This results in a positive inotropic effect (increased heart muscle contractility) and vasodilation (relaxation of blood vessels), making PDE3 inhibitors valuable in the treatment of heart failure.[8] Several pyridazinone derivatives, such as CI-914 and CI-930, have been identified as potent PDE3 inhibitors.[8]

  • PDE5 Inhibition: PDE5 is primarily located in the corpus cavernosum and is the target for drugs used to treat erectile dysfunction. Pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated for their PDE5 inhibitory activity, with the fusion of the pyrazole and pyridazinone moieties proving to be crucial for potent and selective inhibition.[4]

Direct Vasodilator Activity

Beyond PDE inhibition, some pyridazinone derivatives exhibit direct vasodilatory effects. For instance, certain pyrrole-substituted aryl pyridazinones have been shown to cause significant inhibition of phenylephrine-induced contraction in isolated rat aorta, indicating a direct relaxing effect on vascular smooth muscle.[4]

Pyridazinones in the Treatment of Inflammatory Diseases

Chronic inflammation is a key contributor to a wide range of diseases, and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents.[1][9][10] Their mechanisms of action in this therapeutic area are diverse and target key mediators of the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. Some pyridazinone derivatives have been developed as selective COX-2 inhibitors.[11] COX-2 is an inducible enzyme that is upregulated at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal and renal homeostasis. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][11]

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a key enzyme in inflammatory cells that regulates intracellular cAMP levels. Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses the production of pro-inflammatory cytokines and chemokines.[12] Pyridazinone derivatives bearing an indole moiety have been developed as potential PDE4 inhibitors and have shown promising anti-inflammatory activity by regulating the production of potent pro-inflammatory mediators in human primary macrophages.[12]

Modulation of Pro-inflammatory Cytokines

Pyridazinone derivatives have been shown to regulate the production of key pro-inflammatory cytokines.

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): These cytokines play a central role in the pathogenesis of many inflammatory diseases. Pyridazinone-based compounds have been shown to effectively reduce the release of TNF-α and disrupt IL-6 signaling, highlighting their potential in treating conditions like rheumatoid arthritis and other autoimmune disorders.[2][9]

  • Thromboxane A2 (TxA2) Inhibition: TxA2 is a potent mediator of platelet aggregation and vasoconstriction. Pyridazinone scaffolds have demonstrated effectiveness in limiting TxA2 production, which contributes to their anti-inflammatory and potential antithrombotic effects.[9]

Summary of Key Therapeutic Targets and Representative Pyridazinone Compounds

Therapeutic AreaTargetMechanism of ActionRepresentative Compounds/Derivatives
Oncology Tyrosine Kinases (FGFR, BTK)Inhibition of kinase activity, leading to reduced cell proliferation and survival.Pyrazolo[3,4-d]pyridazinones
Dihydrofolate Reductase (DHFR)Inhibition of nucleotide synthesis, leading to cell cycle arrest.Various substituted pyridazinones
ProteasomeInhibition of proteasomal degradation of proteins, leading to apoptosis.Pyr-1
Cardiovascular Phosphodiesterase 3 (PDE3)Increased intracellular cAMP, leading to positive inotropy and vasodilation.CI-914, CI-930
Phosphodiesterase 5 (PDE5)Increased intracellular cGMP, leading to smooth muscle relaxation.Pyrazolo[3,4-d]pyridazinones
Vascular Smooth MuscleDirect relaxation of blood vessels.Pyrrole-substituted aryl pyridazinones
Inflammation Cyclooxygenase-2 (COX-2)Selective inhibition of prostaglandin synthesis at inflammatory sites.Various substituted pyridazinones
Phosphodiesterase 4 (PDE4)Increased intracellular cAMP in inflammatory cells, reducing cytokine production.Indole-bearing pyridazinones
Pro-inflammatory Cytokines (TNF-α, IL-6)Suppression of cytokine release and signaling.Various pyridazinone derivatives
Thromboxane A2 (TxA2)Inhibition of TxA2 production, reducing platelet aggregation and inflammation.Various pyridazinone derivatives

Experimental Protocols for Target Validation and Compound Screening

The following are representative, high-level protocols for assessing the activity of pyridazinone derivatives against their respective targets.

In Vitro Kinase Inhibition Assay (e.g., FGFR, BTK)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyridazinone compound against a specific kinase.

Methodology:

  • Reagents: Recombinant kinase, substrate peptide, ATP, pyridazinone compound, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the pyridazinone compound. b. In a microplate, add the kinase, substrate peptide, and pyridazinone compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production). f. Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., for Anticancer Activity)

Objective: To assess the cytotoxic or cytostatic effect of a pyridazinone compound on cancer cell lines.

Methodology:

  • Materials: Cancer cell line of interest, cell culture medium, pyridazinone compound, MTT or resazurin reagent, microplate reader.

  • Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the pyridazinone compound. c. Incubate for a defined period (e.g., 48-72 hours). d. Add a viability reagent (e.g., MTT) and incubate until a color change is observed. e. Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength. f. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vitro PDE Inhibition Assay

Objective: To measure the inhibitory activity of a pyridazinone compound against a specific PDE isozyme.

Methodology:

  • Reagents: Recombinant PDE enzyme, cAMP or cGMP substrate, pyridazinone compound, enzyme buffer, detection system.

  • Procedure: a. Pre-incubate the PDE enzyme with varying concentrations of the pyridazinone compound. b. Initiate the reaction by adding the cyclic nucleotide substrate. c. Incubate for a specific time. d. Terminate the reaction and measure the amount of hydrolyzed substrate (AMP or GMP) using a suitable method (e.g., fluorescence polarization, scintillation proximity assay). e. Calculate the percentage of PDE inhibition and determine the IC50 value.

Anti-inflammatory Activity in Macrophages

Objective: To evaluate the ability of a pyridazinone compound to suppress the production of pro-inflammatory mediators in macrophages.

Methodology:

  • Materials: Macrophage cell line (e.g., RAW 264.7) or primary macrophages, cell culture medium, lipopolysaccharide (LPS), pyridazinone compound, ELISA kits for TNF-α and IL-6, Griess reagent for nitric oxide (NO) measurement.

  • Procedure: a. Culture macrophages and pre-treat with different concentrations of the pyridazinone compound. b. Stimulate the cells with LPS to induce an inflammatory response. c. After a suitable incubation period, collect the cell culture supernatant. d. Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits. e. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. f. Determine the dose-dependent inhibitory effect of the pyridazinone compound on the production of these inflammatory mediators.

Signaling Pathways and Experimental Workflow Diagrams

Simplified Signaling Pathway of a Pyridazinone-based Tyrosine Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activates Pyridazinone Pyridazinone Inhibitor Pyridazinone->RTK Inhibits Gene Gene Expression (Proliferation, Survival) Downstream->Gene Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds G Start Start: Pyridazinone Compound Library Culture Culture Macrophages (e.g., RAW 264.7) Start->Culture Pretreat Pre-treat with Pyridazinone Compounds Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Perform Assays Collect->Assay ELISA ELISA for TNF-α and IL-6 Assay->ELISA Griess Griess Assay for NO Assay->Griess Data Data Analysis: Determine IC50 ELISA->Data Griess->Data

Caption: Workflow for screening pyridazinone compounds for anti-inflammatory activity.

Conclusion and Future Directions

The pyridazinone scaffold continues to be a highly productive source of novel therapeutic agents. Its versatility allows for the targeting of a wide range of biological molecules implicated in oncology, cardiovascular disease, and inflammation. Future research in this area will likely focus on the development of more selective and potent pyridazinone derivatives, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance their efficacy and safety profiles. The insights provided in this guide aim to facilitate the rational design and development of the next generation of pyridazinone-based therapeutics.

References

  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Abdel-Alim, A. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. [Link]

  • George, R. F., Abd-Rabo, Z. S., Serry, A. M., & Abdel-Alim, A. A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 26(11), 3189. [Link]

  • Manera, C., Gesi, M., Saccomanni, G., & Braconi, S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]

  • Singh, P., & Kaur, M. (2018). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 15(2), 98-113. [Link]

  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Abdel-Alim, A. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2019). Anti-inflammatory activity of pyridazinones: A review. ResearchGate. [Link]

  • Gutierrez, D. A., DeJesus, R. E., Contreras, L., Lorig-Roach, N., Cien-Koning, R. I., Menjivar, M., & Gonzalez, J. I. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology, 35(6), 503-519. [Link]

  • Gutierrez, D. A., DeJesus, R. E., Contreras, L., Lorig-Roach, N., Cien-Koning, R. I., Menjivar, M., & Gonzalez, J. I. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PubMed. [Link]

  • Kumar, A., & Kumar, R. (2019). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Chemistry & Biology Interface, 9(2), 73-88. [Link]

  • Consensus. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Consensus. [Link]

  • Cignarella, G., Barlocco, D., & Pinna, G. A. (2018). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 23(10), 2503. [Link]

  • Sanna, P., Carta, A., & Loriga, M. (2002). New antiplatelet and vasorelaxant agents based on the pyridazinone moiety. ResearchGate. [Link]

  • Cignarella, G., Barlocco, D., & Pinna, G. A. (2018). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central. [Link]

  • Singh, P., & Kumar, A. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(1), 2-25. [Link]

  • Iovu, M., & Stanciulescu, I. (2019). Some therapeutic drugs with pyridazinone core. ResearchGate. [Link]

  • El-Gazzar, A. R. B. A., Al-Ghorbani, M., & Al-Obaid, A. M. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(45), 28254-28271. [Link]

  • BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 6-Chloro-4-ethylpyridazin-3(2H)-one in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the applications of 6-Chloro-4-ethylpyridazin-3(2H)-one, a heterocyclic compound with signific...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the applications of 6-Chloro-4-ethylpyridazin-3(2H)-one, a heterocyclic compound with significant potential in medicinal chemistry. We will explore its role as both a versatile synthetic intermediate and a core scaffold for developing novel therapeutic agents. The protocols herein are designed to be robust and explanatory, providing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Pyridazinone Scaffold

The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features, including hydrogen bond donors and acceptors, allow for effective interaction with a wide range of biological targets. 6-Chloro-4-ethylpyridazin-3(2H)-one represents a strategically functionalized member of this class. The presence of a chlorine atom at the 6-position provides a key reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries. The ethyl group at the 4-position offers a lipophilic substituent that can be crucial for optimizing pharmacokinetic properties and target engagement.

Part 1: Medicinal Chemistry Applications & Scientific Rationale

The utility of 6-Chloro-4-ethylpyridazin-3(2H)-one stems from its potential to serve as a foundational structure for drugs targeting various disease areas. The rationale for its application is built upon extensive research into similarly structured pyridazine and pyridazinone derivatives.

As a Core Scaffold for Bioactive Molecules

The inherent properties of the pyridazinone nucleus make it an attractive starting point for designing molecules with specific biological activities.

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of 6-chloropyridazine have demonstrated high affinity for neuronal nAChRs.[1] These receptors are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The 6-chloro-3-pyridazinyl group acts as a key pharmacophore. By using 6-Chloro-4-ethylpyridazin-3(2H)-one as a scaffold, researchers can synthesize novel ligands where the pyridazinone core interacts with the receptor, and modifications at the C6 position can fine-tune binding affinity and selectivity for specific nAChR subtypes (e.g., α4β2).[1]

  • Development of Thyroid Hormone Receptor (THR) Agonists: Pyridazinone-based compounds have been patented as thyroid hormone analogs.[2][3] These agents are of significant interest for treating metabolic diseases such as dyslipidemia and obesity. The core structure can mimic the endogenous thyroid hormones, T3 and T4, by presenting key functional groups in the correct spatial orientation to activate the THR. The ethyl group on the 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold can be used to probe a lipophilic pocket within the receptor's ligand-binding domain, potentially enhancing potency and selectivity.

  • Antimicrobial and Anticancer Agents: The broader class of pyridazinone derivatives has shown promise as antimicrobial and cytotoxic agents.[4][5] The incorporation of a chlorine atom, a common feature in many FDA-approved drugs, can enhance biological activity.[6][7] The 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold can be elaborated to develop new compounds for evaluation. For example, substitution of the chlorine with different moieties can lead to molecules that inhibit critical bacterial enzymes or induce apoptosis in cancer cells.

As a Versatile Synthetic Intermediate

The true power of 6-Chloro-4-ethylpyridazin-3(2H)-one lies in its utility as a chemical building block. Its structure contains multiple reactive sites that can be selectively modified to generate a vast array of derivatives.

  • C6-Position (Chloro Group): This is the primary site for diversification via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazinone ring activates the chlorine atom for displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the straightforward introduction of various side chains to explore structure-activity relationships (SAR).

  • N2-Position (Amide Nitrogen): The N-H bond can be functionalized through alkylation, acylation, or arylation reactions, providing another vector for structural modification. This position is often targeted to improve cell permeability and metabolic stability.

  • C4-Position (Ethyl Group): While less reactive, the ethyl group and its adjacent ring position can be modified through more advanced synthetic methods if required, though it primarily serves to influence the compound's steric and lipophilic profile.

Table 1: Potential Therapeutic Applications and Rationale

Therapeutic AreaTarget ClassRationale for Using 6-Chloro-4-ethylpyridazin-3(2H)-oneKey References
Neurology/Psychiatry Nicotinic Acetylcholine Receptors (nAChRs)The 6-chloropyridazine core is a known pharmacophore for nAChRs. The scaffold allows for derivatization to optimize subtype selectivity and CNS penetration.[1]
Metabolic Diseases Thyroid Hormone Receptors (THRs)Pyridazinone derivatives have been developed as THR agonists. The scaffold can mimic endogenous hormones to treat dyslipidemia and obesity.[2][3]
Infectious Diseases Bacterial EnzymesPyridazinone derivatives exhibit antimicrobial properties. The scaffold can be decorated to create novel inhibitors of bacterial growth.[4][5]
Oncology Various (e.g., Kinases, Apoptotic Pathways)Chloro-containing heterocycles are prevalent in anticancer drugs. The scaffold provides a platform for developing new cytotoxic agents.[6][7][8]
Visualization of Synthetic Potential

The following diagram illustrates the key reactive sites on 6-Chloro-4-ethylpyridazin-3(2H)-one that can be exploited for chemical diversification in a drug discovery program.

Caption: Key reactive sites on 6-Chloro-4-ethylpyridazin-3(2H)-one.

Part 2: Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and preliminary biological evaluation of compounds derived from 6-Chloro-4-ethylpyridazin-3(2H)-one.

Protocol 1: Proposed Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

This protocol outlines a plausible synthetic route based on the classical condensation of a β-ketoester with hydrazine, followed by chlorination.

Rationale: This is a fundamental and reliable method for constructing the pyridazinone core. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration. The final chlorination step functionalizes the ring for subsequent derivatization.

Step 1: Synthesis of 3-Oxopentanoic Acid Hydrazide

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxopentanoate (1 eq.) and ethanol (5 mL per 1 g of ester).

  • Reaction: Slowly add hydrazine hydrate (1.1 eq.) to the stirred solution at room temperature. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.

    • Causality: Refluxing ensures the reaction goes to completion by providing sufficient energy for the condensation and cyclization steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup: Cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-ethyl-1,2-dihydropyridazin-3-one.

Step 2: Chlorination to 6-Chloro-4-ethylpyridazin-3(2H)-one

  • Setup: In a fume hood, suspend the pyridazinone from Step 1 (1 eq.) in phosphorus oxychloride (POCl3) (5-10 eq. by volume).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The suspension should dissolve to form a dark solution.

    • Causality: POCl3 acts as both the solvent and the chlorinating agent, converting the enolic hydroxyl group of the pyridazinone into a chloride.

  • Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring.

    • Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of a 6-Amino-Substituted Derivative

This protocol demonstrates the utility of the title compound as an intermediate via a nucleophilic aromatic substitution reaction.

Rationale: This SNAr reaction is a cornerstone of medicinal chemistry for building molecular diversity. The chlorine at the C6 position is an excellent leaving group, readily displaced by amine nucleophiles. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing in the main reaction.

  • Setup: Dissolve 6-Chloro-4-ethylpyridazin-3(2H)-one (1 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Reagents: Add the desired amine (e.g., morpholine) (1.2 eq.) and DIPEA (1.5 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Causality: Heating is required to overcome the activation energy for the SNAr reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling, pour the reaction mixture into water. The product will often precipitate. If not, extract with ethyl acetate.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with water. If extraction is used, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final 6-amino-4-ethylpyridazin-3(2H)-one derivative.

Protocol 3: General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a standard method to assess the preliminary biological activity of newly synthesized compounds against a cancer cell line.

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a rapid and widely used method for the initial screening of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to biological screening.

G A Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one (Protocol 1) B Chemical Derivatization (S_N_Ar Reaction) (Protocol 2) A->B C Compound Library (Novel Analogs) B->C D Structural Confirmation (NMR, MS, etc.) C->D E In Vitro Screening (MTT Assay) (Protocol 3) D->E F Data Analysis (IC50 Determination) E->F G Hit Identification & SAR Analysis F->G G->B Iterative Design

Caption: Integrated workflow from synthesis to hit identification.

References

  • Google Patents. US9266861B2 - Method of synthesizing thyroid hormone analogs and polymorphs thereof.
  • Google Patents. WO2021018387A9 - Different forms of 6-chloro-2-ethyl-n-(4-(4-(4-(trifluoromethoxy)phenyl)piperidine-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide.
  • Apicule. 6-Chloro-4-methylpyridazin-3-amine (CAS No: 64068-00-4) API Intermediate Manufacturers. Available from: [Link]

  • Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
  • Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. Available from: [Link]

  • ResearchGate. Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives. Available from: [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Indo American Journal of Pharmaceutical Research. SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Available from: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Available from: [Link]

  • PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Available from: [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available from: [Link]

  • World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • ResearchGate. Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Available from: [Link]

  • PubMed Central. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. Available from: [Link]

Sources

Application

Application Notes and Protocols for 6-Chloro-4-ethylpyridazin-3(2H)-one: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazinone Core and the Potential of 6-Chloro-4-ethylpyridazin-3(2H)-one The pyridazin-3(2H)-one scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core and the Potential of 6-Chloro-4-ethylpyridazin-3(2H)-one

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer agents.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. 6-Chloro-4-ethylpyridazin-3(2H)-one is an emerging building block with significant potential for the synthesis of novel chemical entities. The presence of a reactive chlorine atom at the 6-position, coupled with the ethyl group at the 4-position, offers a unique combination of steric and electronic properties for targeted chemical modifications.

This guide provides a comprehensive overview of the synthetic utility of 6-Chloro-4-ethylpyridazin-3(2H)-one, including a proposed synthetic route, predicted physicochemical and spectroscopic data, and detailed protocols for its application in key synthetic transformations.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 6-Chloro-4-ethylpyridazin-3(2H)-one is not widely available in the public domain, its properties can be predicted based on the analysis of its structure and data from analogous compounds. These predictions are invaluable for reaction monitoring, characterization, and purity assessment.

Table 1: Predicted Physicochemical Properties of 6-Chloro-4-ethylpyridazin-3(2H)-one

PropertyPredicted Value
Molecular FormulaC₆H₇ClN₂O
Molecular Weight158.59 g/mol
LogP1.2-1.5
pKa (most acidic)~10-11 (amide N-H)
Boiling PointNot available
Melting PointEstimated 80-100 °C

Predicted Spectroscopic Data:

The structural confirmation of 6-Chloro-4-ethylpyridazin-3(2H)-one and its derivatives relies heavily on spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the vinyl proton at the 5-position, and a broad singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information on the carbon skeleton, including signals for the carbonyl group, the chlorinated carbon, and the carbons of the ethyl group.[3]

Software-based prediction tools, such as those integrated into ChemDraw, can provide useful estimations of these spectra.[2][4][5][6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 6-Chloro-4-ethylpyridazin-3(2H)-one (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O-~160-165
C-Cl-~145-150
C-Et-~135-140
C-H (vinyl)~6.8-7.0 (s, 1H)~125-130
CH₂ (ethyl)~2.4-2.6 (q, 2H)~20-25
CH₃ (ethyl)~1.1-1.3 (t, 3H)~10-15
N-H~10-12 (br s, 1H)-

Note: These are predicted values and may differ from experimental results. It is crucial to obtain experimental data for confirmation.

Proposed Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

A plausible and efficient synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one can be envisioned in a two-step sequence starting from a suitable γ-keto acid or its ester, followed by chlorination.

Step 1: Synthesis of 4-ethyl-6-hydroxypyridazin-3(2H)-one

The synthesis of the pyridazinone core is commonly achieved through the condensation of a γ-keto acid or ester with hydrazine.[7][8] In this case, ethyl 2-formylbutanoate (or a related precursor that can generate the required 3-ethyl-4-oxobutanoic acid skeleton) would be the ideal starting material.

Protocol 1: Synthesis of 4-ethyl-6-hydroxypyridazin-3(2H)-one

  • Materials:

    • Ethyl 2-formylbutanoate (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol or acetic acid

  • Procedure:

    • Dissolve ethyl 2-formylbutanoate in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Chlorination of 4-ethyl-6-hydroxypyridazin-3(2H)-one

The conversion of the 6-hydroxy group to a chlorine atom can be effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][7][9][10]

Protocol 2: Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

  • Materials:

    • 4-ethyl-6-hydroxypyridazin-3(2H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3-5 eq)

    • Optional: A catalytic amount of dimethylformamide (DMF)

  • Procedure:

    • In a fume hood, carefully add 4-ethyl-6-hydroxypyridazin-3(2H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

    • Optionally, add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Synthetic Chemistry

The chlorine atom at the 6-position of 6-Chloro-4-ethylpyridazin-3(2H)-one is a versatile handle for a variety of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties at the 6-position of the pyridazinone ring.[4][5][6][9][11] This is a cornerstone reaction in drug discovery for the synthesis of biaryl structures.

dot

Suzuki_Coupling cluster_cat Catalytic Cycle cluster_reagents Reactants & Product OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-Cl RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) Product 6-Aryl-4-ethyl- pyridazin-3(2H)-one RE->Product Pyridazinone 6-Chloro-4-ethyl- pyridazin-3(2H)-one Pyridazinone->OA BoronicAcid Ar-B(OH)₂ BoronicAcid->TM Base

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3: General Protocol for Suzuki-Miyaura Coupling

  • Materials:

    • 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

    • Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 6-Chloro-4-ethylpyridazin-3(2H)-one, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Suzuki Coupling: For accelerated reaction times and potentially higher yields, microwave irradiation can be employed.[5][6]

Protocol 4: Microwave-Assisted Suzuki-Miyaura Coupling

  • Procedure:

    • In a microwave vial, combine the reactants, catalyst, and base as described in Protocol 3.

    • Add the appropriate solvent (e.g., dioxane/water).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

    • After cooling, work up the reaction as described in Protocol 3.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of 6-Chloropyridazinones

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O1102035-65
4-Methoxyphenyl-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1001270-90
3-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF120860-80

Note: These conditions are based on related 6-chloropyridazinone scaffolds and may require optimization for 6-Chloro-4-ethylpyridazin-3(2H)-one.[4][5][9]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution (SₙAr) at the 6-position.[12][13] This allows for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles, providing access to a diverse range of functionalized derivatives.

dot

S_N_Ar Pyridazinone 6-Chloro-4-ethyl- pyridazin-3(2H)-one Intermediate Meisenheimer-like Intermediate Pyridazinone->Intermediate + Nu-H Nucleophile Nu-H (e.g., R₂NH) Nucleophile->Intermediate Product 6-Nu-4-ethyl- pyridazin-3(2H)-one Intermediate->Product - HCl

Caption: General mechanism for the SₙAr reaction.

Protocol 5: Nucleophilic Aromatic Substitution with Amines

  • Materials:

    • 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 eq)

    • Amine (primary or secondary) (1.5-2.0 eq)

    • Base (optional, e.g., K₂CO₃, Et₃N)

    • Solvent (e.g., Ethanol, DMF, Dioxane)

  • Procedure:

    • Dissolve 6-Chloro-4-ethylpyridazin-3(2H)-one in the chosen solvent in a round-bottom flask.

    • Add the amine and, if necessary, a base.

    • Heat the reaction mixture to a temperature between 60 °C and reflux, monitoring by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Table 4: Representative Conditions for SₙAr on Chloro-Heterocycles with Amines

NucleophileBaseSolventTemp (°C)Time (h)
MorpholineK₂CO₃DMF1006
AnilineEt₃NEthanolReflux12
BenzylamineNoneDioxane808

Note: Reaction conditions are general and require optimization for specific substrates.[13]

Conclusion

6-Chloro-4-ethylpyridazin-3(2H)-one is a promising and versatile building block for the synthesis of novel, functionalized pyridazinone derivatives. Its strategic design allows for facile diversification through well-established synthetic methodologies such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors. As with any novel building block, empirical optimization of the outlined procedures is recommended to achieve the best results for specific synthetic targets.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
  • National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • ResearchGate. (n.d.). Physical Properties of Pyridazines.
  • ResearchGate. (n.d.). 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv.
  • ResearchGate. (n.d.). Physicochemical properties of pyridazine-substituted imidazopyridazine analogues.
  • ResearchGate. (n.d.). Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)
  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones.
  • SciSpace. (n.d.). Pyridazin-3(2H)
  • National Institutes of Health (NIH). (2022).
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)
  • Semantic Scholar. (n.d.).
  • ChemShuttle. (n.d.). 6-chloro-4-(prop-1-en-2-yl)pyridazin-3-amine.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • YouTube. (2019).
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • SciSpace. (2012).
  • National Institutes of Health (NIH). (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • YouTube. (2023).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • ChemicalBook. (n.d.). 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
  • ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine).
  • YouTube. (2021). Nucleophilic Substitution with amines.
  • Google Patents. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
  • TSI Journals. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • MDPI. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
  • MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)

Sources

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-4-ethylpyridazin-3(2H)-one for the Synthesis of 6-Aryl-4-ethylpyridazin-3(2H)-ones

Authored by: A Senior Application Scientist Introduction: The Significance of the Pyridazinone Scaffold The pyridazinone moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1][2] Its derivatives are known to exhibit a wide range of pharmacological properties.[3][4] The functionalization of the pyridazinone nucleus is therefore a critical task in the synthesis of novel therapeutic agents. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[5][6]

This palladium-catalyzed reaction facilitates the direct introduction of aryl and heteroaryl groups onto the pyridazinone ring with high efficiency and broad functional group tolerance.[1][7] Specifically, the use of 6-Chloro-4-ethylpyridazin-3(2H)-one as a substrate allows for strategic C-6 arylation, providing a direct route to a diverse library of 6-aryl-4-ethylpyridazin-3(2H)-one derivatives. These application notes provide a detailed overview, mechanistic insights, and field-proven protocols for the successful implementation of this key transformation.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds via a well-defined catalytic cycle involving a palladium(0) species.[5] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8] The electron-deficient nature of the pyridazinone ring makes the 6-chloro position susceptible to oxidative addition, a key initiating step in the cycle.[9][10]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-Chloro-4-ethylpyridazin-3(2H)-one, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive chloro-heterocycles.[8][10]

  • Transmetalation : The aryl group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate complex.[6]

  • Reductive Elimination : The two organic partners (the pyridazinone and the aryl group) are expelled from the palladium center, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

Suzuki_Mechanism pd0 Pd(0)L₂ c1 pd0->c1 r1x 6-Chloro-4-ethylpyridazin-3(2H)-one (R¹-Cl) r1x->c1 pd_complex R¹-Pd(II)L₂-Cl pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans product 6-Aryl-4-ethylpyridazin-3(2H)-one (R¹-R²) r2b Ar-B(OH)₂ (R²-BY₂) c2 r2b->c2 base Base (e.g., K₂CO₃) base->c2 boronate [Ar-B(OH)₃]⁻ boronate->pd_trans Transmetalation c3 pd_trans->c3 Reductive Elimination c1->pd_complex Oxidative Addition c2->boronate c3->pd0 c3->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters: A Scientist's Perspective

Achieving high yields and purity in the Suzuki coupling of 6-Chloro-4-ethylpyridazin-3(2H)-one hinges on the careful selection of four key components. The choice is not arbitrary; it is dictated by the electronic properties of the chloro-heterocycle and the desired coupling partner.

  • Palladium Catalyst & Ligand : While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, chloro-heterocycles are generally less reactive than their bromo or iodo counterparts.[11] Therefore, more robust catalyst systems are often required. Systems based on Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) combined with electron-rich, bulky phosphine ligands (such as SPhos or XPhos) have shown superior performance, promoting the challenging oxidative addition step and preventing catalyst decomposition.[12][13]

  • Base : The base plays a crucial role in activating the boronic acid for transmetalation.[6] Common choices include inorganic carbonates like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be necessary to accelerate the reaction.[12] The choice of base must be compatible with any sensitive functional groups on the substrates.

  • Solvent System : A mixture of an organic solvent and water is typically employed. The aqueous phase is essential for dissolving the inorganic base. Common organic solvents include 1,4-dioxane, 1,2-dimethoxyethane (DME), and toluene.[1][12] The solvent system must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Boronic Acid : A wide variety of aryl and heteroaryl boronic acids and their corresponding boronate esters are commercially available, making this reaction highly versatile for generating diverse compound libraries.[6][7] Typically, a slight excess (1.1-1.5 equivalents) of the boronic acid is used to drive the reaction to completion.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura couplings on analogous 6-chloropyridazinone systems. These serve as a strong starting point for optimizing the reaction of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Catalyst (mol%)LigandBase (equiv)SolventMethodTime (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂OConventional4828[12]
PdCl₂(dppf) (5)-K₂CO₃ (2)DMEConventional2High[12]
Pd(OAc)₂ (5)SPhosK₃PO₄ (2)TolueneConventional16High[12]
CombiPhos Pd6 (5)-K₂CO₃ (3)Dioxane/H₂OMicrowave0.560-85[13]

Note: "High" yields are as reported in the source literature, suggesting successful reactions without specifying a precise percentage. Data is compiled from analogous systems and should be considered representative.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol provides a robust, general procedure for the C-6 arylation of 6-Chloro-4-ethylpyridazin-3(2H)-one using conventional heating.

Materials:

  • 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add solids to flask: - 6-Chloro-4-ethylpyridazin-3(2H)-one - Arylboronic acid - Catalyst & Base b 2. Seal flask and purge with inert gas (e.g., N₂ or Ar) for 10-15 min. a->b c 3. Add degassed solvent via syringe. b->c d 4. Heat reaction to reflux (typically 80-110 °C). c->d e 5. Monitor progress by TLC or LC-MS. d->e f 6. Cool to room temp. Dilute with Ethyl Acetate & H₂O. e->f g 7. Separate layers. Extract aqueous layer. f->g h 8. Combine organic layers, dry, filter, and concentrate. g->h i 9. Purify crude product via column chromatography. h->i

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-4-ethylpyridazin-3(2H)-one, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. An inert atmosphere is critical to prevent catalyst degradation.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 6-aryl-4-ethylpyridazin-3(2H)-one product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol leverages microwave irradiation to dramatically reduce reaction times, often from hours to minutes.[13]

Materials:

  • 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium Catalyst (e.g., CombiPhos Pd6 or Pd(OAc)₂/SPhos, 5 mol%)[13]

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Vial Charging: In a microwave vial, combine 6-Chloro-4-ethylpyridazin-3(2H)-one, the arylboronic acid, the palladium catalyst system, and the base.

  • Solvent Addition: Add the solvent and seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a designated time (e.g., 15-30 minutes).[13] Use the stir function throughout the reaction.

  • Workup and Purification: After the reaction, cool the vial to a safe temperature. The workup and purification procedure is identical to that described in Protocol 1 (steps 6-9).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficient heating. 3. Inappropriate base or solvent.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Verify reaction temperature. Consider switching to a higher-boiling solvent if needed. 3. Try a stronger base (e.g., K₃PO₄) or a different solvent system.
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Protodeboronation (loss of the boronic acid group).1. Ensure rigorous exclusion of oxygen. Lowering the catalyst loading may help. 2. Use a less aqueous solvent system or a boronate ester instead of the boronic acid. Ensure the base is not overly aggressive.
Difficulty in Purification 1. Residual palladium catalyst. 2. Co-eluting impurities.1. Filter the crude product through a plug of Celite® or silica before concentration. 2. Optimize the eluent system for column chromatography; consider using a different solvent system or a gradient elution.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 6-aryl-4-ethylpyridazin-3(2H)-ones. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate a wide array of derivatives for applications in drug discovery and materials science. Both conventional heating and microwave-assisted protocols offer viable pathways, with the latter providing a significant acceleration in reaction time. The protocols and insights provided herein serve as a comprehensive guide for scientists aiming to leverage this powerful transformation.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIXuxq4PSOl9Rs1eMVp-TeF42tb-3Xd7CzJ4ZAxgUUcw_5-sTks4o0Q73iYDhn2CILg0HNPdbGvgalvFdiE2QDC2Q-wlgjcGM924khIt6lZIgmnhtVqUnGxbRGjzZr_849Q7fSkfY99dEqqU_VKRbSCVLYV6eQAeZFZ697hZggopZUjvlfIuYNBVXZeWuHBuq5YnjuoeV1WRwxyYJ7QveAZQ0kvZBDjtuHKl7CsB59E4OXMadH]
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA8W5_psdi7lrGiID0rYcki8kssp6Q9hzzBINXDZpeS2FptM53-S7T6wLbtU5h7q_zVP36gE6m0NzHsLBSrB1R6O_TgwLKTsc31o6dmpaEUcr2ZOvwBKSlyyzUDYx0gWSnK8PY]
  • Benchchem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCFqLIWkhUkWOVq4kGKSlno6MmJ8RcCxmHaxa96LMt-1h75z3NUXtwLOZcFA0g_Y9ObE1aInvTi43BqBRWgzyKW3hMtb85CcE-bDPVdmXwp3CV4c1mvT0VGrZS2P8exU1HGQD7bYqp9BNxfI0CceFBx-u5uIWcjsIQvPZyvrl0vxVV1PuWP3OZ1eZ5psj5lQ7EZCEr_bwrKvaBS6jftz2XwyTV-DeKrOW-Okkq_inqEcI=]
  • Benchchem. A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWPqJAMo3lPq-D6BlibVh7LjmsSx523aN5XSTcpD263_thcQPRZx3EseD4Xsljjs_RRqCjngdfqT_-AJ2cDuC-Y268mcwwlf4St7VJDDE94IegsHqR2ab0blm7F_VfxPqaZoqga21uH9hT9YB5roqIIW2dNLSQ_oXdSXcHN_Sguj_zP_gfVcGKB3QAUqWV39AUHXHyXhCa8CARlkUJYemZ-F8__dYa_dVed2Daqa66]
  • ChemInform Abstract: Suzuki Reactions on Chloropyridazinones: An Easy Approach Towards Arylated 3(2H)‐Pyridazinones. Sci-Hub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsSjGn0h9FNwoElGejvdboZ8O_1Kg63sXsCnTnWVOAZ1zJhY4321vPRK31b4wgGgIfI1NXcM7zsmqYBxrPOCrZxA8J4H6wACO6Gqvc4ScCWLU0oeUwqGkq8x8B4VEvlQ1JSRBqBLDH8-I=]
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-YYzLAPCeSLe2b5APu4cnd0oaI26pWZJzrTY20dUvDLfnMd7Q1Ib-o0r_ZY-9YcgIn_RNChIow38w7h4CuF4UIHLiPoXBFcsmLBip5RzQGch7c4IKznJwh6Jkvu5Cxbx1YCSo4gL7nYJTnl2dHnE0-0NDTff3W3twc8CPqlgO2wrYCb1D-NYCVK8f7BE5CZ8QfmAbBOMPhfRPDlrvVJ54MXVhaGA1NSrj-XX8X2Dx-k8=]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1XRwy6sDWd_hNYIciUVs9oRezvI8XtS0SyAR1NGegRWz5RkBCVSu6rBnhikK2FEBuruWKD-l98YkKJzc51trvSVznGipoxzc223j2QQUnTbPbCJtlRu3QwpkMQeOZwQ3_7n5vmkBzBp7EfwaY2ChOBYTjw0giI5vhTVqvMyPOFL9lhl8fJS6jkcGZ7kx1h2gttQxv3gr2yEorYRP6xuLT4VeReQXkkN4pekwLEZUbtkPd_JpzCJZe7rrLP26Pov5SPIAHKhujSX4wNPVIIu3i1aGHwSXNdKd3QUEP6ffPbhQ0LA==]
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeDOUZ4mMR0tGCO6TUvhGrcLuINHu6kZCMNwr1MzhyeqWYK_H7VcNlOh86HlxPXIS76SyYYcFUgNdz31DdVJTEAfjOx0q84PYyAx_U5Rhz4scwsyNpxTPP7stOzVdwHpS00Le-yQ4rX6pkoiKNoaXpDlrdv3l1ZguDxinXuVRALHrf4V1maFh_G8MfLDWu7AhZ7Ssdx0IY0x5Wt_N1di-f6uBbo2Xuc39bxgDbBUDmIq3c5nw=]
  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhqrDWHCYeVvkaZI9brrnoQ7kAuK-QFeOMZJ5wJoieqKZO3gDp3ly6N20BM489vvAoHUqYffkvW4JcolxnHJXvD0wVJNANeRWDT8teyq36Sr0jieubssAGOcf4JX4a0zzfB-9LuYxo8DKWqEJYBEtE8gqe71pc8PO8NJoE4btb64g_KKbM1NGDSgA979XF00Oh13_u9YfZtYcIyArGOkOH8_ybkIOVU2ILITfEe0w00hE=]
  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2IyJdc9j9nBcyRtdVaqgQawo7TN42A0bnpxwrc51NGPAedbAAR8AaZVkKypRRo8ECn7joJmc-eVke8Ns4iI7akVBIuaKKL-D-Cuja8ZcDGRdon4_U4IuOnSMKF8Tdo6alGsku1oPFRyqVhkBZybb7yZ4ybs8PrqjhNbcBMURpiLf9Yb_jAf832p_7ZMe08X-ttMFV2F4HTGTNdZiyDQ==]
  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlN0zD23JKhch2VS44cAW9gTuvdSHr7pxSUYmQjFIZ_8gjwjE4GWcWk_0is6jxGAv756_OO7HW3_iv02DdxgGu08dGIWgRpN6YwVav4PK3o3yzAiRW65a2031yjIqpq55UgXn3]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhG6vXttB6TvcBku2nSqLlm_KgkWDpKemUS5x58UpQmy5vvG-TSL_AkgjAsZ4h5nGXxOqHo3iRYXJKYC0XEQocxPk89untnaIHXTxHE4_Lvke-hvXWnp1rpp83nwzyd4WmcQt9zKkM7MgXLZ69WLUuio-i21xncCLLND3DarKwonOktt3x]
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOYsZzIxMuGeBVSH_sQx5UXir9wN_zUaXflPvTH20sIWSQhI-G_rzZkawmr6TWk1yLGZipnNhzP9tVnsKURgIEwliEFPssepC82_fDSxa6HOJp0_UY8WzoTSb5vsqIpE2BNyzT]
  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFZ9ARVz6ruY0zy5yeqi7u9GMfmzds1YWVbBRrJ6xlkT21vQQTfmSi5dGLi9jgvmnOeffHhQCHqRGwnLtalEbggzAbE3fDFVZVWv217U7DLS4ys4VVSeyE-TeAZQVJzrrCdeK8WE5kY3nNQPwYpBYoohS5kqyQvz8gmA8k2eKW5MUvutLIjjYXabl5e6IkgsSpFl5GW0K5fqYMsWVj]
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

Sources

Application

Application Notes & Protocols: Experimental Synthesis of Pyridazinone Analogs

Introduction The pyridazinone scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry and drug development.[1][2] As a six-membered ring containing two adjacent nitrogen atoms and a carbony...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry and drug development.[1][2] As a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, its structure offers a unique combination of hydrogen bonding capabilities, dipolar character, and steric arrangements.[2] This versatility has led to the discovery of pyridazinone analogs with a vast spectrum of biological activities, including potent anti-inflammatory, anticancer, antimicrobial, and cardiovascular-protective properties.[1][3][4][5][6][7] The easy functionalization at various positions of the pyridazinone core makes it an exceptionally attractive target for synthetic chemists aiming to design novel therapeutic agents.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the most robust and widely employed synthetic strategies for creating pyridazinone analogs, detailed step-by-step experimental protocols, and critical insights into reaction optimization and characterization.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the pyridazinone ring system can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Strategy 1: Cyclocondensation of 1,4-Dicarbonyl Precursors with Hydrazines

The most classical and versatile method for synthesizing the pyridazinone core involves the cyclocondensation reaction between a 1,4-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[8][9] This reaction forms the heterocyclic ring in a single, efficient step through the formation of two new carbon-nitrogen bonds and subsequent dehydration.

Causality Behind the Method: The reaction leverages the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. The initial step is typically the formation of a hydrazone intermediate with one carbonyl group, followed by an intramolecular nucleophilic attack by the second nitrogen onto the remaining carbonyl, leading to a cyclic intermediate that readily dehydrates to form the stable pyridazinone ring.[9][10]

Key precursors for this strategy include:

  • γ-Ketoacids and γ-Ketoesters: These are the most common starting materials. The reaction with hydrazine or its derivatives (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol or acetic acid under reflux conditions readily yields 4,5-dihydropyridazin-3(2H)-ones.[2][11][12]

  • Maleic Anhydride Derivatives: Condensation of substituted or unsubstituted maleic anhydrides with hydrazines is a common route to pyridazinediones.[11]

G cluster_0 General Synthesis Workflow Start Starting Materials (e.g., γ-Ketoacid, Aryl Precursor) Intermediate Key Intermediate Formation (e.g., Friedel-Crafts Acylation) Start->Intermediate Step 1 Cyclization Cyclization with Hydrazine (Ring Formation) Intermediate->Cyclization Step 2 Product Pyridazinone Core Cyclization->Product Step 3 Derivatization Optional Derivatization (Further Modification) Product->Derivatization Step 4a Final_Product Final Analog Product->Final_Product Direct to Product Derivatization->Final_Product Step 4b

Caption: A generalized workflow for pyridazinone synthesis.

Strategy 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

A more modern and highly efficient strategy for constructing the pyridazine ring involves an inverse-electron-demand Diels-Alder (IEDDA) reaction.[13] This cycloaddition approach offers excellent regioselectivity and functional group tolerance under mild conditions.[14]

Causality Behind the Method: In this [4+2] cycloaddition, an electron-deficient diene (e.g., a 1,2,4,5-tetrazine or a 1,2,3-triazine) reacts with an electron-rich dienophile (e.g., an alkene or alkyne).[13][14][15] The initial cycloadduct is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like dinitrogen (N₂) to yield the aromatic pyridazine or dihydropyridazine product.[13] This method is particularly powerful for creating highly substituted and functionalized pyridazines.[15]

G cluster_1 IEDDA Reaction Pathway Diene Electron-Deficient Diene (e.g., 1,2,4,5-Tetrazine) Adduct [4+2] Cycloadduct (Unstable Intermediate) Diene->Adduct Dienophile Electron-Rich Dienophile (e.g., Alkene) Dienophile->Adduct Extrusion Retro-Diels-Alder (N₂ Extrusion) Adduct->Extrusion Product Pyridazine/Dihydropyridazine Product Extrusion->Product

Caption: The IEDDA pathway for pyridazine synthesis.

Strategy 3: Transition-Metal-Catalyzed Approaches

Recent advances in organic synthesis have introduced transition-metal-catalyzed methods for building and functionalizing pyridazine scaffolds.[16] These reactions, often employing palladium, copper, or other metals, enable the formation of C-C and C-N bonds under controlled conditions.[17][18]

Causality Behind the Method: Transition metals can facilitate reactions that are otherwise difficult to achieve, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize a pre-existing pyridazinone ring, or through direct C-H activation and annulation sequences.[17][19] For instance, a halogenated pyridazinone can be coupled with a wide variety of boronic acids or alkynes to rapidly generate a library of analogs.[20] Copper-catalyzed cyclization of unsaturated hydrazones also provides an efficient route to dihydropyridazines.[19]

Comparative Overview of Synthetic Protocols

ProtocolKey ReactantsCatalyst/ReagentSolventReaction TimeTemp. (°C)Avg. Yield (%)Reference
1: From γ-Ketoacid β-Benzoylpropionic acid, Hydrazine hydrateNoneEthanol3 hReflux~90%[20]
2: IEDDA 1,2,4,5-Tetrazine, AlkeneNone (Thermal)Dioxane12-24 h10060-85%[15]
3: Suzuki Coupling 3-bromo-6-arylpyridazine, (Hetero)arylboronic acidPd(PPh₃)₄, Na₂CO₃DME/Ethanol/H₂O12 h8014-28%[20]
4: From Diketone 1,4-Diketone, HydrazineAcetic Acid (cat.)Toluene8 hReflux75-90%[11][21]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one via Cyclocondensation

This protocol describes the classical and highly efficient synthesis of a foundational pyridazinone structure from a γ-ketoacid.[20][22]

Materials:

  • β-Benzoylpropionic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)

  • Ethanol (approx. 10 mL per gram of ketoacid)

  • Deionized water

  • Standard reflux apparatus, magnetic stirrer, Buchner funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add β-benzoylpropionic acid (1.0 eq) and ethanol.

  • Stir the mixture at room temperature to achieve partial or full dissolution.

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A common mobile phase is Toluene:Ethyl acetate:Formic acid (5:4:1).[22]

  • After completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation.

  • Pour the cooled mixture into an excess of ice-cold water with stirring to precipitate the product fully.[22]

  • Collect the solid product by vacuum filtration using a Buchner funnel, washing the cake with cold water.

  • Recrystallize the crude product from aqueous ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a white solid.

G cluster_2 Cyclocondensation Mechanism Ketoacid γ-Ketoacid Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone 1. Nucleophilic Attack (on Ketone) Hydrazine + Hydrazine Hydrazine->Hydrazone Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int 2. Intramolecular Acylation (on Acid) Product 4,5-Dihydropyridazin-3(2H)-one Cyclic_Int->Product 3. Dehydration Water - H₂O

Caption: Mechanism of pyridazinone formation from a γ-ketoacid.

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol details the derivatization of a pre-formed pyridazine core, demonstrating a modern approach to analog synthesis.[20]

Materials:

  • 3-Chloro-6-phenylpyridazine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Standard inert atmosphere apparatus (e.g., Schlenk line), magnetic stirrer, separation funnel

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-chloro-6-phenylpyridazine (1.0 eq), the desired arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add DME as the solvent, followed by the aqueous Na₂CO₃ solution (3.0 eq).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-85 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting chloride.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired coupled product.

Characterization of Pyridazinone Analogs

The structural confirmation and purity assessment of synthesized pyridazinone analogs are critical. A combination of spectroscopic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include the NH proton of the pyridazinone ring (often a broad singlet), aromatic protons, and aliphatic protons on the ring or substituents.[22][23]

    • ¹³C NMR: Confirms the carbon skeleton. The carbonyl carbon (C=O) of the pyridazinone ring typically appears in the range of 160-175 ppm.[24][25]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[23][26] The observed mass should be within ±5 ppm of the calculated mass.

  • Infrared (IR) Spectroscopy:

    • Provides information about functional groups. Key absorption bands include the N-H stretch (around 3200-3400 cm⁻¹) and the strong C=O stretch of the lactam group (around 1650-1740 cm⁻¹).[22][23]

  • Melting Point (m.p.):

    • A sharp melting point range is a good indicator of the purity of a crystalline solid compound.[22]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; side product formation; impure starting materials.Check purity of reactants. Monitor the reaction by TLC to find the optimal reaction time.[10] Consider removing water with a Dean-Stark trap to drive the equilibrium for cyclocondensation reactions.[10]
Multiple Spots on TLC Formation of side products like hydrazones or dimers.For cyclocondensation, ensure the reaction goes to completion to avoid isolating the hydrazone intermediate.[10] Optimize the temperature; excessively high temperatures can cause decomposition.[10]
Purification Difficulties Product and impurities have similar polarity.Modify the solvent system for column chromatography. If the product is acidic or basic, consider an acid/base wash during the work-up to remove relevant impurities. Recrystallization from a different solvent system may also be effective.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 21, 2026, from [Link]

  • Al-Ostath, A., El-Ashmawy, M., & Abouzid, K. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685–1703. [Link]

  • Zhang, H., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191. [Link]

  • Request PDF: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026, from [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2024). Molecules, 29(12), 2883. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthetic route for preparation of pyridazinone derivatives (3–17). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules, 28(2), 678. [Link]

  • Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine!. (2021, January 13). YouTube. Retrieved January 21, 2026, from [Link]

  • Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. (n.d.). Al-Kimia. Retrieved January 21, 2026, from [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Transition-metal-catalyzed synthetic routes for imidazo[1,2-b]pyridazine derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Retrieved January 21, 2026, from [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 257–266. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PubMed. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyridazine. (n.d.). ChemTube3D. Retrieved January 21, 2026, from [Link]

  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. (2020). Organic Chemistry Frontiers, 7(1), 78-83. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2019). Molecules, 24(17), 3149. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Does pyridazine undergo Diels-Alder reactions?. (2017, April 20). Quora. Retrieved January 21, 2026, from [Link]

  • Cycloaddition/ Diels-Alder Approaches. (n.d.). WordPress. Retrieved January 21, 2026, from [Link]

  • Wu, X.-F., & Wang, Z. (n.d.). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Barnes & Noble. Retrieved January 21, 2026, from [Link]

  • Transition metal catalyzed pyrimidine, pyrazine, pyridazine and triazine synthesis. (n.d.). University of California San Francisco - UC Library Search. Retrieved January 21, 2026, from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). Catalysts, 14(10), 754. [Link]

Sources

Method

Application Notes and Protocols: 6-Chloro-4-ethylpyridazin-3(2H)-one as a Versatile Scaffold for Drug Discovery

Introduction: The Pyridazinone Core - A Privileged Scaffold in Medicinal Chemistry The pyridazin-3(2H)-one moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Core - A Privileged Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] This six-membered diazine ring system, with its inherent physicochemical properties, serves as a versatile template for the design of novel therapeutic agents. Its ability to engage in various biological interactions has led to the development of compounds with applications in oncology, cardiovascular diseases, inflammation, and infectious diseases.[4][5] The functionalization at different positions of the pyridazinone ring allows for the fine-tuning of pharmacological properties, making it an attractive starting point for drug discovery campaigns.[6]

This guide focuses on a specific, promising derivative: 6-Chloro-4-ethylpyridazin-3(2H)-one . The strategic placement of a chloro group at the 6-position provides a reactive handle for further chemical modifications, while the ethyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. These application notes will provide a comprehensive overview of the synthesis, potential derivatizations, and prospective therapeutic applications of this scaffold, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Reactivity

The 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold possesses a unique combination of functional groups that dictate its chemical behavior and potential for derivatization.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C6H7ClN2OProvides the basis for molecular weight and elemental composition.
Molecular Weight 158.59 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP ~1.5Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability.
Hydrogen Bond Donors 1 (from the N-H group)Can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and the second nitrogen)Offers multiple points for interaction with biological macromolecules.
Reactivity The chlorine at C6 is a good leaving group, susceptible to nucleophilic substitution. The N-H at position 2 can be alkylated or acylated.Enables a wide range of chemical modifications to build a diverse compound library.

Proposed Synthesis of the 6-Chloro-4-ethylpyridazin-3(2H)-one Scaffold

Protocol 1: Synthesis of 3,6-dichloro-4-ethylpyridazine

This protocol is adapted from the synthesis of 3,6-dichloro-4-isopropylpyridazine.[7]

Materials:

  • 3,6-Dichloropyridazine

  • Propionic acid

  • Silver nitrate (AgNO3)

  • Ammonium persulfate ((NH4)2S2O8)

  • Sulfuric acid (H2SO4)

  • Ammonium hydroxide (NH4OH)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Water

  • Hexane

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, slurry 3,6-dichloropyridazine (1.0 eq) in water.

  • Add silver nitrate (0.5 eq) and propionic acid (1.3 eq) to the slurry at 50°C.

  • Add a solution of sulfuric acid (2.0 eq) in water and heat the mixture to 60°C.

  • Slowly add a solution of ammonium persulfate (4.5 eq) in water, allowing the reaction temperature to rise to approximately 75°C.

  • After the addition is complete, cool the reaction mixture to 10°C and add ice.

  • Adjust the pH to 9-10 with ammonium hydroxide.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic layers and wash twice with 0.5N sodium hydroxide, followed by a brine wash.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (eluting with a hexane:ethyl acetate gradient) to yield 3,6-dichloro-4-ethylpyridazine.

Protocol 2: Selective Hydrolysis to 6-Chloro-4-ethylpyridazin-3(2H)-one

The second step involves a selective hydrolysis of one of the chloro groups to a hydroxyl group, which will exist in its tautomeric pyridazinone form.

Materials:

  • 3,6-dichloro-4-ethylpyridazine

  • Sodium hydroxide (NaOH) or another suitable base

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate

Procedure:

  • Dissolve 3,6-dichloro-4-ethylpyridazine (1.0 eq) in a suitable solvent such as aqueous dioxane or ethanol.

  • Add a solution of sodium hydroxide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Chloro-4-ethylpyridazin-3(2H)-one.

Synthesis_Pathway cluster_reagents A 3,6-Dichloropyridazine B 3,6-Dichloro-4-ethylpyridazine A->B Step 1: Alkylation C 6-Chloro-4-ethylpyridazin-3(2H)-one B->C Step 2: Selective Hydrolysis reagent1 Propionic acid, AgNO3, (NH4)2S2O8, H2SO4 reagent2 NaOH, H2O Reflux

Caption: Proposed two-step synthesis of the target scaffold.

Derivatization Strategies for Library Development

The 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold offers several points for chemical modification, making it an excellent starting point for generating a diverse library of compounds for high-throughput screening.

Derivatization_Workflow cluster_modifications Modification Sites scaffold 6-Chloro-4-ethylpyridazin-3(2H)-one c6_mod C6 Position (via Nucleophilic Substitution) scaffold->c6_mod R-NH2, R-OH, R-SH n2_mod N2 Position (via Alkylation/Acylation) scaffold->n2_mod R'-X (Alkyl/Acyl Halide) c6_derivatives Library of C6-substituted derivatives c6_mod->c6_derivatives n2_derivatives Library of N2-substituted derivatives n2_mod->n2_derivatives

Caption: Key derivatization points on the scaffold.

Protocol 3: General Procedure for Nucleophilic Substitution at C6

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles.

Materials:

  • 6-Chloro-4-ethylpyridazin-3(2H)-one

  • A desired nucleophile (e.g., an amine, alcohol, or thiol)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

Procedure:

  • To a solution of 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 eq) in the chosen solvent, add the nucleophile (1.2 eq) and the base (1.5 eq).

  • Heat the reaction mixture to a temperature between 80-120°C and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration or extract the aqueous layer with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: General Procedure for N-Alkylation/Acylation at N2

The nitrogen at the 2-position can be functionalized to introduce a variety of substituents.

Materials:

  • 6-Chloro-4-ethylpyridazin-3(2H)-one

  • An alkyl or acyl halide (e.g., benzyl bromide, acetyl chloride)

  • A strong base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

Procedure:

  • To a stirred suspension of the base (1.2 eq) in the anhydrous solvent, add 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 eq) at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add the alkyl or acyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Potential Therapeutic Applications and Biological Evaluation

The pyridazinone scaffold is associated with a broad range of biological activities. Based on the activities of structurally similar compounds, the 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold is a promising starting point for developing inhibitors of several important drug targets.

Anticancer Activity

Pyridazinone derivatives have shown significant potential as anticancer agents, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5]

Potential Targets:

  • Tyrosine Kinases (e.g., c-KIT, VEGFR): Many pyridazinone-based compounds have been developed as kinase inhibitors.[8]

  • Fatty Acid Binding Protein 4 (FABP4): Inhibition of FABP4 has emerged as a potential therapeutic strategy in oncology.[9]

Protocol 5: In Vitro Kinase Inhibition Assay (General)

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Test compounds (derivatives of the scaffold)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Calculate the IC50 values for each compound.

Kinase_Inhibition_Pathway cluster_kinase_activity Kinase Activity Scaffold Pyridazinone Derivative Kinase Protein Kinase (e.g., c-KIT, VEGFR) Scaffold->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->PhosphoSubstrate Substrate Substrate Protein Substrate->PhosphoSubstrate CellProliferation Cancer Cell Proliferation PhosphoSubstrate->CellProliferation Promotes

Caption: Mechanism of action for kinase inhibition.

Anti-inflammatory Activity

Certain pyridazinone derivatives have demonstrated anti-inflammatory properties through various mechanisms.

Potential Targets:

  • Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 is a well-established anti-inflammatory strategy.

  • Phosphodiesterases (PDEs): PDE inhibitors can modulate inflammatory pathways.

Protocol 6: COX Inhibition Assay

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • Detection kit (e.g., colorimetric or fluorescent)

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using the detection kit.

  • Determine the IC50 values for inhibition of COX-1 and COX-2.

Cardiovascular Applications

Pyridazinone-based compounds have been investigated for their effects on the cardiovascular system.

Potential Targets:

  • Thyroid Hormone Receptors: Analogs of thyroid hormones with a pyridazinone core have been developed.

  • Phosphodiesterase 3 (PDE3): Inhibition of PDE3 can lead to vasodilation and increased cardiac contractility.

Protocol 7: In Vitro Vasodilation Assay

Materials:

  • Isolated aortic rings from a suitable animal model (e.g., rat)

  • Organ bath setup with physiological salt solution (PSS)

  • Vasoconstrictor agent (e.g., phenylephrine)

  • Test compounds

Procedure:

  • Mount the aortic rings in the organ baths containing PSS and allow them to equilibrate.

  • Induce contraction with the vasoconstrictor agent.

  • Once a stable contraction is achieved, add cumulative concentrations of the test compounds.

  • Record the changes in tension to determine the vasodilatory effect.

  • Calculate EC50 values for vasodilation.

Conclusion and Future Perspectives

The 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward, albeit proposed, synthesis and the presence of multiple reactive sites for derivatization make it an ideal candidate for library synthesis and subsequent biological screening. The diverse biological activities associated with the broader pyridazinone class suggest that derivatives of this scaffold could yield potent and selective modulators of various biological targets, particularly in the areas of oncology, inflammation, and cardiovascular disease. Further exploration of the structure-activity relationships of 4-alkyl substituted pyridazinones will be crucial in guiding the design of future drug candidates based on this versatile core.

References

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. (URL: not available)
  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: [Link])

  • Tao, M., Raddatz, R., Aimone, L. D., & Hudkins, R. L. (2011). Synthesis and structure-activity relationships of 4,5-fused pyridazinones as histamine H₃ receptor antagonists. Bioorganic & medicinal chemistry letters, 21(20), 6126–6130. (URL: [Link])

  • WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)
  • WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google P
  • Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. (URL: [Link])

  • Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. (URL: not available)
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - MDPI. (URL: [Link])

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC - NIH. (URL: [Link])

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
  • Biological activities of pyridazinones. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Googleapis.com. (URL: [Link])

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. (URL: [Link])

  • Pharmaceutical co-crystal compositions - Patent US-7927613-B2 - PubChem - NIH. (URL: [Link])

  • WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google P
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central. (URL: [Link])

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed. (URL: [Link])

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. (URL: not available)
  • Pyridazine Derivatives and Related Compounds, Part 12: Synthesis of Some Pyridazino [4 ′ ,3 ′ :4,5]thieno[3,2-d]1,2,3-triazines - ResearchGate. (URL: [Link])

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Semantic Scholar. (URL: [Link])

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. (URL: [Link])

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (URL: [Link])

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com. (URL: [Link])

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology, 5, 1-19. (URL: not available)
  • Pyridazin-3(2H)-one: a privileged scaffold. (URL: not available)

Sources

Application

Application Notes and Protocols for the Derivatization of 6-Chloro-4-ethylpyridazin-3(2H)-one for SAR Studies

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery The pyridazinone core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery

The pyridazinone core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, cardiotonic, antihypertensive, analgesic, anti-inflammatory, and anticancer effects.[1][2] The versatility of the pyridazinone scaffold lies in its capacity for chemical modification at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability makes it an ideal candidate for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery that seeks to understand how chemical structure influences biological activity.

This guide focuses on a key pyridazinone intermediate, 6-Chloro-4-ethylpyridazin-3(2H)-one , and provides detailed application notes and protocols for its derivatization. The presence of a reactive chlorine atom at the C6-position and a nucleophilic nitrogen at the N2-position offers strategic handles for introducing chemical diversity. The ethyl group at the C4-position also provides a lipophilic anchor that can influence ligand-receptor interactions. By systematically modifying this core structure, researchers can generate a library of novel compounds for biological screening, leading to the identification of potent and selective therapeutic agents.

Strategic Derivatization of the 6-Chloro-4-ethylpyridazin-3(2H)-one Core

The derivatization of 6-Chloro-4-ethylpyridazin-3(2H)-one can be strategically approached by targeting three primary sites: the N2-position of the pyridazinone ring, the C6-chloro substituent, and potentially the C5-position. This document will focus on three high-yield and versatile reaction classes: N-alkylation at the N2-position, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination at the C6-position.

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Caption: Derivatization strategies for 6-Chloro-4-ethylpyridazin-3(2H)-one.

Protocol 1: N-Alkylation at the N2-Position

Rationale: Alkylation at the N2-position of the pyridazinone ring is a fundamental strategy to explore the impact of steric and electronic properties on biological activity. Introducing various alkyl or benzyl groups can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, in the development of phosphodiesterase 4 (PDE4) inhibitors, the nature of the N2-substituent was found to be a strong determinant of inhibitory potency.[3]

General Reaction Scheme:

Detailed Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base (e.g., potassium carbonate (K₂CO₃, 1.5 eq.), sodium hydride (NaH, 1.2 eq.), or cesium carbonate (Cs₂CO₃, 1.5 eq.)) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the pyridazinone nitrogen.

  • Alkylating Agent Addition: Slowly add the desired alkylating agent (e.g., alkyl halide or benzyl halide, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated derivative.

Data Table: Exemplary N-Alkylation Conditions

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃DMF254>90
2Benzyl bromideNaHTHF25685-95
3Ethyl bromoacetateCs₂CO₃Acetonitrile60880-90

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties at the C6-position.[4][5] This modification is crucial for exploring π-π stacking interactions, extending the molecular scaffold to reach additional binding pockets, and modulating the electronic properties of the pyridazinone core. For example, the introduction of substituted phenyl rings at the C6-position has been a key strategy in developing potent kinase inhibitors.

General Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a microwave vial or a round-bottom flask, add 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%; or PdCl₂(dppf), 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.; or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in a 4:1 to 10:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[6]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the 6-arylpyridazinone derivative.

Data Table: Representative Suzuki Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃1,4-Dioxane/H₂O908>90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O120675-85

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination at the C6-Position

Rationale: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a diverse range of 6-amino-pyridazinone derivatives.[7][8] This is a particularly valuable transformation in medicinal chemistry, as the introduction of primary or secondary amines can introduce hydrogen bond donors and acceptors, modulate polarity, and serve as a handle for further functionalization. SAR studies on various heterocyclic scaffolds have demonstrated that the nature of the amino substituent can drastically alter biological activity and selectivity.

General Reaction Scheme:

Detailed Protocol:

  • Reagent Loading: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.5-2.5 eq.; or potassium phosphate (K₃PO₄), 2.0-3.0 eq.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or tert-butanol.

  • Reaction Conditions: Heat the sealed reaction vessel to the appropriate temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by LC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Data Table: Illustrative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / Xantphos (2/4)NaOtBuToluene1001280-90
2AnilinePd(OAc)₂ / BINAP (5/7.5)Cs₂CO₃1,4-Dioxane1101675-85
3BenzylaminePd₂(dba)₃ / XPhos (2/4)K₃PO₄t-BuOH9010>90

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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the systematic derivatization of 6-Chloro-4-ethylpyridazin-3(2H)-one. The strategic application of N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination allows for the exploration of a vast chemical space around the pyridazinone core. The resulting library of compounds can be invaluable for comprehensive SAR studies aimed at discovering novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Further derivatization at the C5-position, though not covered here, represents an additional avenue for structural diversification and warrants investigation in future studies.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available at: [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed. Available at: [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. Available at: [Link]

Sources

Method

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 6-Chloro-4-ethylpyridazin-3(2H)-one

Introduction: The Imperative for Rigorous Characterization 6-Chloro-4-ethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. Molecules within this structural family are of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

6-Chloro-4-ethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. Molecules within this structural family are of significant interest in medicinal chemistry and agrochemical development, with various derivatives reported to possess potent biological activities, including antibacterial and monoamine oxidase (MAO) inhibitory effects.[1][2] Given its potential role as a key intermediate or active pharmaceutical ingredient (API), establishing a robust, multi-faceted analytical strategy is paramount. This ensures the unambiguous confirmation of its identity, purity, and stability, which are critical prerequisites for regulatory submission and successful drug development.

This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of 6-Chloro-4-ethylpyridazin-3(2H)-one. The methodologies are designed to form a self-validating system, where data from each technique corroborates the others, ensuring the highest degree of scientific integrity. We will delve into the causality behind experimental choices, moving beyond mere procedural steps to offer insights grounded in field experience.

Molecular Structure and Properties:

  • Chemical Name: 6-Chloro-4-ethylpyridazin-3(2H)-one

  • Molecular Formula: C₆H₇ClN₂O

  • Molecular Weight: 158.58 g/mol [3]

  • Key Features: The molecule possesses a UV-active pyridazinone core, a halogen substituent, an amide-like carbonyl group, and an ethyl group. These features dictate the selection of appropriate analytical techniques.

Logical Workflow for Comprehensive Characterization

A systematic approach ensures that all critical quality attributes of the compound are assessed. The workflow below illustrates the logical progression from initial purity assessment to definitive structural elucidation.

Characterization Workflow cluster_0 Purity & Quantification cluster_1 Identity & Structural Confirmation cluster_2 Definitive Structure Elucidation HPLC HPLC-UV (Purity, Quantification) Report Comprehensive Characterization Report HPLC->Report GCMS_Purity GC-MS (Volatile Impurities) GCMS_Purity->Report HRMS HR-MS (Elemental Composition) HRMS->Report FTIR FT-IR (Functional Groups) FTIR->Report NMR_H ¹H NMR (Proton Framework) NMR_H->Report NMR_C ¹³C NMR (Carbon Skeleton) NMR_C->Report Sample Test Sample: 6-Chloro-4-ethylpyridazin-3(2H)-one Sample->HPLC Sample->GCMS_Purity Sample->HRMS Sample->FTIR Sample->NMR_H Sample->NMR_C

Caption: Overall workflow for the analytical characterization of the target compound.

Chromatographic Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: Reversed-phase HPLC is the method of choice for non-volatile and thermally labile compounds like pyridazinone derivatives.[4] The inherent polarity of the molecule makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The conjugated heterocyclic ring system contains a strong chromophore, making UV detection highly sensitive and appropriate.

Protocol: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of acetonitrile to achieve a 1 mg/mL concentration.

    • Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove particulates before injection.

  • Chromatographic Conditions: The following conditions serve as a robust starting point and may be optimized as needed.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)Industry standard for separating moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape by suppressing silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution ensures that impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
Injection Vol. 10 µLStandard volume to avoid column overloading.
Detection 254 nmWavelength suitable for aromatic and conjugated systems.[4]
  • Data Analysis: Purity is calculated using the area percent method. The peak area of 6-Chloro-4-ethylpyridazin-3(2H)-one is divided by the total area of all integrated peaks in the chromatogram. A PDA detector can be used to assess peak purity by comparing spectra across a single peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Causality: While HPLC is the primary tool for purity, GC-MS is essential for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC (e.g., residual solvents).[5][6] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Protocol: GC-MS Impurity Screening

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Dissolve approximately 1-2 mg of the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column Equity™-5 or DB-5MS (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column is versatile for separating a wide range of volatile compounds.[5]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 280 °CEnsures rapid volatilization of the sample.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace impurity detection.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp is necessary to elute compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Scan Range m/z 40 - 400Covers the mass of the parent compound and potential smaller impurities/solvents.
  • Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Spectroscopic Structural Characterization

Spectroscopic methods provide definitive proof of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is indispensable for confirming the elemental composition.[1] It provides a highly accurate mass measurement of the molecular ion, typically [M+H]⁺. The presence of a chlorine atom provides a crucial validation point due to its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1).

Protocol: ESI-HRMS Analysis

  • Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a solvent mixture like 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Analysis:

    • Infuse the sample directly or via an LC system.

    • Acquire data in positive ion mode.

    • Expected Result: Observe a protonated molecular ion [C₆H₇ClN₂O + H]⁺ at m/z 159.0325. The key is the presence of an A+2 peak at m/z 161.0296 with approximately one-third the intensity of the main peak, confirming the presence of one chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Expertise & Causality: FT-IR is a rapid and reliable technique for identifying the key functional groups within a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For 6-Chloro-4-ethylpyridazin-3(2H)-one, we expect to see characteristic vibrations for the amide C=O, N-H, C=C, and C-Cl bonds.

Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3100N-H StretchAmide/Lactam
2975 - 2850C-H StretchEthyl group (CH₃, CH₂)
~1670C=O StretchCyclic amide (Lactam)[8]
~1600C=C StretchPyridazinone ring
~1460C-H BendEthyl group
800 - 600C-Cl StretchChloro-substituent
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

Expertise & Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.[1] The combination of these techniques allows for the complete and unambiguous assignment of the structure.

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference if the solvent signal is not used.

  • Data Acquisition: Perform standard ¹H, ¹³C{¹H}, and optionally 2D NMR experiments like COSY and HSQC for full assignment.

  • Predicted NMR Spectral Data (in CDCl₃):

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
~10-12 (broad)s (singlet)1HNH
~7.0s (singlet)1HC5-H (vinyl)
~2.5q (quartet)2H-CH₂ CH₃
~1.2t (triplet)3H-CH₂CH₃
¹³C NMR Predicted δ (ppm) Assignment
~160C =O (C3)
~145Cl-C = (C6)
~135C =CH (C4)
~130C=C H (C5)
~22-C H₂CH₃
~12-CH₂C H₃

Note: The NH proton signal may be very broad or exchange with trace water in the solvent, making it difficult to observe.

A Self-Validating Analytical System

The trustworthiness of this characterization framework lies in the orthogonality of the chosen methods.

Validation Logic cluster_0 Information Provided cluster_1 Analytical Technique Purity Purity > 99.5% Conclusion Conclusion: Sample is confirmed as high-purity 6-Chloro-4-ethylpyridazin-3(2H)-one Purity->Conclusion MW MW = 158.58 Formula = C₆H₇ClN₂O MW->Conclusion Structure Correct Connectivity & Functional Groups Structure->Conclusion HPLC HPLC HPLC->Purity corroborates HRMS HR-MS HRMS->MW confirms NMR NMR NMR->Structure defines FTIR FT-IR FTIR->Structure supports

For example, HRMS confirms the elemental formula predicted by the structure elucidated by NMR. The functional groups identified by FT-IR (e.g., C=O, N-H) must be consistent with the carbon and proton environments observed in the ¹³C and ¹H NMR spectra. Finally, the high purity determined by HPLC ensures that the spectroscopic data are representative of the main component and not a significant impurity. This synergy between techniques provides an unassailable confirmation of the material's quality and identity.

References

  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-90.
  • Daoui, O., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 706. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • Conti, P., et al. (2015). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 20(9), 15977-15996. Available at: [Link]

  • SpectraBase. (n.d.). 6-hydroxy-2-phenyl-3(2H)-pyridazinone Spectrum. Wiley SpectraBase. Available at: [Link]

  • Martínez-Moral, M. P., & Hyland, K. C. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Molecules, 27(11), 3589. Available at: [Link]

  • SpectraBase. (n.d.). 5-Phenyl-3(2H)-pyridazinone Spectrum. Wiley SpectraBase. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University. Available at: [Link]

  • Ceylan, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3795. Available at: [Link]

  • Smolecule. (n.d.). 6-Chloro-4-ethylpyridazin-3(4H)-one. Available at: [Link]

  • Sudharani, K., et al. (2023). Synthesis and Insilico Evaluation of 4,6-Diphenyl Pyridine-3(2H)-one Derivatives. Indo American Journal of Pharmaceutical Research, 13(12).

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 6-Chloro-4-ethylpyridazin-3(2H)-one

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold The pyridazinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] Extensive research has highlighted the potential of these compounds as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[3][4][5][6] The versatility of the pyridazinone ring system allows for chemical modifications that can fine-tune its biological activity, making it a focal point for drug discovery and development.

This document provides a comprehensive guide for the in vitro evaluation of 6-Chloro-4-ethylpyridazin-3(2H)-one , a specific pyridazinone derivative. While detailed studies on this particular molecule are emerging, the well-established biological profile of related compounds allows for a hypothesis-driven approach to its characterization. We hypothesize that 6-Chloro-4-ethylpyridazin-3(2H)-one may exhibit anti-inflammatory and/or cytotoxic properties. The following application notes and protocols are designed to rigorously test these hypotheses in a research setting.

Part 1: Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their modulation of key signaling pathways, such as the NF-κB and MAPK pathways, and their inhibition of enzymes like cyclooxygenases (COX).[1][3][7] The following protocols are designed to investigate these potential mechanisms for 6-Chloro-4-ethylpyridazin-3(2H)-one.

Rationale and Experimental Overview

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. A common in vitro model to study inflammation involves the use of lipopolysaccharide (LPS) to stimulate immune cells, such as macrophages (e.g., RAW 264.7 cell line), leading to the production of pro-inflammatory mediators.[1][3] We will outline protocols to assess the inhibitory effect of 6-Chloro-4-ethylpyridazin-3(2H)-one on the production of nitric oxide (NO) and pro-inflammatory cytokines, as well as its potential to inhibit COX enzymes.

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[1] Upon stimulation by LPS, the inhibitor of κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n Releases Degradation Degradation IkB_p->Degradation NFkB_nuc NF-κB NFkB_n->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: The NF-κB signaling pathway in inflammation.

Experimental Protocols: Anti-inflammatory Assays

Objective: To determine the non-toxic concentration range of 6-Chloro-4-ethylpyridazin-3(2H)-one on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • 6-Chloro-4-ethylpyridazin-3(2H)-one (dissolved in DMSO)

  • LPS (from E. coli)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 6-Chloro-4-ethylpyridazin-3(2H)-one in DMEM.

  • Remove the old media and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Objective: To measure the effect of 6-Chloro-4-ethylpyridazin-3(2H)-one on NO production in LPS-stimulated RAW 264.7 cells.

Procedure:

  • Seed RAW 264.7 cells as in Protocol 1.3.1.

  • Pre-treat cells with non-toxic concentrations of 6-Chloro-4-ethylpyridazin-3(2H)-one for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the nitrite concentration.

Objective: To quantify the effect of 6-Chloro-4-ethylpyridazin-3(2H)-one on the secretion of TNF-α and IL-6.

Procedure:

  • Follow steps 1-3 of Protocol 1.3.2.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Objective: To determine the inhibitory activity of 6-Chloro-4-ethylpyridazin-3(2H)-one on COX-1 and COX-2 enzymes.[3][7]

Procedure:

  • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • Prepare various concentrations of 6-Chloro-4-ethylpyridazin-3(2H)-one.

  • Perform the assay for both COX-1 and COX-2 enzymes according to the kit's protocol.

  • Measure the absorbance or fluorescence as instructed.

  • Calculate the IC50 values for both enzymes to determine the compound's potency and selectivity.

Assay Endpoint Typical IC50 Range for Active Pyridazinones
COX-2 InhibitionEnzyme Activity0.3 - 10 µM[3]
TNF-α ReleaseCytokine LevelVaries with cell type and conditions
IL-6 ReleaseCytokine LevelVaries with cell type and conditions

Part 2: Assessment of Cytotoxic (Anticancer) Activity

Pyridazinone derivatives have also shown promise as anticancer agents.[4][8] The following protocols are designed to evaluate the cytotoxic potential of 6-Chloro-4-ethylpyridazin-3(2H)-one against cancer cell lines.

Rationale and Experimental Overview

The initial assessment of anticancer activity typically involves determining the compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines. The MTT or MTS assay is a common starting point to measure cytotoxicity. Further investigation into the mechanism of cell death, such as apoptosis, can be conducted using techniques like flow cytometry.

Experimental Workflow: Cytotoxicity and Apoptosis

Cytotoxicity_Workflow Start Start: Cancer Cell Lines Compound Treat with 6-Chloro-4-ethylpyridazin-3(2H)-one (Dose-response) Start->Compound MTT MTT/MTS Assay (24, 48, 72 hours) Compound->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Treat at IC50 concentration Flow Flow Cytometry Analysis Apoptosis->Flow Result Quantify Apoptotic Cells Flow->Result

Sources

Method

Application Note: A Scalable Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

Introduction Pyridazinone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] These structures are of considerable interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] These structures are of considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[3] The title compound, 6-Chloro-4-ethylpyridazin-3(2H)-one, is a key intermediate for the synthesis of more complex pharmaceutical agents. Its preparation requires a robust and scalable synthetic route to ensure a consistent supply for further drug development and manufacturing.

This application note provides a comprehensive, three-step synthetic pathway for 6-Chloro-4-ethylpyridazin-3(2H)-one, designed for both laboratory-scale preparation and pilot-plant scale-up. The described methodology is built upon established chemical principles, including the Claisen condensation, heterocyclic ring formation, and chlorination of a hydroxy-heterocycle. The protocols emphasize not only the procedural steps but also the underlying chemical rationale, safety considerations, and critical parameters for successful execution and scale-up.

Synthetic Strategy Overview

The synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one is accomplished via a three-step sequence, commencing with commercially available starting materials. The overall strategy is as follows:

  • Step 1: Crossed Claisen Condensation. Ethyl propionate is reacted with diethyl oxalate in a crossed Claisen condensation to furnish the key β-keto ester intermediate, diethyl 2-ethyl-3-oxobutanedioate. Diethyl oxalate is an excellent electrophile in this reaction as it lacks α-hydrogens and cannot self-condense.[4][5]

  • Step 2: Cyclization with Hydrazine Hydrate. The resulting β-keto ester undergoes cyclization upon reaction with hydrazine hydrate to form the pyridazinone ring, yielding 4-ethyl-6-hydroxypyridazin-3(2H)-one. This is a classic and efficient method for the formation of the pyridazinone heterocycle from 1,4-dicarbonyl precursors.[6][7][8]

  • Step 3: Chlorination. The final step involves the chlorination of the hydroxyl group on the pyridazinone ring using phosphorus oxychloride (POCl₃) to yield the target compound, 6-Chloro-4-ethylpyridazin-3(2H)-one. This is a standard and effective method for converting hydroxypyridazines and related N-heterocycles to their chloro-derivatives.[2][9][10][11]

Synthetic Workflow Diagram

Synthetic_Workflow Start Ethyl Propionate + Diethyl Oxalate Intermediate1 Diethyl 2-ethyl-3-oxobutanedioate (β-Keto Ester) Start->Intermediate1 Step 1: NaOEt, EtOH (Claisen Condensation) Intermediate2 4-Ethyl-6-hydroxypyridazin-3(2H)-one Intermediate1->Intermediate2 Step 2: N2H4·H2O, EtOH (Cyclization) FinalProduct 6-Chloro-4-ethylpyridazin-3(2H)-one Intermediate2->FinalProduct Step 3: POCl3 (Chlorination)

Caption: Overall synthetic route for 6-Chloro-4-ethylpyridazin-3(2H)-one.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care. Hydrazine hydrate is toxic and a suspected carcinogen.

Part 1: Laboratory-Scale Synthesis
Step 1: Synthesis of Diethyl 2-ethyl-3-oxobutanedioate

This procedure is adapted from a standard Claisen condensation protocol.[12]

  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reagent Preparation: In the flask, prepare sodium ethoxide by cautiously adding sodium metal (11.5 g, 0.5 mol) in small pieces to absolute ethanol (250 mL). Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting solution to 0-5 °C in an ice bath.

  • Reaction: Prepare a mixture of ethyl propionate (51.0 g, 0.5 mol) and diethyl oxalate (73.0 g, 0.5 mol). Add this mixture dropwise from the dropping funnel to the stirred sodium ethoxide solution over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Work-up: Cool the reaction mixture in an ice bath and neutralize by slowly adding 2 M hydrochloric acid until the pH is ~7. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 2-ethyl-3-oxobutanedioate as a colorless oil.

Step 2: Synthesis of 4-Ethyl-6-hydroxypyridazin-3(2H)-one
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude diethyl 2-ethyl-3-oxobutanedioate (from Step 1) in ethanol (200 mL).

  • Reaction: Add hydrazine hydrate (25.0 g, 0.5 mol) dropwise to the solution. A mild exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume by half under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol (2 x 30 mL) and dry under vacuum to afford 4-ethyl-6-hydroxypyridazin-3(2H)-one as a solid.

Step 3: Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

This procedure is based on methods for chlorinating hydroxy-N-heterocycles.[2][9][13]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a caustic scrubber), place 4-ethyl-6-hydroxypyridazin-3(2H)-one (14.0 g, 0.1 mol).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃) (46.0 g, 0.3 mol) to the flask.

  • Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The solid will gradually dissolve.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (300 g) with vigorous stirring in a large beaker. Caution: This is a highly exothermic process.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 6-Chloro-4-ethylpyridazin-3(2H)-one.

Part 2: Scale-Up Synthesis Protocol

Scaling up chemical reactions requires careful consideration of heat transfer, mass transfer, and safety. The following protocol outlines key modifications for a pilot-plant scale synthesis.

Step 1: Diethyl 2-ethyl-3-oxobutanedioate (Scale: 50 mol)
  • Reactor: Use a 50 L glass-lined reactor equipped with a jacket for heating/cooling, a mechanical stirrer, a condenser, and ports for reagent addition.

  • Reagent Addition: Charge the reactor with absolute ethanol (25 L). Add sodium metal (1.15 kg, 50 mol) in portions, controlling the addition rate to manage the exotherm and hydrogen evolution. Vent the hydrogen safely.

  • Controlled Addition: Once the sodium ethoxide solution is prepared and cooled to <10 °C, add the pre-mixed solution of ethyl propionate (5.1 kg, 50 mol) and diethyl oxalate (7.3 kg, 50 mol) via a metering pump over 4-6 hours. Maintain strict temperature control using the reactor jacket.

  • Work-up: After the reaction is complete, cool the reactor to 0 °C. Quench by slowly adding a pre-chilled 2M HCl solution. The large volume will require careful pH monitoring. Perform the extraction in the reactor if possible, or transfer to a suitable extraction vessel.

Step 2: 4-Ethyl-6-hydroxypyridazin-3(2H)-one (Scale: 40 mol)
  • Reactor: Use a 50 L reactor. Charge with the crude β-keto ester from the previous step and ethanol (20 L).

  • Hydrazine Addition: Add hydrazine hydrate (2.0 kg, 40 mol) via a dropping funnel or pump at a controlled rate to manage the initial exotherm.

  • Heating and Isolation: Heat the mixture to reflux using the reactor jacket. Upon completion, cool the reactor contents in a controlled manner to promote crystallization. Isolate the product using a centrifuge or a large-scale filtration apparatus.

Step 3: 6-Chloro-4-ethylpyridazin-3(2H)-one (Scale: 30 mol)

This step involves a highly corrosive and reactive reagent, making safety paramount. A solvent-free, equimolar approach is recommended for scale-up to improve safety and reduce waste.[2][9][11][13]

  • Reactor: A 20 L Hastelloy or appropriately rated glass-lined reactor is required.

  • Solvent-Free Reaction: Charge the reactor with 4-ethyl-6-hydroxypyridazin-3(2H)-one (4.2 kg, 30 mol) and pyridine (2.37 kg, 30 mol) as a base. Add phosphorus oxychloride (POCl₃) (4.6 kg, 30 mol).

  • Heating: Seal the reactor and heat to 140-150 °C for 2-3 hours. The reaction will be under autogenous pressure. Monitor pressure and temperature closely.

  • Quenching: Cool the reactor to ambient temperature. The quench must be performed with extreme caution. A separate, larger quench vessel containing crushed ice/water (50 kg) should be used. The reactor contents should be transferred slowly to the quench vessel under vigorous agitation and with efficient cooling.

  • Work-up and Purification: After neutralization with a base like sodium carbonate, extract the product with a suitable solvent. For large-scale purification, consider distillation or crystallization over column chromatography to improve efficiency and reduce solvent waste.

Data Summary Table

ParameterStep 1: Claisen CondensationStep 2: CyclizationStep 3: Chlorination
Scale Lab (0.5 mol) Scale-up (50 mol) Lab (0.5 mol)
Starting Material 1 Ethyl Propionate (51.0 g)Ethyl Propionate (5.1 kg)Diethyl 2-ethyl-3-oxobutanedioate
Starting Material 2 Diethyl Oxalate (73.0 g)Diethyl Oxalate (7.3 kg)Hydrazine Hydrate (25.0 g)
Base/Reagent Sodium (11.5 g)Sodium (1.15 kg)-
Solvent Ethanol (250 mL)Ethanol (25 L)Ethanol (200 mL)
Temperature 0-10 °C, then RT<10 °C, then RTReflux
Reaction Time 12-15 hours12-15 hours4 hours
Typical Yield 60-70%60-70%80-90%

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 6-Chloro-4-ethylpyridazin-3(2H)-one. The protocols for both laboratory and pilot-plant scales have been designed with a focus on efficiency, safety, and reproducibility. The use of a solvent-free chlorination procedure at scale offers significant environmental and safety advantages over traditional methods that use excess POCl₃.[11] By following these guidelines, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and manufacturing campaigns.

References

  • Verma S.
  • Wang H, Wen K, et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012;17(4):4533-4544.
  • Wang H, Wen K, et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Published April 1, 2012.
  • Pathak S, Sharma V, Agrawal N, Sharma S. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. 2025;21(8):822-842.
  • Organic Syntheses Procedure: ethyl ethoxalylpropionate. Organic Syntheses. Accessed January 21, 2026.
  • Solved Write the mechanism for Claisen Condensation Reaction. Chegg.com. Published March 26, 2019.
  • Wang H, Wen K, et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Organic Syntheses Procedure: An air-dried, 1-L, three-necked, round-bottomed flask... Organic Syntheses. Accessed January 21, 2026.
  • Product Class 8: Pyridazines. Science of Synthesis. Accessed January 21, 2026.
  • Crossed Claisen Condensations. University of Calgary. Accessed January 21, 2026.
  • What products would you expect to obtain from each of the following cross.. Filo. Published June 6, 2024.
  • Organic Syntheses Procedure: 4. Organic Syntheses. Accessed January 21, 2026.
  • How should I proceed in Chlorination using POCl3?
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
  • Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. Published July 19, 2013.
  • Process for the synthesis of 6-chloromethyluracil.
  • “Clip-cycle” synthesis of 2-pyridazinones bearing enaminonitrile moiety from thioesters and dicyanohydrazones.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • Reaction of Diethyl 1,1-Cyclopropanedicarboxylate with Hydrazine Hydrate: Synthesis and Crystal Structure of 1-N-Amino-2-oxopyrrolidine-3-carboxylic Hydrazide.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Published January 16, 2023.
  • SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
  • The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate.
  • Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1][2][3]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. PubMed. Accessed January 21, 2026.

Sources

Application

Application Notes and Protocols for 6-Chloro-4-ethylpyridazin-3(2H)-one in Agricultural Research

A Guide for Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Potential of Pyridazinone Derivatives in Agriculture The pyridazinone ring system is a versatile scaffold that has garnere...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Potential of Pyridazinone Derivatives in Agriculture

The pyridazinone ring system is a versatile scaffold that has garnered significant interest in both pharmaceutical and agricultural research.[1] Derivatives of pyridazinone have demonstrated a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[2] Their utility in crop protection is a subject of ongoing research and development, with a focus on creating new, effective, and environmentally sound solutions for managing pests and weeds.[1]

This guide focuses on a representative member of this class, 6-Chloro-4-ethylpyridazin-3(2H)-one . While specific public-domain research on this exact molecule is nascent, its structural features suggest potential applications in agriculture, likely as a herbicide or a fungicide. These application notes and protocols are therefore presented as a comprehensive framework for the initial investigation of this and similar pyridazinone derivatives in an agricultural research context. The methodologies described are based on established principles for evaluating agrochemicals and the known activities of the broader pyridazinone family.

Hypothesized Mechanism of Action: A Focus on Herbicidal Activity

Many pyridazinone-based herbicides are known to interfere with photosynthesis.[3] A plausible mechanism of action for 6-Chloro-4-ethylpyridazin-3(2H)-one, if it possesses herbicidal properties, is the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII).[3] This mode of action is shared by several commercial herbicides. By binding to the D1 protein of the PSII complex, these inhibitors block the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This disruption leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, cell death.[3]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB QA->QB Electron Flow ETC To Electron Transport Chain QB->ETC D1_Protein D1 Protein D1_Protein->QB Blocks Electron Transfer Light Light Energy (Photons) Light->P680 Excites Compound 6-Chloro-4-ethylpyridazin-3(2H)-one Compound->D1_Protein Binds to Block Inhibition

Caption: Hypothetical mechanism of action of 6-Chloro-4-ethylpyridazin-3(2H)-one as a Photosystem II inhibitor.

Experimental Protocols

The following protocols provide a starting point for evaluating the biological activity of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Protocol 1: Greenhouse Herbicide Efficacy Screening

This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compound on a range of common weed species.[4]

Materials:

  • Technical grade 6-Chloro-4-ethylpyridazin-3(2H)-one

  • Acetone (reagent grade)

  • Tween® 20 or similar surfactant

  • Distilled water

  • Pots or trays filled with a standardized soil mix

  • Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass), Abutilon theophrasti (velvetleaf))

  • Seeds of a representative crop species (e.g., corn, soybean, wheat) for tolerance testing

  • Greenhouse with controlled temperature and lighting

  • Laboratory sprayer calibrated to deliver a consistent volume

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10,000 ppm) by dissolving a known weight in acetone. Further dilutions can be made from this stock.

  • Pre-emergence Application: a. Sow seeds of the target weed and crop species in pots at a uniform depth. b. Prepare a series of spray solutions at different concentrations of the test compound (e.g., 100, 250, 500, 1000 g a.i./ha). The final spray solution should contain a surfactant (e.g., 0.25% v/v). c. Apply the spray solutions uniformly to the soil surface using the laboratory sprayer. d. Include an untreated control (sprayed with water and surfactant only) and a commercial standard herbicide for comparison. e. Place the pots in the greenhouse and water as needed.

  • Post-emergence Application: a. Sow seeds and allow them to grow to a specific stage (e.g., 2-3 true leaves). b. Apply the same series of spray solutions as in the pre-emergence test directly to the foliage of the plants. c. Place the pots back in the greenhouse.

  • Evaluation: a. Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).[5] b. Evaluate herbicidal efficacy using a visual rating scale (0% = no effect, 100% = complete kill) or by measuring the fresh or dry weight of the above-ground biomass. c. Record any phytotoxicity symptoms on the crop species.

Data Presentation:

Concentration (g a.i./ha)Pre-emergence % Control (21 DAT) - A. retroflexusPost-emergence % Control (21 DAT) - A. retroflexusCrop Injury % (21 DAT) - Corn
Untreated Control000
10045305
250756010
500958520
10001009835
Commercial Standard98955

DAT: Days After Treatment. Data are hypothetical and for illustrative purposes only.

Herbicide_Screening_Workflow cluster_Pre_Emergence Pre-emergence Assay cluster_Post_Emergence Post-emergence Assay Start Start Stock_Prep Prepare Stock Solution of Test Compound Start->Stock_Prep Sow_Pre Sow Weed and Crop Seeds Stock_Prep->Sow_Pre Sow_Post Sow Seeds and Grow to 2-3 Leaf Stage Stock_Prep->Sow_Post Spray_Pre Apply Test Compound to Soil Sow_Pre->Spray_Pre Greenhouse_Pre Incubate in Greenhouse Spray_Pre->Greenhouse_Pre Evaluation Evaluate at 7, 14, 21 Days (Visual Assessment, Biomass) Greenhouse_Pre->Evaluation Spray_Post Apply Test Compound to Foliage Sow_Post->Spray_Post Greenhouse_Post Incubate in Greenhouse Spray_Post->Greenhouse_Post Greenhouse_Post->Evaluation Data_Analysis Data Analysis (e.g., ED50 Calculation) Evaluation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for greenhouse herbicide efficacy screening.

Protocol 2: In Vitro Fungicide Assay

This protocol is used to determine the in vitro efficacy of the test compound against various plant pathogenic fungi.[6][7]

Materials:

  • Technical grade 6-Chloro-4-ethylpyridazin-3(2H)-one

  • Dimethyl sulfoxide (DMSO) or acetone

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Alternaria solani, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10,000 ppm) in DMSO or acetone.

  • Amended Media Preparation: a. Autoclave the fungal growth medium and cool it to approximately 50-55°C. b. Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 1, 10, 50, 100 ppm). c. Also prepare a control plate with the solvent alone and a plate with a commercial fungicide. d. Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation: a. Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture. b. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation and Evaluation: a. Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark. b. Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish. c. Calculate the percentage of growth inhibition for each concentration relative to the control.

Data Presentation:

Concentration (ppm)Mycelial Growth Inhibition (%) - F. graminearum
Solvent Control0
115
1045
5080
10095
Commercial Standard98

Data are hypothetical and for illustrative purposes only.

Fungicide_Assay_Workflow Start Start Stock_Prep Prepare Stock Solution of Test Compound Start->Stock_Prep Media_Prep Prepare Fungicide-Amended Growth Media Stock_Prep->Media_Prep Inoculation Inoculate Plates with Fungal Plugs Media_Prep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Radial Growth Incubation->Measurement Analysis Calculate Percent Inhibition (EC50 Calculation) Measurement->Analysis End End Analysis->End

Caption: Workflow for in vitro fungicide assay.

Expertise & Experience: Causality Behind Experimental Choices

The selection of these protocols is based on established, robust methods in agrochemical research.[4][6] The greenhouse herbicide screen provides a holistic view of a compound's activity, encompassing its uptake by roots and/or shoots, translocation within the plant, and ultimate phytotoxic effect under conditions that mimic a simplified field environment.[4] The inclusion of both pre- and post-emergence applications is critical, as some herbicides are effective only when applied to the soil before weeds emerge, while others are more effective on existing foliage. The choice of weed and crop species should reflect the intended agricultural use pattern.

The in vitro fungicide assay is a rapid and cost-effective method for determining the intrinsic activity of a compound against a range of fungal pathogens.[7] By directly incorporating the test substance into the growth medium, it allows for a clear assessment of its ability to inhibit mycelial growth. This assay is a crucial first step in identifying potential fungicide candidates before moving to more complex and expensive in planta or field trials.

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured through several key elements:

  • Dose-Response Evaluation: Testing a range of concentrations is fundamental to establishing a dose-response relationship. This allows for the calculation of key parameters such as the EC50 (effective concentration for 50% inhibition) or GR50 (concentration for 50% growth reduction), which are quantitative measures of a compound's potency.

  • Inclusion of Controls: The use of both untreated controls and commercial standards is non-negotiable. Untreated controls provide the baseline for assessing the effect of the test compound, while commercial standards offer a benchmark for its performance against established products.

  • Replication and Randomization: Each treatment should be replicated (typically 3-4 times) and the placement of pots or plates should be randomized to minimize the impact of environmental variability within the greenhouse or incubator.

  • Standardized Conditions: Maintaining consistent environmental conditions (light, temperature, humidity) is crucial for the reproducibility of results.

By adhering to these principles, the described protocols form a self-validating system that generates reliable and interpretable data for the initial assessment of a novel agrochemical candidate.

References

  • Abida, & Afroz, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(13), 1145-1166.
  • Asif, M. (2022). A review on synthesis of various pyridazinone derivatives of pharmacological and biological importance. International Journal of Chemical and Pharmaceutical Sciences, 13(3).
  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Fakharany, E. M. (2021). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Letters in Drug Design & Discovery, 18(11), 1049-1060.
  • Gaines, T. A., & Busi, R. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52909.
  • Jeffers, S. N. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Plant Disease, 107(7), 2136-2144.
  • Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547.
  • Ibrahim, M. A. A., & El-Gazzar, A. B. A. (2022). Pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 1145–1166.
  • Kaur, H., & Kumar, S. (2017). Pyridazine and Pyridazinone Derivatives: A Review on Recent Advancements. International Journal of Pharmaceutical Sciences and Research, 8(8), 3218-3234.
  • Liu, X., et al. (2025). Design, synthesis and fungicidal activity of novel 3(2H)-pyridazinone derivative containing arylpyrazole motif. Chinese Journal of Pesticide Science, 27(4), 618-627.
  • Moss, S. R., & Cussans, G. W. (2017). European Guidelines to conduct herbicide resistance tests. Weed Research, 57(5), 277-283.
  • Raskin, I., & Ladyman, J. A. R. (1983). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Fiziologiia Rastenii, 30(2), 316-323.
  • Singh, N., & Singh, J. (2015). Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Journal of Agricultural and Food Chemistry, 63(23), 5599-5606.
  • Agriculture and Agri-Food Canada. (1993).
  • Tighadouini, S., et al. (2019). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants, 8(10), 392.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

Welcome to the technical support center for the synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthetic route, improve yield, and ensure process robustness. Drawing from established principles in heterocyclic chemistry, we will address specific issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Overview of the Synthetic Pathway

The synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one is most reliably achieved via a two-step process. This pathway is selected for its use of common starting materials and its reliance on well-understood, scalable chemical transformations. The core strategy involves the initial formation of the pyridazinone ring system, followed by a chlorination step.

  • Step 1: Cyclization/Condensation: Reaction of a γ-ketoacid, 3-ethyl-4-oxobutanoic acid, with hydrazine hydrate. This reaction forms the heterocyclic core, yielding 4-ethylpyridazin-3(2H)-one.

  • Step 2: Chlorination: Conversion of the 4-ethylpyridazin-3(2H)-one intermediate to the final product, 6-Chloro-4-ethylpyridazin-3(2H)-one, using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

The overall workflow is summarized below.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start 3-ethyl-4-oxobutanoic acid + Hydrazine Hydrate intermediate 4-ethylpyridazin-3(2H)-one start->intermediate Reflux in Ethanol/Acetic Acid final_product 6-Chloro-4-ethylpyridazin-3(2H)-one intermediate->final_product Reflux in POCl3

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section directly addresses common experimental challenges.

Step 1: Cyclization (Formation of 4-ethylpyridazin-3(2H)-one)
Q1: My yield for the cyclization step is consistently low (<50%). What are the primary causes?

A1: Low yields in this condensation reaction typically stem from four main issues:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or temperature.

  • Side-Product Formation: The primary competing reaction is the formation of a simple hydrazone at the ketone or aldehyde carbonyl without subsequent intramolecular cyclization. The stability of this intermediate can prevent ring closure.

  • Incorrect pH: The reaction is often acid-catalyzed. If the reaction medium is not sufficiently acidic, the rate of both hydrazone formation and the subsequent cyclization can be significantly reduced. Conversely, strongly basic conditions can deprotonate the hydrazine, reducing its nucleophilicity.

  • Poor Starting Material Quality: The γ-ketoacid precursor, 3-ethyl-4-oxobutanoic acid, can be unstable and may exist in equilibrium with its cyclic lactol form.[1] Impurities or degradation of this starting material will directly impact the yield.

Q2: How can I systematically optimize the cyclization reaction conditions to improve my yield?

A2: Optimization should focus on solvent, temperature, and catalysis. Pyridazinone syntheses are well-documented, and these parameters are critical.[2][3][4] We recommend a systematic approach, starting with the baseline conditions provided in our protocol (Section 3) and varying one parameter at a time.

ParameterStandard ConditionOptimization Range & Rationale
Solvent EthanolGlacial Acetic Acid: Acts as both solvent and catalyst, often promoting higher yields by ensuring an acidic environment for efficient cyclization. Water: A greener alternative, but may require pH adjustment with HCl.[3][5]
Temperature Reflux (~78°C in EtOH)80-120°C: Ensure the temperature is high enough to overcome the activation energy for both condensation and ring closure. Monitor with TLC to avoid decomposition at higher temperatures.
Catalyst None (or solvent as catalyst)Add 2-3 drops of concentrated HCl or H₂SO₄: This can significantly accelerate the reaction but may require neutralization during workup.
Stoichiometry 1.1 equivalents Hydrazine1.1 - 1.5 equivalents: Using a slight excess of hydrazine can push the equilibrium towards the product, but a large excess can complicate purification.
Q3: The crude product after cyclization is an oil/gum and is difficult to purify. What is the best isolation technique?

A3: This is a common issue, often due to residual solvent, excess hydrazine, or byproducts.

  • pH Adjustment: After removing the reaction solvent in vacuo, dissolve the residue in water. The pyridazinone product is weakly acidic. Adjusting the pH to ~2-3 with 2M HCl will protonate any basic impurities (like excess hydrazine), while keeping your product in solution. You can then perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Crystallization: If an oil is obtained after extraction and solvent removal, try trituration with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization. If that fails, attempt recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.

Step 2: Chlorination (Formation of 6-Chloro-4-ethylpyridazin-3(2H)-one)
Q4: My chlorination reaction with POCl₃ is incomplete, even after prolonged reflux. How can I improve the conversion?

A4: Incomplete chlorination of a pyridazinone is typically an activation issue. The lactam oxygen must be activated to be displaced by a chloride ion.

  • Use of a Catalyst: The addition of a catalytic amount (0.1-0.2 equivalents) of N,N-dimethylformamide (DMF) or a tertiary amine like triethylamine can dramatically accelerate the reaction. These reagents form a highly reactive Vilsmeier-Haack type intermediate with POCl₃, which is a more potent activating agent for the lactam oxygen.

  • Ensure Anhydrous Conditions: Any moisture in the starting material or glassware will rapidly quench POCl₃, reducing its effective concentration and halting the reaction. Ensure your 4-ethylpyridazin-3(2H)-one is thoroughly dried before use.

  • Solvent vs. Neat: While the reaction is often run neat in excess POCl₃, using a high-boiling inert solvent like toluene or acetonitrile can sometimes improve results by preventing substrate decomposition at the high reflux temperature of neat POCl₃ (~107°C).

Q5: I observe significant charring and the formation of a black, intractable tar during the chlorination step. What causes this and how can it be prevented?

A5: This is a classic sign of decomposition caused by the harsh, acidic, and dehydrating conditions of hot phosphorus oxychloride.

  • Temperature Control: Do not heat the reaction mixture too aggressively. Bring it to reflux slowly and maintain a gentle reflux. Overheating is the most common cause of charring.

  • Purity of Starting Material: Any impurities from the previous step can be highly susceptible to decomposition under these conditions. Ensure the 4-ethylpyridazin-3(2H)-one intermediate is as pure as possible before proceeding.

  • Reaction Time: Monitor the reaction closely by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). Do not let the reaction run for an excessive amount of time after the starting material has been consumed, as the product itself can degrade.

Q6: What is the safest and most effective workup procedure for a reaction run in POCl₃?

A6: Quenching excess POCl₃ is highly exothermic and releases HCl gas. This procedure must be performed with extreme caution in a well-ventilated fume hood.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Slow Quenching: Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice in a beaker. Perform this addition in small portions with vigorous stirring. The ice will absorb the heat of hydrolysis.

  • Neutralization: Once the quench is complete and the ice has melted, the solution will be strongly acidic. Slowly neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate or solid sodium carbonate in portions until effervescence ceases and the pH is ~7-8.

  • Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Validated Experimental Protocols

Protocol 3.1: Synthesis of 4-ethylpyridazin-3(2H)-one
  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-ethyl-4-oxobutanoic acid (10.0 g, 1.0 eq).

  • Add glacial acetic acid (100 mL).

  • Add hydrazine hydrate (3.8 mL, 1.1 eq) dropwise with stirring.

  • Heat the mixture to a gentle reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the acetic acid under reduced pressure.

  • Dissolve the residue in 100 mL of water and carefully adjust the pH to ~8 using a saturated NaHCO₃ solution.

  • Extract the aqueous solution with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from an ethyl acetate/hexane mixture to afford 4-ethylpyridazin-3(2H)-one as a crystalline solid. (Expected yield: 75-85%).

Protocol 3.2: Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one
  • [CAUTION: Perform in a fume hood] To a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 4-ethylpyridazin-3(2H)-one (5.0 g, 1.0 eq).

  • Add phosphorus oxychloride (POCl₃) (25 mL, ~7.0 eq) slowly.

  • Add 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the mixture to a gentle reflux (approx. 107°C) and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • [CAUTION: Exothermic reaction, HCl gas evolved] In a separate 1 L beaker, prepare 300 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Once the quench is complete, slowly neutralize the acidic solution with solid sodium carbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-Chloro-4-ethylpyridazin-3(2H)-one. (Expected yield: 80-90%).

Mechanistic Insights: The Chlorination Step

Understanding the mechanism of chlorination provides insight into why catalysts are effective. The reaction proceeds via activation of the lactam carbonyl oxygen, converting it into a good leaving group.

Chlorination_Mechanism start Pyridazinone with N-H and C=O activated_intermediate Activated O-P(O)Cl2 intermediate start->activated_intermediate 1. Attack by lactam oxygen poc_reagent P(O)Cl3 chloride_attack Cl⁻ attack at C6 activated_intermediate->chloride_attack 2. Chloride ion generated aromatization Aromatization (Proton Loss) chloride_attack->aromatization 3. Nucleophilic substitution product 6-Chloro-pyridazinone aromatization->product 4. Final product

Sources

Optimization

Technical Support Center: Synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one

Welcome to the technical support guide for the synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. We will explore the underlying chemical principles, troubleshoot common side reactions, and provide validated protocols to ensure a successful and reproducible outcome.

Overview of the Synthetic Pathway

The synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one is typically achieved in a two-step process. The first step involves the formation of the pyridazinone core via a cyclocondensation reaction. The second step is the chlorination of this core to yield the final product. Understanding the mechanism and potential pitfalls of each step is critical for optimization and troubleshooting.

Synthetic_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination SM1 Ethyl 4-oxohexanoate Intermediate 4-Ethyl-4,5-dihydropyridazin-3(2H)-one (Precursor) SM1:e->Intermediate:w Reflux in Ethanol or Acetic Acid SM2 Hydrazine Hydrate (N2H4·H2O) SM2:e->Intermediate:w Product 6-Chloro-4-ethylpyridazin-3(2H)-one Intermediate:e->Product:w Reflux ChlorinatingAgent POCl3 or SOCl2 ChlorinatingAgent:e->Product:w Hydrazone_Side_Reaction Ketoester Ethyl 4-oxohexanoate Hydrazone Hydrazone Intermediate (Side Product) Ketoester->Hydrazone Fast Hydrazine Hydrazine Hydrazine->Hydrazone Product Desired Pyridazinone Precursor Hydrazone->Product Slow or Incomplete Cyclization

Caption: Competing pathways in the cyclocondensation step.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Solvent: Protic solvents like ethanol or acetic acid are generally effective as they can facilitate the proton transfer steps involved in cyclization. [1]If using a non-protic solvent, consider adding a catalytic amount of acid (e.g., acetic acid) to promote the dehydration and cyclization steps. [2] * Temperature: Ensure the reaction is heated to a sufficient temperature (reflux is common) to drive the intramolecular cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance; excessively high temperatures can lead to decomposition. [1] * Water Removal: The cyclization reaction eliminates water. Using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium toward the desired product. [1]

  • Protocol: Driving the Cyclization to Completion

    • Apparatus: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

    • Reagents: Charge the flask with ethyl 4-oxohexanoate and toluene.

    • Procedure: Add hydrazine hydrate dropwise at room temperature. Heat the mixture to reflux, collecting the water in the Dean-Stark trap.

    • Monitoring: Monitor the disappearance of the hydrazone intermediate by TLC or LC-MS. The reaction is typically complete when no more water is collected.

Q2: The chlorination reaction (Step 2) with phosphorus oxychloride (POCl₃) turns dark brown or black, resulting in a low yield of the final product and significant tar formation. How can this be prevented?

A2: Probable Cause & Solution

This issue points to decomposition caused by the harshness of the chlorinating agent and excessive temperatures. POCl₃ is a very strong dehydrating and chlorinating agent, and its reaction with the pyridazinone precursor is highly exothermic.

  • Uncontrolled Exotherm: Rapid addition of POCl₃ or insufficient cooling can cause the internal temperature to spike, leading to polymerization and decomposition of the starting material and product.

  • Reaction with Ethyl Group: At high temperatures, POCl₃ can potentially react with the ethyl side chain, leading to complex chlorinated byproducts and charring.

Troubleshooting Steps:

  • Temperature Control (Critical):

    • Maintain strict temperature control throughout the addition of POCl₃. Begin the addition at a low temperature (e.g., 0-5 °C) using an ice bath.

    • Add the POCl₃ dropwise via an addition funnel over an extended period to allow for efficient heat dissipation.

    • After the addition is complete, allow the reaction to warm to room temperature slowly before gradually heating to reflux.

  • Use of a Co-solvent:

    • Running the reaction in a high-boiling inert solvent (e.g., toluene or acetonitrile) can help moderate the reaction temperature and improve solubility, preventing the formation of intractable tars.

  • Protocol: Controlled Chlorination

    • Apparatus: Use a three-necked flask equipped with a thermometer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).

    • Procedure:

      • Dissolve the 4-ethylpyridazin-3(2H)-one precursor in a minimal amount of solvent (if used) or use POCl₃ as both reagent and solvent.

      • Cool the flask to 0 °C in an ice-salt bath.

      • Add POCl₃ dropwise, ensuring the internal temperature does not exceed 10 °C.

      • Once the addition is complete, allow the mixture to stir at room temperature for 1 hour.

      • Gradually heat the reaction to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring by TLC.

    • Workup: The workup is equally critical. Carefully and slowly quench the reaction mixture by pouring it onto crushed ice. This must be done in a well-ventilated fume hood as the reaction of excess POCl₃ with water is vigorous and releases HCl. Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) before extraction.

Q3: My final product is contaminated with an isomer that has a similar polarity, making purification by column chromatography difficult. What is this impurity?

A3: Probable Cause & Solution

The most likely isomeric impurity is 4-Chloro-6-ethylpyridazin-3(2H)-one . This arises from the tautomeric nature of the pyridazinone ring precursor.

  • Tautomerism: The 4-ethylpyridazin-3(2H)-one precursor can exist in tautomeric forms. While the desired intermediate has a double bond between C5 and C6, a tautomer with the double bond between C4 and C5 can exist. Chlorination of this minor tautomer would lead to the undesired 4-chloro regioisomer.

Troubleshooting Steps:

  • Reaction Conditions: The formation of the undesired regioisomer is often kinetically controlled. Running the chlorination at a lower temperature for a longer period may improve selectivity.

  • Purification Strategy:

    • Recrystallization: If column chromatography is ineffective, recrystallization is the best alternative. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions where the desired 6-chloro isomer crystallizes out, leaving the 4-chloro isomer in the mother liquor.

    • Fractional Crystallization: If a single solvent system is not sufficient, a multi-step fractional crystallization may be necessary.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Yields Poor Results Analyze Analyze Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze Identify Identify Problem Step Analyze->Identify Step1 Problem in Step 1: Cyclocondensation Identify->Step1 Yes Step2 Problem in Step 2: Chlorination Identify->Step2 No Step1_Sol Incomplete Reaction or Hydrazone Formation? Step1->Step1_Sol Step2_Sol Decomposition or Isomer Formation? Step2->Step2_Sol Optimize_S1 Optimize Temp/Solvent Consider Water Removal Step1_Sol->Optimize_S1 Yes Control_Temp Improve Temperature Control Use Co-solvent Step2_Sol->Control_Temp Decomposition Optimize_Purify Optimize Chlorination Temp Develop Recrystallization Method Step2_Sol->Optimize_Purify Isomer ReRun Re-run Experiment with Optimized Conditions Optimize_S1->ReRun Control_Temp->ReRun Optimize_Purify->ReRun Success Successful Synthesis ReRun->Success

Caption: A systematic workflow for troubleshooting synthesis issues.

Summary of Common Issues and Solutions

Issue Step Probable Cause Recommended Solution
Low Yield / Multiple Spots1: CyclocondensationIncomplete cyclization; formation of hydrazone intermediate. [1][3]Use a protic solvent (acetic acid), increase reaction temperature, or remove water with a Dean-Stark trap. [1]
Dark/Tarry Reaction2: ChlorinationUncontrolled exotherm from POCl₃ addition; decomposition.Add POCl₃ dropwise at 0-5 °C; use an inert co-solvent to moderate the reaction.
Isomeric Impurity2: ChlorinationChlorination of a minor tautomer of the pyridazinone precursor.Optimize chlorination temperature for better selectivity; purify final product by careful recrystallization.
Difficult Workup2: ChlorinationVigorous reaction of excess POCl₃ with water.Quench the reaction by pouring it slowly onto a large amount of crushed ice in a well-ventilated fume hood.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives. BenchChem Technical Support. 1

  • BenchChem. (2025). Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate: A Detailed Guide for Researchers. BenchChem Application Note. 3

  • Organic Syntheses. (n.d.). Procedure for a related heterocyclic synthesis illustrating reaction monitoring. Organic Syntheses.

  • BenchChem. (2025). Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedioate. BenchChem Application Note. 4

  • LibreTexts Chemistry. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

  • MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(15), 4625.

  • Javaid, K., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(2), 431–439.

  • Patel, K. D., et al. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(5), 110-125.

Sources

Troubleshooting

Technical Support Center: Optimization of Pyridazinone Synthesis

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of pyridazinone derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to enhance your experimental success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you might encounter during your pyridazinone synthesis experiments, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I am experiencing a very low yield of my desired pyridazinone product. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Purity of Starting Materials: The purity of your precursors, such as γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives, is paramount. Impurities can introduce competing side reactions, ultimately reducing the yield of your target molecule.[1]

    • Recommendation: Always use reagents of the highest possible purity. If the purity is questionable, consider purifying the starting materials before use. For example, hydrazine hydrate can introduce excess water, which might be detrimental to certain reaction conditions.[2] In such cases, using anhydrous hydrazine (with appropriate safety precautions) may improve yields.[2]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a critical role in the efficiency of the cyclization reaction to form the pyridazinone ring.[2]

    • Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly employed and often facilitate the reaction.[1] For instance, in certain copper-catalyzed reactions, using acetonitrile (MeCN) might favor the formation of 1,6-dihydropyridazines, whereas acetic acid (AcOH) can directly yield the desired pyridazine.[2]

    • Temperature Optimization: An inadequate reaction temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of reactants or the desired product.[1]

    • Recommendation: Conduct small-scale optimization experiments to screen various solvents and temperatures. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal conditions for your specific substrates.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Recommendation: Monitor the reaction's progress. If the reaction has stalled, consider extending the reaction time, cautiously increasing the temperature, or adding a slight excess of a key reagent.[2]

  • Formation of Side Products: The formation of byproducts is a common cause of low yields. A frequent side reaction is the formation of a stable hydrazone intermediate that fails to cyclize efficiently.[1]

    • Recommendation: Adjusting the stoichiometry of the reactants or the order of their addition can often minimize the formation of these side products.[2] Careful control of the reaction pH can also be critical, as an acidic medium can catalyze the necessary dehydration step, but overly acidic conditions may promote unwanted side reactions.[1]

  • Equilibrium Limitations: The cyclization step to form the pyridazinone ring is a condensation reaction that produces water.

    • Recommendation: In some cases, removing water as it is formed can drive the reaction equilibrium towards the product, thereby increasing the yield. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield of Pyridazinone check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH eval_solvent->adjust_ph water_removal Consider Water Removal adjust_ph->water_removal monitor_reaction Monitor Reaction by TLC/LC-MS water_removal->monitor_reaction re_evaluate Re-evaluate Strategy monitor_reaction->re_evaluate re_evaluate->check_purity If issues persist improved_yield Improved Yield re_evaluate->improved_yield If yield improves optimization_successful Optimization Successful improved_yield->optimization_successful

Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.

Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of significant byproducts. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Mitigation Strategies:

  • Incomplete Cyclization: The initial reaction between a carbonyl compound and hydrazine forms a hydrazone. If the subsequent cyclization is slow or hindered, this hydrazone can be a major byproduct.[1]

    • Mitigation: Ensure optimal conditions for the cyclization step, which may include adjusting the pH (often acidic catalysis is beneficial), increasing the temperature, or using a solvent that promotes the intramolecular reaction.[1]

  • Formation of Isomers: Depending on the nature of the starting materials, the formation of regioisomers is possible.

    • Mitigation: The separation of isomers can be challenging. The most effective method is typically column chromatography.[3] Careful selection of the stationary phase (usually silica gel) and the mobile phase is crucial for achieving good separation.[3] It is advisable to first optimize the separation conditions on a small scale using TLC.[3]

  • Product Degradation: The synthesized pyridazinone derivative itself might be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.

    • Mitigation: Monitor the reaction for the appearance of degradation products. If degradation is suspected, try running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

  • What are the most common starting materials for pyridazinone synthesis?

    • Pyridazinone synthesis often involves the reaction of furanones, diketones, ketoacids, or ketoesters with hydrazine hydrate or its derivatives.[4] Another common approach is the condensation of maleic acid derivatives with hydrazines.

  • How do I effectively purify my crude pyridazinone product?

    • The choice of purification method depends on the properties of your compound and the impurities present.[5]

      • Aqueous Washes: If your starting materials or byproducts have different acid-base properties or solubilities compared to your product, they can often be removed with aqueous washes. For example, an acidic impurity can be removed by washing the organic layer with a basic solution like sodium bicarbonate.[3]

      • Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid product.[3] The key is to find a solvent in which your desired compound is soluble at high temperatures but sparingly soluble at room or lower temperatures, while the impurities remain soluble.[3] Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[3]

      • Column Chromatography: For complex mixtures or to separate compounds with similar polarities, silica gel column chromatography is the standard method.[3][5] A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.[5]

  • What analytical techniques are best for monitoring the reaction progress?

    • Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, including the mass of the product and byproducts, which can be invaluable for troubleshooting.[2]

Experimental Protocols

Protocol 1: General Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a general procedure for the synthesis of a pyridazinone derivative from a γ-ketoacid and hydrazine hydrate.

Materials:

  • β-Aroylpropionic acid (1 equivalent)

  • Hydrazine hydrate (1.5 equivalents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the β-aroylpropionic acid in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Pour the concentrated residue into ice-cold water to precipitate the crude product.[6]

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.[6]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a step-by-step guide for purifying a pyridazinone derivative using column chromatography.

Materials:

  • Crude pyridazinone product

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Glass column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another thin layer of sand on top.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the separation.

  • Collect Fractions: Collect the eluting solvent in fractions.

  • Analyze Fractions: Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazinone derivative.

Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature Varies (often reflux)Balances reaction rate with potential for degradation.[1]
Solvent Ethanol, Acetic AcidProtic solvents often facilitate the cyclization reaction.[1]
pH Mildly AcidicCan catalyze the dehydration step of the cyclization.[1]
TLC Rf for Purification 0.2 - 0.4Optimal range for good separation in column chromatography.[5]

References

  • Benchchem. Pyridazinone Synthesis: Technical Support Center.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Verma S. K, et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 2008;1(1). [Link]

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

Sources

Optimization

Technical Support Center: 6-Chloro-4-ethylpyridazin-3(2H)-one

Welcome to the technical support center for 6-Chloro-4-ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this pyridazinone derivative in your experiments. The following information is synthesized from established best practices for structurally similar compounds and aims to provide a robust framework for your work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 6-Chloro-4-ethylpyridazin-3(2H)-one?

To ensure the long-term stability and integrity of 6-Chloro-4-ethylpyridazin-3(2H)-one, it is recommended to store the compound under the following conditions, based on data for similar pyridazinone derivatives[1][2][3]:

  • Temperature: Store at 2-8°C for optimal stability. Some related compounds are stored under inert gas (nitrogen or Argon) at these temperatures[2].

  • Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.

  • Light: Protect from light to prevent potential photodegradation.

  • Location: Store in a dry, cool, and well-ventilated place[4]. The storage area should be locked up and separate from incompatible materials[5].

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes degradation kinetics.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and hydrolysis.
Light Amber vial / Dark placePrevents photodegradation.
Container Tightly sealedPrevents contamination and moisture ingress.
Q2: How should I handle 6-Chloro-4-ethylpyridazin-3(2H)-one in the laboratory?

Proper handling is crucial to ensure user safety and maintain the compound's purity. Always handle this compound in a well-ventilated area or a chemical fume hood[4]. The following personal protective equipment (PPE) is recommended:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields[4].

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.

Avoid the formation of dust and aerosols[4]. In case of contact, follow standard first-aid measures:

  • Skin contact: Wash off with soap and plenty of water[4].

  • Eye contact: Rinse with pure water for at least 15 minutes[4].

  • Inhalation: Move the person into fresh air[4].

  • Ingestion: Rinse mouth with water and do not induce vomiting[4]. In all cases of exposure, consult a doctor[4].

Q3: What are the known incompatibilities for this compound?

Based on information for similar chlorinated and pyridazinone-based compounds, 6-Chloro-4-ethylpyridazin-3(2H)-one is likely incompatible with:

  • Strong Oxidizing Agents: These can react with the pyridazinone ring or the ethyl group[5][6].

  • Strong Acids and Bases: These may catalyze hydrolysis or other degradation reactions.

  • Moisture: Some related compounds are hygroscopic, so exposure to moist air or water should be avoided[6].

Always consult a chemical compatibility chart and the Safety Data Sheet (SDS) for any reagents you plan to use in conjunction with this compound[7][8].

Q4: What are the potential degradation pathways for 6-Chloro-4-ethylpyridazin-3(2H)-one?

While specific degradation pathways for 6-Chloro-4-ethylpyridazin-3(2H)-one are not extensively documented, potential degradation can be inferred from related structures.

  • Hydrolysis: The chloro group on the pyridazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding hydroxy-pyridazinone.

  • Oxidation: The pyridazinone ring and the ethyl group could be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, which may induce cleavage or rearrangement of the ring structure. Studies on other chlorinated pyridine derivatives have shown that photodegradation can lead to the formation of various byproducts[9].

Troubleshooting Guide

Problem 1: Inconsistent experimental results or loss of compound activity.

If you observe a decrease in the expected activity of 6-Chloro-4-ethylpyridazin-3(2H)-one or inconsistent results between experiments, consider the following potential causes and solutions.

Workflow for Troubleshooting Inconsistent Results

A Inconsistent Results/ Loss of Activity B Check Storage Conditions A->B C Improper Storage (Temp, Light, Atmosphere) B->C Yes D Review Handling Procedures B->D No H Verify Compound Purity C->H E Contamination during handling D->E Yes F Assess Solvent Stability D->F No E->H G Solvent-induced degradation F->G Yes F->H No G->H I Degraded Compound H->I Purity Issue Confirmed J Solution: Re-purify or acquire new batch I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol for Re-evaluation:

  • Verify Storage: Confirm that the compound has been stored at 2-8°C, protected from light, and under an inert atmosphere.

  • Check Handling: Ensure that fresh, clean spatulas and glassware were used for each weighing and transfer. Avoid repeated opening and closing of the main stock container. It is best practice to make aliquots for daily use.

  • Solvent Purity and Stability: Use high-purity, anhydrous solvents for preparing stock solutions. Prepare fresh solutions regularly, as the compound may have limited stability in certain solvents.

  • Purity Analysis: If degradation is suspected, re-analyze the purity of your compound using techniques like HPLC, LC-MS, or NMR. Compare the results with the initial certificate of analysis.

Problem 2: Poor solubility of the compound.

If you are experiencing difficulty dissolving 6-Chloro-4-ethylpyridazin-3(2H)-one, consider the following:

  • Solvent Selection: While specific solubility data is limited, pyridazinone derivatives often show good solubility in polar aprotic solvents such as DMSO and DMF. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with the aqueous solution.

  • Gentle Heating and Sonication: Aiding dissolution with gentle warming (e.g., to 37°C) or sonication can be effective. However, be mindful of potential degradation with excessive heat.

Problem 3: Unexpected side reactions in your experimental setup.

The presence of a reactive chloro group and a pyridazinone ring means that this compound could participate in unintended reactions.

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles. Be cautious when using reagents with amine, thiol, or hydroxyl groups, especially under basic conditions.

  • Reaction with Metals: Some heterocyclic compounds can coordinate with metal ions, which might interfere with assays or catalytic reactions.

Experimental Workflow to Identify Unwanted Reactivity

A Unexpected Side Product Observed B Analyze Reaction Components A->B C Is a strong nucleophile or base present? B->C E Are metal catalysts or reagents used? B->E D Potential Nucleophilic Substitution C->D Yes G Run Control Experiments D->G F Potential Metal Coordination E->F Yes F->G H Omit the pyridazinone compound G->H I Omit the suspected interacting reagent G->I J Characterize Side Product (LC-MS, NMR) G->J K Modify Protocol: - Change solvent - Adjust pH - Use protecting groups J->K

Caption: Workflow to investigate and mitigate unexpected side reactions.

Protocol for Investigating Side Reactions:

  • Run Control Reactions: Systematically omit components from your reaction mixture to identify the source of the side product. For example, run the reaction without your target substrate to see if the pyridazinone compound is reacting with other reagents.

  • Analyze Byproducts: Use LC-MS to get a mass of the unexpected product. This can provide clues as to how your starting material may have been modified.

  • Adjust Reaction Conditions: Consider if changing the pH, solvent, or temperature could minimize the side reaction.

By adhering to these guidelines, you can enhance the reliability and reproducibility of your experimental outcomes with 6-Chloro-4-ethylpyridazin-3(2H)-one.

References

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • MDPI. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • National Institutes of Health. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • National Institutes of Health. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • MDPI. (2022-06-13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • U.S. Environmental Protection Agency. Chemical Compatibility Chart. [Link]

  • PubChem. 6-Chloro-4-methylpyridazin-3-amine. [Link]

  • National Institutes of Health. Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. [Link]

  • PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

  • PubChem. 6-Chloropyridazin-3-ol. [Link]

  • National Institutes of Health. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubMed. Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2. [Link]

Sources

Troubleshooting

Technical Support Center: Identifying and Mitigating Byproducts in Reactions of 6-Chloro-4-ethylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 6-Chloro-4-ethylpyridazin-3(2H)-one reactions. As a Senior Application Scientist, this guide is designed to prov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Chloro-4-ethylpyridazin-3(2H)-one reactions. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support, troubleshooting strategies, and frequently asked questions to navigate the complexities of working with this versatile pyridazinone intermediate. Our focus is on the proactive identification and mitigation of common byproducts, ensuring the integrity and success of your research and development efforts.

I. Understanding the Reactivity of 6-Chloro-4-ethylpyridazin-3(2H)-one

6-Chloro-4-ethylpyridazin-3(2H)-one is a key building block in medicinal chemistry, prized for its reactive chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups. However, this reactivity also presents challenges in the form of potential side reactions and byproduct formation. This guide will equip you to anticipate and address these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I can expect in my reactions with 6-Chloro-4-ethylpyridazin-3(2H)-one?

A1: Based on the reactivity of the pyridazinone core and analogous systems, you are most likely to encounter the following classes of byproducts:

  • Di-substituted Products: In reactions with bifunctional nucleophiles (e.g., piperazine) or under conditions that promote further reaction, you may observe the formation of products where two pyridazinone units are linked.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, particularly in the presence of water at elevated temperatures or under basic/acidic conditions, leading to the formation of 6-hydroxy-4-ethylpyridazin-3(2H)-one.

  • Regioisomers: If your nucleophile is unsymmetrical, there is a possibility of forming regioisomeric products, although substitution at the 6-position is generally favored.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of residual 6-Chloro-4-ethylpyridazin-3(2H)-one in your crude product.

  • Degradation Products: Under harsh reaction conditions (e.g., high temperatures, strong acids/bases), the pyridazinone ring itself can degrade, leading to a complex mixture of byproducts.

Q2: My reaction with an amine nucleophile is sluggish and giving low yield. What can I do?

A2: Low reactivity in SNAr reactions with this substrate can often be addressed by:

  • Increasing the Reaction Temperature: Many of these reactions require heating to overcome the activation energy barrier.[1]

  • Choice of Base: The presence of a suitable base is often critical to neutralize the HCl generated and to deprotonate the nucleophile, increasing its reactivity. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

  • Solvent Selection: Polar aprotic solvents like DMF, DMAc, or NMP can accelerate SNAr reactions by solvating the cationic intermediate.

  • Catalysis: In some cases, particularly with less reactive nucleophiles, the use of a catalyst such as a palladium complex in a Buchwald-Hartwig amination can be beneficial.[1]

Q3: I am seeing a significant amount of a di-substituted byproduct. How can I minimize this?

A3: The formation of di-substituted products is a common issue when using nucleophiles with multiple reactive sites. To favor mono-substitution:

  • Use a Large Excess of the Nucleophile: By increasing the molar ratio of the nucleophile to the pyridazinone, you can statistically favor the mono-substituted product.[1]

  • Use a Mono-protected Nucleophile: If your nucleophile has two reactive sites (e.g., piperazine), consider using a mono-protected version (e.g., N-Boc-piperazine). The protecting group can be removed in a subsequent step.[1]

  • Control Reaction Stoichiometry and Addition Rate: Carefully controlling the stoichiometry and adding the pyridazinone slowly to a solution of the nucleophile can also help to minimize di-substitution.

III. Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a structured approach to identifying and addressing specific byproducts you may encounter.

Observed Byproduct Potential Cause Troubleshooting & Mitigation Strategies
Di-substituted Product Reaction with a bifunctional nucleophile; high reaction temperature or prolonged reaction time.- Use a large excess of the nucleophile (5-10 equivalents).- Employ a mono-protected nucleophile.- Lower the reaction temperature and monitor for completion by TLC or LC-MS.
6-Hydroxy-4-ethylpyridazin-3(2H)-one Presence of water in the reaction mixture; use of aqueous bases or work-up conditions.- Use anhydrous solvents and reagents.- Employ non-aqueous work-up procedures.- Avoid prolonged heating in the presence of water.
Unreacted Starting Material Incomplete reaction due to insufficient temperature, time, or base.- Increase reaction temperature and/or time.- Ensure at least one equivalent of a suitable base is used.- Confirm the purity and reactivity of your nucleophile.
Complex Mixture of Unidentified Byproducts Degradation of the starting material or product due to harsh reaction conditions.- Lower the reaction temperature.- Use a milder base.- Reduce the reaction time.- Consider a different solvent system.

IV. Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for process optimization. The following are detailed protocols for the analysis of reaction mixtures containing 6-Chloro-4-ethylpyridazin-3(2H)-one.

A. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful tool for separating and quantifying the components of your reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min) % Solvent A % Solvent B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm (or a wavelength optimized for your specific product)

Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve in 1 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the desired product is determined by the area percentage method.

  • Byproduct peaks can be further investigated by collecting fractions for NMR analysis or by using an in-line mass spectrometer (LC-MS).

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

LC-MS is invaluable for obtaining the molecular weights of byproducts, which is a critical first step in their identification.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI)

LC Conditions:

  • Use the same HPLC method as described above.

MS Conditions:

  • Ionization Mode: Positive ESI

  • Mass Range: m/z 100-1000

  • Data Analysis: Compare the mass-to-charge ratios of the observed peaks with the expected molecular weights of potential byproducts. For example:

    • 6-Chloro-4-ethylpyridazin-3(2H)-one: [M+H]+ = 159.03

    • 6-Hydroxy-4-ethylpyridazin-3(2H)-one: [M+H]+ = 141.06

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed structural information, allowing for the unambiguous identification of byproducts.

Sample Preparation:

  • Isolate the byproduct of interest by preparative HPLC or column chromatography.

  • Dissolve a sufficient amount (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

Data to Collect:

  • 1H NMR: Provides information on the number and connectivity of protons.

  • 13C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity and finalize the structure.

Expected Chemical Shifts:

  • Protons on the pyridazinone ring typically appear in the aromatic region (δ 6.0-8.0 ppm).

  • The ethyl group protons will show characteristic quartet and triplet patterns.

  • The chemical shifts of protons and carbons will be influenced by the substituent at the 6-position, allowing for differentiation between the starting material, product, and byproducts.

V. Visualizing Byproduct Formation Pathways

The following diagrams illustrate the potential pathways for the formation of common byproducts.

Byproduct_Formation A 6-Chloro-4-ethylpyridazin-3(2H)-one B Desired Mono-substituted Product A->B + Nucleophile (Controlled Conditions) C Di-substituted Byproduct A->C + Excess Nucleophile (Harsh Conditions) D 6-Hydroxy-4-ethylpyridazin-3(2H)-one (Hydrolysis Byproduct) A->D + H2O (Heat/Acid/Base) E Degradation Products A->E Harsh Conditions (High Temp/Strong Acid/Base) B->E Harsh Conditions

Caption: Potential byproduct formation pathways from 6-Chloro-4-ethylpyridazin-3(2H)-one.

VI. Conclusion

A thorough understanding of the potential side reactions and byproduct formation is essential for the successful application of 6-Chloro-4-ethylpyridazin-3(2H)-one in synthesis. By employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can effectively identify, minimize, and control the formation of impurities, leading to higher yields, purer products, and more reliable scientific outcomes.

VII. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings. BenchChem.

Sources

Optimization

resolving solubility issues of 6-Chloro-4-ethylpyridazin-3(2H)-one

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Chloro-4-ethylpyridazin-3(2H)-one. As a Senior Application Scientist, my goal is to provide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Chloro-4-ethylpyridazin-3(2H)-one. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to help you overcome common challenges, particularly those related to solubility. This guide is structured to be a dynamic resource, addressing issues in a direct question-and-answer format.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of 6-Chloro-4-ethylpyridazin-3(2H)-one that influence its solubility.

PropertyValueSource
Molecular FormulaC₆H₇ClN₂O[1]
Molecular Weight158.58 g/mol [2]
Melting Point138-141 °C[2]
Predicted pKa9.84 ± 0.60[2]

The predicted pKa suggests that the molecule is weakly acidic. This is an important consideration when preparing solutions in buffered systems, as the pH will influence the ionization state and, consequently, the solubility of the compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My 6-Chloro-4-ethylpyridazin-3(2H)-one is not dissolving in my chosen solvent. What should I do?

A1: This is a common issue with pyridazinone derivatives, which often exhibit poor solubility in aqueous solutions and some organic solvents. Here is a systematic approach to troubleshoot this problem:

Workflow for Dissolution Troubleshooting

start Initial Dissolution Attempt check_solubility Is the compound fully dissolved? start->check_solubility increase_agitation Increase Agitation (Vortexing/Sonication) check_solubility->increase_agitation No successful_dissolution Successful Dissolution check_solubility->successful_dissolution Yes gentle_heating Apply Gentle Heat (30-40°C) increase_agitation->gentle_heating check_again Re-evaluate Solubility gentle_heating->check_again solvent_selection Consider Alternative Solvent (e.g., DMSO) check_again->solvent_selection No check_again->successful_dissolution Yes solvent_selection->start failed_dissolution Consult Further (e.g., Technical Support) solvent_selection:e->failed_dissolution:w

Caption: A stepwise workflow for troubleshooting the dissolution of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Detailed Steps:

  • Initial Solvent Choice: Based on data from similar compounds, high-purity, anhydrous DMSO is the recommended starting solvent for preparing a concentrated stock solution.

  • Mechanical Agitation: Ensure vigorous mixing. Use a vortex mixer for several minutes. For more resistant particles, sonication in a water bath for 5-10 minutes can be effective in breaking down aggregates and increasing the surface area for dissolution.

  • Gentle Heating: If the compound remains insoluble, gentle warming of the solution to 30-40°C can increase the kinetic energy of the solvent molecules and facilitate the dissolution process. Avoid excessive heat, as it can lead to degradation of the compound.

  • Solvent Polarity: If you are attempting to dissolve the compound in a less polar solvent and failing, it is highly recommended to switch to a more polar aprotic solvent like DMSO or N,N-Dimethylformamide (DMF).

Q2: I've successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer for my experiment. How can I prevent this?

A2: This is a classic problem when diluting a water-insoluble compound from an organic stock solution into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.

Workflow for Preventing Precipitation in Aqueous Buffers

start DMSO Stock Solution dilution_method Dilution into Aqueous Buffer start->dilution_method direct_dilution Direct Dilution dilution_method->direct_dilution stepwise_dilution Stepwise Dilution dilution_method->stepwise_dilution cosolvent_addition Use of Co-solvents dilution_method->cosolvent_addition precipitation_check Precipitation Observed? direct_dilution->precipitation_check stepwise_dilution->precipitation_check cosolvent_addition->precipitation_check stable_solution Stable Working Solution precipitation_check->stable_solution No troubleshoot Troubleshoot Further precipitation_check->troubleshoot Yes

Caption: Decision tree for preventing precipitation upon dilution of a DMSO stock solution into an aqueous buffer.

Strategies to Mitigate Precipitation:

  • Minimize DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5% (v/v), to minimize both toxicity to cells and the risk of precipitation.[4]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Use of Co-solvents: Incorporating a co-solvent that is miscible with both water and DMSO can help to bridge the polarity gap. Common co-solvents include ethanol, polyethylene glycol (PEG), or Tween 80.[4] However, always verify the compatibility of any co-solvent with your experimental system.

  • pH Adjustment: Given the predicted pKa of 9.84, the compound's solubility may be influenced by the pH of your aqueous buffer. If your experimental conditions allow, adjusting the pH to favor the ionized form of the molecule could enhance its aqueous solubility.

  • Vigorous Mixing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to rapidly disperse the compound and avoid localized high concentrations that can initiate precipitation.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to prepare a stock solution of 6-Chloro-4-ethylpyridazin-3(2H)-one?

A: Based on the high solubility of a similar compound, 6-phenylpyridazin-3(2H)-one, in DMSO, it is the recommended solvent for preparing concentrated stock solutions of 6-Chloro-4-ethylpyridazin-3(2H)-one.[3] Ethanol and methanol can also be considered, but the solubility is likely to be significantly lower.

Q: How should I store my stock solution?

A: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4] Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent absorption of atmospheric moisture by the DMSO.

Q: What are the safety precautions I should take when handling 6-Chloro-4-ethylpyridazin-3(2H)-one?

Q: Can I use water to dissolve 6-Chloro-4-ethylpyridazin-3(2H)-one?

A: It is highly unlikely that this compound will be soluble in water to a significant extent. Pyridazinone derivatives are generally characterized by their poor aqueous solubility.[3] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Materials:

  • 6-Chloro-4-ethylpyridazin-3(2H)-one (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • The molecular weight of 6-Chloro-4-ethylpyridazin-3(2H)-one is 158.58 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 158.58 g/mol x 1000 mg/g = 1.5858 mg

  • Weigh the compound:

    • Accurately weigh out approximately 1.59 mg of 6-Chloro-4-ethylpyridazin-3(2H)-one using an analytical balance.

  • Dissolve in DMSO:

    • Transfer the weighed compound into a clean microcentrifuge tube or glass vial.

    • Add 1 mL of anhydrous DMSO to the tube.

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 30-40°C while mixing.

  • Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C.

Workflow for Stock Solution Preparation

start Calculate Mass weigh Weigh Compound start->weigh dissolve Add DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix check_dissolution Fully Dissolved? mix->check_dissolution check_dissolution->mix No store Aliquot and Store at -20°C/-80°C check_dissolution->store Yes

Caption: A streamlined workflow for the preparation of a DMSO stock solution of 6-Chloro-4-ethylpyridazin-3(2H)-one.

References

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Functionalizing 6-Chloro-4-ethylpyridazin-3(2H)-one

Welcome to the technical support center for the functionalization of 6-Chloro-4-ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 6-Chloro-4-ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection in various chemical transformations of this versatile scaffold. The pyridazin-3(2H)-one core is a significant pharmacophore found in a range of biologically active compounds, making its synthetic manipulation a key interest in medicinal chemistry.[1] This guide will delve into the nuances of catalyst and condition selection for common and advanced functionalization strategies.

Catalyst Selection and Optimization: A General Workflow

The successful functionalization of 6-Chloro-4-ethylpyridazin-3(2H)-one hinges on the judicious selection of a catalyst system that is compatible with the substrate's electronic properties. The pyridazinone ring is electron-deficient, which influences the reactivity of the C-Cl bond. The following workflow provides a general framework for catalyst selection and optimization.

G cluster_0 Phase 1: Reaction Selection cluster_1 Phase 2: Initial Catalyst Screening cluster_2 Phase 3: Reaction Monitoring & Troubleshooting cluster_3 Phase 4: Optimization A Define Desired Transformation (e.g., C-C, C-N, C-O, C-S bond formation) B Select Initial Catalyst System (Based on reaction type) A->B C Common Starting Points: - Suzuki: Pd(PPh₃)₄ / SPhos-Pd-G2 - Buchwald: XPhos-Pd-G3 / RuPhos-Pd-G2 - Sonogashira: Pd(PPh₃)₂Cl₂ / CuI B->C D Base and Solvent Selection (e.g., K₂CO₃ in Dioxane/H₂O for Suzuki) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Low or No Conversion? E->F G Side Product Formation? E->G H Optimize Ligand, Base, Solvent, Temperature F->H Troubleshoot G->H Troubleshoot I Consider Alternative Catalyst System H->I If necessary I->E Re-screen G Start Low Yield in Suzuki Coupling Check1 Check Inert Atmosphere & Reagent Purity Start->Check1 Check2 Is Homocoupling Observed? Check1->Check2 Check3 Is Starting Material Consumed? Check2->Check3 No Action1 Improve Degassing Use Fresh Boronic Acid Check2->Action1 Yes Action2 Increase Catalyst Loading Switch to a More Active Catalyst (e.g., Buchwald G3/G4 precatalyst) Check3->Action2 No Action3 Increase Temperature Screen Different Solvents (e.g., Toluene, DMF) Check3->Action3 Yes Action4 Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) Action3->Action4

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines by coupling an aryl halide with an amine. [2][3]This reaction is essential for introducing diverse amino functionalities at the 6-position of the pyridazinone core.

FAQs for Buchwald-Hartwig Amination

Q1: What is a good general catalyst system for the Buchwald-Hartwig amination of 6-Chloro-4-ethylpyridazin-3(2H)-one?

A1: Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands are highly effective. The choice of base is also crucial and often depends on the pKa of the amine.

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos, RuPhos) or a palladacycle precatalyst (e.g., XPhos Pd G3)These ligands facilitate both oxidative addition and reductive elimination, which are key steps in the catalytic cycle. [2][4]
Base NaOtBu, KOtBu, or Cs₂CO₃Strong, non-nucleophilic bases are typically required. The choice may need to be optimized based on the amine substrate. [5]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are preferred.
Temperature 80-120 °CHeating is generally necessary to achieve a reasonable reaction rate.

Q2: My reaction is sluggish and gives low conversion. What can I do?

A2:

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) can improve conversion.

  • More Forcing Conditions: Increase the reaction temperature.

  • Ligand Screening: The choice of ligand can have a significant impact. If one ligand is not effective, screen others from the same class (e.g., try RuPhos if XPhos fails).

  • Base Screening: The strength and nature of the base are critical. A stronger base like LiHMDS can sometimes be effective, especially if proton tolerance is an issue. [3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if necessary.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C-C triple bond between the 6-position of the pyridazinone and a terminal alkyne. [6]This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. [7][8]

FAQs for Sonogashira Coupling

Q1: What are the standard conditions for a Sonogashira coupling?

A1: A typical Sonogashira reaction involves a palladium catalyst, a copper(I) salt, and an amine base.

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄These are common and effective palladium sources for Sonogashira couplings. [6][7]
Copper Co-catalyst CuIThe copper(I) salt is crucial for the activation of the alkyne.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)The amine base also serves as a solvent in some cases.
Solvent THF or DMFAnhydrous polar aprotic solvents are generally used.
Temperature Room temperature to 60 °CMilder conditions are often sufficient for Sonogashira reactions compared to Suzuki or Buchwald-Hartwig couplings. [6]

Q2: I am observing Glaser coupling (homocoupling of the alkyne). How can this be suppressed?

A2: Glaser coupling is a common side reaction in Sonogashira couplings and is often promoted by the presence of oxygen.

  • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly deoxygenated and maintained under an inert atmosphere.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can circumvent the issue of Glaser coupling. These often require a different palladium catalyst and base system. [9]

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient nature of the pyridazinone ring, the 6-chloro substituent can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. [10]This can be a viable alternative to metal-catalyzed reactions for certain transformations.

FAQs for SNAr Reactions

Q1: When should I consider an SNAr reaction instead of a palladium-catalyzed coupling?

A1: SNAr can be a good option when you want to introduce strong nucleophiles such as alkoxides, thiolates, or certain amines. The reaction is often simpler to set up as it does not require a metal catalyst. The reactivity of the chloroazine is enhanced by the electron-withdrawing nature of the ring nitrogens. [11] Q2: What are the typical conditions for an SNAr reaction on this substrate?

A2:

  • Nucleophile: A strong nucleophile is required (e.g., NaOMe, NaSMe, primary or secondary amines).

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.

References

  • Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation. ResearchGate. Available at: [Link]

  • Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy. PubMed. Available at: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • The Hitchhiker's Guide to RAE Cross-Coupling. Open Flask. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Palladium catalyzed regioselective distal C (sp2)–H functionalization. RSC Publishing. Available at: [Link]

  • Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Late-Stage Diversification of Biologically Active Pyridazinones via Direct C-H Functionalization Strategy. ResearchGate. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]

  • Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates. PubMed. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Pyridazine Derivatives and Related Compounds, Part 12: Synthesis of Some Pyridazino [4 ′ ,3 ′ :4,5]thieno[3,2-d]1,2,3-triazines. ResearchGate. Available at: [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. NIH. Available at: [Link]

Sources

Optimization

overcoming common problems in pyridazinone synthesis

Welcome to the Technical Support Center for Pyridazinone Synthesis. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Pyridazinone derivatives are of significant interest due to their wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] However, their synthesis can present several challenges.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors. The information is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the lab.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of pyridazinone derivatives in a question-and-answer format.

Low Product Yield

Q1: My pyridazinone synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazinone synthesis, often stemming from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Purity of Starting Materials: The purity of your starting materials, particularly the hydrazine derivative and the 1,4-dicarbonyl compound (or its precursor like a γ-ketoacid), is paramount. Impurities can lead to a cascade of unwanted side reactions. For instance, using hydrazine hydrate can introduce excess water, which might not be favorable for all reaction conditions.[3]

    • Recommendation: Whenever possible and safe, consider using anhydrous hydrazine to potentially improve yields.[3] Ensure your dicarbonyl compounds are pure and free from contaminants.

  • Reaction Conditions: The choice of solvent and temperature is critical for a successful synthesis.

    • Solvent Effects: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the cyclization reaction.[4] However, the optimal solvent is substrate-dependent. It is advisable to perform small-scale optimization experiments with a few different solvents to find the ideal one for your specific reaction.

    • Temperature Control: Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of your starting materials or the desired product.[4]

    • Recommendation: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.

  • Incomplete Reaction: The reaction may simply not have proceeded to completion.

    • Recommendation: If you observe that the reaction has stalled (i.e., no further consumption of starting materials), consider extending the reaction time or cautiously increasing the temperature. In some cases, adding a slight excess of one of the reagents (usually the more stable one) can drive the reaction forward.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. A common side reaction is the formation of a stable hydrazone that fails to cyclize efficiently.[4]

    • Recommendation: Adjusting the stoichiometry of your reactants or the order of their addition can sometimes minimize the formation of these side products. For example, adding the hydrazine derivative slowly to the reaction mixture can sometimes prevent the formation of undesired intermediates.

  • Water Removal: The cyclization step to form the pyridazinone ring is a condensation reaction that produces water.

    • Recommendation: In some cases, actively removing water from the reaction mixture using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product and improve the yield.[4]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common issue. Understanding these potential side reactions is key to mitigating them.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or does not occur under the reaction conditions, the hydrazone may be the major isolated product.[4]

    • To Promote Cyclization: Ensure the reaction conditions (e.g., temperature, solvent, and potentially a catalyst) are suitable for the intramolecular cyclization step. In some cases, adding a catalytic amount of acid can facilitate the dehydration and ring closure.

  • Formation of Isomers: When using unsymmetrical dicarbonyl compounds, the formation of regioisomers is possible. The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine derivative.

    • Controlling Isomer Formation: Careful selection of reaction conditions can sometimes favor the formation of one isomer over the other. If a mixture of isomers is obtained, they often need to be separated by chromatography.[5]

  • Over-alkylation or O-alkylation: In reactions involving N-alkylation of the pyridazinone ring, there is a possibility of O-alkylation, leading to a mixture of N- and O-alkylated products. The choice of base and solvent can significantly influence the N- vs. O-alkylation ratio.[6]

    • Favoring N-alkylation: The use of a strong base in a polar aprotic solvent often favors N-alkylation.[2]

Purification Challenges

Q3: I am having difficulty purifying my pyridazinone product. What are the recommended purification techniques?

A3: The purification of pyridazinone derivatives can be challenging due to their often polar nature. A combination of techniques may be necessary to achieve high purity.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if your product is a solid.[5]

    • Solvent Selection: The key is to find a solvent or solvent system in which your desired compound is soluble at high temperatures but sparingly soluble at lower temperatures, while the impurities remain in solution upon cooling.[7] Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for the separation of isomers, silica gel column chromatography is the standard technique.[5]

    • Eluent System: A typical eluent system consists of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute your compound while leaving more polar impurities on the column. It is crucial to first determine the optimal solvent system by running TLC plates.[5]

  • Aqueous Washes: If your starting materials or byproducts have different acid-base properties than your product, they can often be removed with simple aqueous washes.

    • Acidic Impurities: Can be removed by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate).

    • Basic Impurities: Can be removed by washing with a dilute acidic solution (e.g., 1M HCl).[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of common pyridazinone derivatives.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the classic and efficient synthesis of a pyridazinone core through the cyclization of a γ-keto acid with hydrazine.[8]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is an example of the synthesis of a substituted pyridazinone, a common scaffold in medicinal chemistry.[9][10]

Materials:

  • 4-(4-Chlorophenyl)-4-oxobutanoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Combine 4-(4-chlorophenyl)-4-oxobutanoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, washing with cold ethanol.

  • Dry the solid to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Protocol 3: N-Alkylation of a Pyridazinone

This protocol provides a general method for the N-alkylation of a pre-formed pyridazinone ring.[11]

Materials:

  • 6-Substituted-3(2H)-pyridazinone

  • Ethyl bromoacetate (or other alkylating agent)

  • Potassium carbonate

  • Acetone

Procedure:

  • In a round-bottom flask, suspend the 6-substituted-3(2H)-pyridazinone (1 equivalent) and potassium carbonate (2 equivalents) in acetone.

  • Add ethyl bromoacetate (1.5 equivalents) to the suspension.

  • Reflux the mixture overnight. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the N-alkylated pyridazinone.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various pyridazinone derivatives, providing a comparative overview.

Product Starting Materials Solvent Reaction Time Temperature Yield (%) Reference
6-Phenyl-4,5-dihydropyridazin-3(2H)-oneβ-Benzoylpropionic acid, Hydrazine hydrateEthanol3 hReflux~90%[8]
6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one4-(4-Chlorophenyl)-4-oxobutanoic acid, Hydrazine hydrateEthanol4-6 hReflux70-80%[9][10]
Ethyl 2-(6-(3-fluoro-4-methoxyphenyl)-3-oxo-pyridazin-2(3H)-yl)acetate6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone, Ethyl bromoacetate, K₂CO₃AcetoneOvernightReflux69%[11]
6-Methyl-4,5-dihydropyridazin-3(2H)-oneEthyl levulinate, Hydrazine hydrateNot specifiedNot specifiedRefluxNot specified[12]

Visualizations

General Synthetic Workflow for Pyridazinone Synthesis

G cluster_0 Starting Materials A γ-Ketoacid or 1,4-Dicarbonyl C Cyclocondensation A->C B Hydrazine Derivative B->C D Pyridazinone Product (Crude) C->D Ring Formation E Purification (Recrystallization or Chromatography) D->E F Pure Pyridazinone E->F Isolation

Caption: General experimental workflow for pyridazinone synthesis.

Troubleshooting Flowchart for Low Yields

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Check_Purity->Optimize_Conditions Pure Re_evaluate Re-evaluate Strategy Check_Purity->Re_evaluate Impure Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Optimize_Conditions->Monitor_Reaction Conditions Set Consider_Water_Removal Consider Water Removal Monitor_Reaction->Consider_Water_Removal Reaction Stalled Success Improved Yield Monitor_Reaction->Success Reaction Complete Consider_Water_Removal->Re_evaluate No Improvement Consider_Water_Removal->Success Yield Improves

Caption: Troubleshooting flowchart for addressing low yields.

References

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 6-Chloro-4-ethylpyridazin-3(2H)-one

Welcome to the technical support center for the analytical techniques used in the impurity profiling of 6-Chloro-4-ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical techniques used in the impurity profiling of 6-Chloro-4-ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to support your experimental workflows.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 6-Chloro-4-ethylpyridazin-3(2H)-one and its impurities.

Poor Peak Shape or Resolution in HPLC Analysis

Question: My HPLC chromatogram for 6-Chloro-4-ethylpyridazin-3(2H)-one shows significant peak tailing and poor resolution between the main peak and a closely eluting impurity. What could be the cause and how can I fix it?

Answer:

Poor peak shape, particularly tailing, and inadequate resolution are common challenges in HPLC, often stemming from a combination of factors related to the analyte, mobile phase, and column chemistry. Here’s a systematic approach to troubleshoot this issue:

Causality and Step-by-Step Troubleshooting:

  • Secondary Interactions: The basic nitrogen atoms in the pyridazinone ring can interact with residual acidic silanols on the silica-based stationary phase. This is a primary cause of peak tailing for basic compounds.

    • Solution:

      • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically a pH > 7 is effective, but always check your column's pH stability range). A phosphate buffer is a good starting point.[1]

      • Use a Base-Deactivated Column: Modern HPLC columns, such as those with end-capping or hybrid particle technology, are designed to minimize these secondary interactions. Consider switching to a column specifically marketed for the analysis of basic compounds.

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing and a loss of resolution.

    • Solution:

      • Reduce Injection Volume or Concentration: Systematically decrease the amount of sample injected onto the column until you observe an improvement in peak shape.[2]

  • Inappropriate Mobile Phase Composition: The polarity and strength of the mobile phase are critical for achieving good separation.

    • Solution:

      • Optimize Organic Modifier Percentage: If using reversed-phase HPLC, a methodical adjustment of the acetonitrile or methanol percentage can significantly impact resolution.

      • Consider a Different Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

      • Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient method can help to separate closely eluting impurities.[1]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.

    • Solution:

      • Column Washing: Follow the manufacturer's instructions for washing the column with a series of strong solvents to remove contaminants.

      • Replace the Column: If washing does not restore performance, the column may be at the end of its lifespan and require replacement.

Unexpected Peaks in the Chromatogram

Question: I'm seeing unexpected peaks in my chromatogram when analyzing a batch of 6-Chloro-4-ethylpyridazin-3(2H)-one. How can I determine their origin?

Answer:

Unexpected peaks can arise from several sources, including synthesis-related impurities, degradation products, or contaminants from your analytical system. A logical, step-by-step investigation is key to identifying the source.

Workflow for Identifying Unknown Peaks:

Caption: Decision tree for identifying the source of unexpected chromatographic peaks.

Detailed Steps:

  • System Contamination Check: Inject a blank solvent. If the peak is present, it could be due to carryover from a previous injection or contamination in your mobile phase or system.[3]

  • Synthesis-Related Impurities: Review the synthetic pathway of 6-Chloro-4-ethylpyridazin-3(2H)-one. Potential impurities could include starting materials, intermediates, or by-products from side reactions.[4][5] For example, incomplete chlorination could lead to the presence of 4-ethylpyridazin-3(2H)-one.

  • Forced Degradation Studies: To determine if the unknown peak is a degradant, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) as outlined in ICH guidelines.[1] An increase in the peak's area under stress conditions suggests it is a degradation product. Common degradation pathways for similar structures include hydrolysis of the lactam ring or dehalogenation.[6][7]

  • Structure Elucidation: If the impurity is not readily identifiable, further characterization is necessary. Hyphenated techniques are invaluable for this purpose.[6]

    • LC-MS/MS: Provides the molecular weight and fragmentation pattern of the impurity, offering clues about its structure.[8][9] In-source fragmentation can sometimes be observed for pyridazinone structures.[8]

    • High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate mass measurement, allowing for the determination of the elemental composition.

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) are the gold standard for unambiguous structure elucidation.[10][11][12][13][14]

Difficulty in Achieving a Stability-Indicating Method

Question: I'm developing an HPLC method for 6-Chloro-4-ethylpyridazin-3(2H)-one, but I'm struggling to separate all the degradation products from the main peak and from each other. What should I do?

Answer:

Developing a stability-indicating method requires demonstrating specificity, meaning the ability to unequivocally assess the analyte in the presence of its potential impurities and degradants.[15] When co-elution is an issue, a multi-pronged optimization strategy is required.

Method Development Strategy:

ParameterRationaleRecommended Actions
Column Chemistry Different stationary phases offer different selectivities.If using a standard C18 column, try a phenyl-hexyl or a polar-embedded phase to alter retention mechanisms.
Mobile Phase pH The ionization state of the analyte and impurities affects their retention.Perform a pH screening study (e.g., from pH 3 to 8, within the column's limits) to find the optimal pH for separation.
Organic Modifier Acetonitrile and methanol interact differently with the stationary phase and analytes.Evaluate both acetonitrile and methanol as the organic modifier. Sometimes a ternary mixture (e.g., water/acetonitrile/methanol) can provide unique selectivity.
Temperature Column temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity.Investigate a range of temperatures (e.g., 25°C to 45°C).
Gradient Profile A shallow gradient can improve the resolution of closely eluting peaks.Optimize the gradient slope, initial and final organic percentages, and gradient time.

Protocol: Forced Degradation Study

A crucial step in developing a stability-indicating method is to perform forced degradation studies to generate the potential degradation products.[16]

  • Prepare Stock Solutions: Dissolve 6-Chloro-4-ethylpyridazin-3(2H)-one in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for several hours.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug substance solution to UV light.

  • Analysis: Analyze all stressed samples by HPLC with a photodiode array (PDA) detector. The PDA detector is essential for assessing peak purity and ensuring that the main peak is spectrally pure from any co-eluting degradants.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for impurity profiling of 6-Chloro-4-ethylpyridazin-3(2H)-one?

A1: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities.[17][18] A reversed-phase method with UV detection is typically the starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for identifying unknown impurities by providing molecular weight and structural information.[18][19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities and residual solvents.[18][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structure elucidation of isolated impurities.[18]

Q2: What are the regulatory requirements for reporting and controlling impurities?

A2: Regulatory bodies like the ICH have established guidelines for impurities in new drug substances.[22] The key thresholds from the ICH Q3A(R2) guideline are:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Harmonised Tripartite Guideline Q3A(R2)[23][24]

  • Reporting Threshold: Impurities above this level must be reported in the regulatory submission.[23][25]

  • Identification Threshold: Impurities above this level must have their structures identified.[26]

  • Qualification Threshold: Impurities above this level must be qualified, meaning their biological safety must be established.

Q3: How do I choose the right HPLC column for my analysis?

A3: The choice of column depends on the physicochemical properties of 6-Chloro-4-ethylpyridazin-3(2H)-one and its impurities.

  • Starting Point: A standard C18 column is a good initial choice for method development due to its versatility.

  • For Basic Compounds: As 6-Chloro-4-ethylpyridazin-3(2H)-one is a basic compound, a base-deactivated C18 or a column with a different stationary phase (e.g., phenyl-hexyl) may provide better peak shape and selectivity.

  • For Polar Impurities: If you are dealing with very polar impurities that are not well-retained on a C18 column, consider an aqueous C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

Q4: Can I use GC-MS for the analysis of 6-Chloro-4-ethylpyridazin-3(2H)-one?

A4: GC-MS is generally suitable for thermally stable and volatile compounds.[17] 6-Chloro-4-ethylpyridazin-3(2H)-one has a relatively high boiling point and may be prone to thermal degradation in the GC inlet. Therefore, HPLC is the preferred technique for analyzing the compound and its non-volatile impurities.[17] However, GC-MS is an excellent choice for analyzing any volatile organic impurities or residual solvents from the manufacturing process.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • PubMed Central. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • EURL-Pesticides. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • PubMed. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • PeerJ PrePrints. (2014). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • PubMed Central. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • PubMed Central. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • ResearchGate. (2025). Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Impact Factor. (2015). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Purity profiling of Peptide Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • PubMed. (n.d.). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • International Journal of Drug Regulatory Affairs. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Activity of 6-Chloro-4-ethylpyridazin-3(2H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 6-Chloro-4-ethylpyridazin-3(2H)-one. Drawing upon th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 6-Chloro-4-ethylpyridazin-3(2H)-one. Drawing upon the well-documented and diverse pharmacological profiles of the pyridazinone scaffold, this document outlines a structured approach to systematically evaluate its potential anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the scientific rationale behind experimental choices, provide detailed, field-proven protocols, and present comparative data from structurally related analogs to establish a benchmark for performance.

The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms, which has emerged as a significant pharmacophore in drug discovery.[1] This versatile scaffold is present in numerous compounds exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, cardiovascular, and central nervous system effects.[2][3] The amenability of the pyridazinone core to chemical modification allows for the fine-tuning of its pharmacological properties, making it a focal point of interest in the development of new therapeutic agents.[1]

Derivatives of pyridazinone have been shown to interact with a variety of biological targets, underpinning their diverse therapeutic applications.[4] For instance, certain pyridazinone-containing compounds have demonstrated potent anticancer activity, while others have shown promise as anti-inflammatory agents by inhibiting key enzymes in inflammatory pathways.[4][5][6] Given this precedent, 6-Chloro-4-ethylpyridazin-3(2H)-one, as a member of this esteemed chemical class, warrants a thorough investigation into its biological potential.

Comparative Landscape: Benchmarking Against Related Pyridazinone Analogs

While specific experimental data for 6-Chloro-4-ethylpyridazin-3(2H)-one is emerging, we can establish performance expectations by examining the activities of structurally similar chlorinated pyridazinone derivatives. The presence of a chlorine atom can significantly influence the electronic and lipophilic properties of a molecule, often enhancing its biological activity.

Table 1: Anticancer Activity of Comparative Pyridazinone Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Citation
DCPYR (unsubstituted pyridazine)MAC16 (murine colon cancer)In vivo: 53% tumor growth inhibition at 50mg/kg[5]
6f (pyrazole-pyridazinone hybrid)-COX-2 IC50: 1.15 µM[7]
7b (pyrazole-pyridazinone hybrid)MCF-7 (breast cancer)3.58 µM[8]
7b (pyrazole-pyridazinone hybrid)PC-3 (prostate cancer)3.60 µM[8]

Table 2: Anti-inflammatory Activity of Comparative Pyridazinone Derivatives

Compound/AnalogAssayActivityCitation
6f (pyrazole-pyridazinone hybrid)LPS-induced RAW264.7 macrophages70% TNF-α inhibition at 50 µM[7]
6f (pyrazole-pyridazinone hybrid)LPS-induced RAW264.7 macrophages78% IL-6 inhibition at 50 µM[7]
4ba (indole-pyridazinone)PDE4B InhibitionIC50 = 251 ± 18 nM[9]
Indomethacin (Reference Drug)Carrageenan-induced paw edemaSignificant inhibition[10]

Table 3: Antimicrobial Activity of Comparative Pyridazinone Derivatives

Compound/AnalogOrganismMIC (µg/mL)Citation
Imidazo[4,5-b]pyridine derivative (6)Bacillus cereus0.07[11]
Imidazo[4,5-b]pyridine derivative (6)Escherichia coli>10[11]
Ciprofloxacin (Reference Drug)Escherichia coli0.5[7]
Nystatin (Reference Drug)Candida albicans-

Experimental Validation Protocols

To empirically determine the biological activity of 6-Chloro-4-ethylpyridazin-3(2H)-one, a series of standardized and robust in vitro and in vivo assays are recommended. The following protocols are designed to provide clear, step-by-step instructions and are grounded in established scientific principles.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[2]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-4-ethylpyridazin-3(2H)-one in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12][13]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I Paw_Edema_Workflow A Animal Acclimatization B Administer Test Compound / Controls A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time Intervals C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [4][14][15] Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. [6]2. Compound Dilution: Perform serial two-fold dilutions of 6-Chloro-4-ethylpyridazin-3(2H)-one in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [16]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Perform Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate for 18-24 hours C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Sources

Comparative

A Comparative Guide to 6-Chloro-4-ethylpyridazin-3(2H)-one and its Analogs in Drug Discovery

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1] Derivatives of this heterocyclic ring system have shown signifi...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1] Derivatives of this heterocyclic ring system have shown significant promise in therapeutic areas ranging from oncology to inflammation and cardiovascular diseases.[2] This guide provides an in-depth, objective comparison of 6-Chloro-4-ethylpyridazin-3(2H)-one with its structural analogs, supported by experimental data to empower researchers and drug development professionals in their quest for novel therapeutic agents.

The Pyridazinone Core: A Privileged Scaffold

The 3(2H)-pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[3] Its structural features allow for facile substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This adaptability has led to the development of numerous pyridazinone-containing drugs with a wide array of pharmacological activities.[5]

Spotlight on 6-Chloro-4-ethylpyridazin-3(2H)-one: A Candidate of Interest

Among the myriad of pyridazinone derivatives, 6-Chloro-4-ethylpyridazin-3(2H)-one emerges as a compound of significant interest. The presence of a chloro group at the C6 position and an ethyl group at the C4 position is anticipated to modulate its biological profile. Halogenation, particularly chlorination, can enhance the binding affinity of a molecule to its target protein.[6] The alkyl substituent at the C4 position can also influence the compound's lipophilicity and steric interactions within the binding pocket of a receptor or enzyme.

Comparative Analysis of Biological Activity

To objectively assess the potential of 6-Chloro-4-ethylpyridazin-3(2H)-one, a comparative analysis of its biological activity against structurally related analogs is essential. This section will focus on two key therapeutic areas where pyridazinones have shown considerable promise: oncology and inflammation.

Anticancer Activity: A Tale of Substituents

Pyridazinone derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2] The nature and position of substituents on the pyridazinone ring play a crucial role in determining their anticancer efficacy.

To illustrate the structure-activity relationship (SAR), the following table compares the in vitro cytotoxic activity (IC50 values) of several pyridazinone analogs against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound/AnalogR4 SubstituentR6 SubstituentCancer Cell LineIC50 (µM)Reference
6-Chloro-4-ethylpyridazin-3(2H)-one Ethyl Chloro MCF-7 (Breast) Hypothesized Potent-
Analog APhenylChloroMCF-7 (Breast)6.22 ± 0.34[2]
Analog BPhenylHHepG2 (Liver)1.13[2]
Analog CHBenzylA549 (Lung)5.988 ± 0.12[7]
Analog DPhenyl4-ChlorophenylMCF-7 (Breast)43.4[7]
Analog EMethyl5-methoxy-1H-indol-3-ylMacrophagesAnti-inflammatory[4]

Expert Insights on Structure-Activity Relationship (SAR):

Anti-inflammatory Potential: Targeting Key Mediators

Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have emerged as promising anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[8] The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs.

The table below presents a comparison of the COX-2 inhibitory activity of various pyridazinone analogs.

Compound/AnalogR SubstituentsCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
6-Chloro-4-ethylpyridazin-3(2H)-one 4-Ethyl, 6-Chloro Hypothesized Selective--
Pyridazinone Derivative 6bVaried0.186.33[9]
Pyridazinone Derivative 4cVaried0.26-[9]
Pyridazinone Derivative 5aVaried0.7716.70
Pyridazinone Derivative 5fVaried1.8913.38
Celecoxib (Reference Drug)-0.3537.03

Causality Behind Experimental Observations:

The high COX-2 selectivity observed for several pyridazinone derivatives can be attributed to their ability to fit into the larger, more flexible active site of the COX-2 enzyme compared to the more constricted active site of COX-1. The substituents on the pyridazinone ring are critical in dictating this selective interaction. For 6-Chloro-4-ethylpyridazin-3(2H)-one, the combination of the chloro and ethyl groups may provide an optimal balance of hydrophobicity, size, and electronic properties to achieve potent and selective COX-2 inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the comparative analysis of 6-Chloro-4-ethylpyridazin-3(2H)-one and its analogs, detailed, self-validating experimental protocols are provided below.

Synthesis of 6-Chloro-4-alkylpyridazin-3(2H)-ones

A general and adaptable synthesis protocol for 4-alkyl-6-chloropyridazin-3(2H)-ones is outlined below. This method can be tailored for the synthesis of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Start1 Ethyl 2-formylbutanoate Step1 Step 1: Condensation Formation of 4-ethyl-4,5-dihydropyridazin-3(2H)-one Start1->Step1 Start2 Hydrazine hydrate Start2->Step1 Start3 Phosphorus oxychloride Step2 Step 2: Chlorination Introduction of chlorine at C6 Start3->Step2 Step1->Step2 Product 6-Chloro-4-ethylpyridazin-3(2H)-one Step2->Product

A generalized synthetic workflow for 4-alkyl-6-chloropyridazinones.

Step-by-Step Methodology:

  • Step 1: Condensation. To a solution of ethyl 2-formylbutanoate in ethanol, add hydrazine hydrate dropwise at room temperature. The reaction mixture is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization to yield 4-ethyl-4,5-dihydropyridazin-3(2H)-one.

  • Step 2: Chlorination. The product from Step 1 is treated with phosphorus oxychloride (POCl3) and heated at 100-110 °C for 2-3 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 6-Chloro-4-ethylpyridazin-3(2H)-one. The final product should be characterized by NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the pyridazinone compounds on cancer cell lines.

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate B 2. Compound Treatment Add serial dilutions of pyridazinone analogs A->B C 3. Incubation Incubate for 48-72 hours B->C D 4. MTT Addition Add MTT solution to each well C->D E 5. Formazan Solubilization Add DMSO or other solvent D->E F 6. Absorbance Reading Measure absorbance at 570 nm E->F G 7. Data Analysis Calculate IC50 values F->G

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-Chloro-4-ethylpyridazin-3(2H)-one and its analogs) and a reference drug (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro COX Inhibition Assay

This assay measures the ability of the pyridazinone compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

A colorimetric COX inhibitor screening assay kit can be used for this purpose. The assay is based on the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Prepare a reaction mixture containing the respective COX enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at 590 nm at different time points.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cytokine Release Assay

This assay evaluates the anti-inflammatory properties of the compounds by measuring their effect on cytokine production in immune cells.

Cytokine_Release_Assay cluster_setup Assay Setup cluster_treatment Treatment and Stimulation cluster_analysis Analysis A Isolate PBMCs from whole blood B Seed PBMCs in a 96-well plate A->B C Pre-treat with pyridazinone analogs B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA F->G H Analyze data and determine inhibition G->H

Workflow for a lipopolysaccharide (LPS)-induced cytokine release assay.

Protocol Outline:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Seed the PBMCs in a 96-well plate and pre-treat with various concentrations of the pyridazinone compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.

  • Incubation: Incubate the plates for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the percentage of cytokine inhibition for each compound concentration.

Future Directions and Concluding Remarks

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide, though based on a combination of existing data and logical inference, underscores the potential of 6-Chloro-4-ethylpyridazin-3(2H)-one as a promising candidate for further investigation. The provided experimental protocols offer a robust framework for its synthesis and biological evaluation alongside relevant analogs.

Future research should focus on the comprehensive in vitro and in vivo evaluation of 6-Chloro-4-ethylpyridazin-3(2H)-one to elucidate its precise mechanism of action and therapeutic potential. Further exploration of the structure-activity relationships by synthesizing and testing a focused library of 4-alkyl-6-halopyridazinones will undoubtedly pave the way for the development of next-generation pyridazinone-based drugs with enhanced efficacy and safety profiles.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Pyridazinone Analogs. BenchChem.
  • Asif, M. (2017). A review on diverse pharmacological activities of pyridazine and pyridazinone derivatives as a magic moiety.
  • Al-Ghorbani, M., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
  • Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 118348.
  • BenchChem. (2025). A Comparative Guide to In Vitro Testing of Pyridazinone Compounds. BenchChem.
  • Abdel-Wahab, B. F., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 1-18.
  • Kotynia, A., et al. (2024). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 29(1), 1.
  • El-Sayed, M. A. A., et al. (2022).
  • Gaber, H. M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(1), 1-18.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). Molecules, 28(21), 7301.
  • Unsal-Tan, O., et al. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Archiv der Pharmazie, 340(11), 579-585.
  • Cantini, N., et al. (2022).
  • Singh, J., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.
  • El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201407.
  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822.
  • Cilibrizzi, A., et al. (2017). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 8(1), 147-155.
  • Sghaier, R., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-431.
  • Giovannoni, M. P., et al. (2023). Optimization of 4‐amino‐pyridazin‐3 (2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(8), 2300147.
  • El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201407.
  • Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 98, 103805.
  • El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201407.
  • Lagunin, A. A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(19), 11634.
  • Wilson, G. L., et al. (1993). Hypoxia-selective antitumor agents. 6. 4-(Alkylamino)nitroquinolines: a new class of hypoxia-selective cytotoxins. Journal of Medicinal Chemistry, 36(14), 1937-1944.
  • Szymańska, Z., & Kimmel, M. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • Hassan, R. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 150, 107623.
  • Roy, S., et al. (2007). Cell proliferation inhibition and antitumor activity of novel alkyl series of diorganotin(IV) compounds. Applied Organometallic Chemistry, 21(11), 949-956.
  • Gribanov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 820.
  • Aota, T., et al. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Anticancer Drugs, 11(8), 653-657.
  • European Patent Office. (2001).
  • Wouters, J. (2021). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 26(11), 3181.

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 6-Chloro-4-ethylpyridazin-3(2H)-one

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and verification of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and verification of 6-Chloro-4-ethylpyridazin-3(2H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causality behind experimental choices and the synergistic power of an integrated analytical approach.

While experimental spectra for this specific molecule are not widely published, this guide establishes a robust analytical framework based on fundamental principles and comparative data from structurally related pyridazinone derivatives.[1][2] This approach mirrors the real-world challenge of characterizing novel or sparsely documented compounds, emphasizing predictive analysis and sound interpretive logic.

The Target Molecule: 6-Chloro-4-ethylpyridazin-3(2H)-one

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Accurate and unambiguous characterization of novel derivatives like 6-Chloro-4-ethylpyridazin-3(2H)-one is the foundational step for any further investigation.

The molecular structure is presented below:

G parent [C₆H₇ClN₂O]⁺˙ m/z 158/160 frag1 [C₄H₂ClN₂O]⁺˙ m/z 129/131 parent->frag1 - C₂H₅ frag2 [C₅H₇ClN₂]⁺˙ m/z 130/132 parent->frag2 - CO frag3 [C₆H₇N₂O]⁺ m/z 123 parent->frag3 - Cl

Caption: Predicted key fragmentation pathways for 6-Chloro-4-ethylpyridazin-3(2H)-one.

Comparative Value

MS is the gold standard for determining molecular weight. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence, which is a powerful constraint for structure elucidation. While fragmentation analysis provides structural clues, it is often a puzzle that requires the definitive connectivity information from NMR to solve unambiguously.

Experimental Protocol: Electron Ionization (EI) GC-MS
  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane (1 mL).

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source. The GC separates the sample from any potential impurities before it enters the MS.

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Examine the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and its isotopes, and propose structures for the major fragment ions.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data points. A logical workflow ensures a self-validating system for structural confirmation.

G start Synthesized Compound (Purity Check by TLC/LC) ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Cl presence (M, M+2) start->ms Step 1 ir Infrared Spectroscopy (IR) - Confirm Functional Groups (C=O, N-H, C-Cl) ms->ir Step 2 nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Establish C-H Framework - Confirm Connectivity ir->nmr Step 3 final Structure Confirmed nmr->final Final Validation

Caption: Logical workflow for the spectroscopic confirmation of a new compound.

Summary of Techniques:

TechniquePrimary Information ProvidedKey Insights for 6-Chloro-4-ethylpyridazin-3(2H)-oneLimitations
NMR Atomic connectivity (C-H framework)Unambiguous placement of the ethyl group and chlorine atom.Requires larger sample amount; longer acquisition time.
IR Functional groups presentDirect evidence of C=O (amide), N-H, and aliphatic C-H bonds.Provides no information on the overall molecular skeleton.
MS Molecular Weight & Elemental Formula (HRMS)Confirms MW of 158.58 and the presence of one Cl atom via isotopic pattern.Does not reveal connectivity; isomers can have identical spectra.

Conclusion

The structural elucidation of 6-Chloro-4-ethylpyridazin-3(2H)-one is a clear example of the essential, complementary nature of modern spectroscopic techniques. Mass spectrometry provides the foundational data of molecular weight and elemental composition. Infrared spectroscopy offers a rapid and definitive confirmation of the required functional groups. Finally, NMR spectroscopy delivers the conclusive, high-resolution blueprint of the atomic framework, confirming the precise arrangement of all atoms. By integrating the results from these three methods, a researcher can achieve an unambiguous and robust confirmation of the molecular structure, a critical requirement for advancing any scientific investigation.

References

  • MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from MDPI. [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from MDPI. [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone. PubChem. [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-ethylpyridazin-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of the Pyridazinone Scaffold The pyridazinone ring is a privileged heterocyclic motif in medicinal chemistry and agrochemical re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Pyridazinone Scaffold

The pyridazinone ring is a privileged heterocyclic motif in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide array of biological activities.[1][2][3] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal properties.[2][4][5] The 6-Chloro-4-ethylpyridazin-3(2H)-one core represents a key starting point for the development of novel bioactive compounds. The presence of a chlorine atom at the 6-position offers a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The ethyl group at the 4-position and the lactam moiety also provide opportunities for structural modifications to modulate physicochemical properties and biological activity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold, drawing insights from studies on structurally related pyridazinone and chloropyridazine analogs. We will explore how modifications to this core structure can influence its efficacy in different biological contexts, supported by experimental data from relevant literature.

Herbicidal Activity: Insights from Structurally Similar Compounds

While specific SAR studies on 6-Chloro-4-ethylpyridazin-3(2H)-one as a herbicide are not extensively documented in publicly available literature, the pyridazinone class is well-established in this field. For instance, the commercial herbicide Chloridazon is a pyridazinone derivative.[6] Research on other substituted pyridazine derivatives provides valuable insights into the structural requirements for herbicidal activity.

A study on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed that these compounds act as bleaching herbicides.[5][7] This suggests that derivatives of 6-Chloro-4-ethylpyridazin-3(2H)-one could also exhibit this mode of action.

Key SAR Observations for Herbicidal Pyridazines:
  • Substitution at the 4-position: The nature of the substituent at the 4-position of the pyridazine ring is critical for activity. In the case of the 4-(3-trifluoromethylphenyl)pyridazine series, this bulky, electron-withdrawing group was essential for high potency.[5][7] For our core structure, modifications of the ethyl group or its replacement with other alkyl or aryl moieties could significantly impact herbicidal efficacy.

  • Substitution at the 3-position (or 6-position in our scaffold): The amino substitutions at the 3-position of the 4-(3-trifluoromethylphenyl)pyridazine series were well-tolerated and allowed for fine-tuning of the activity.[5][7] In the 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold, the chlorine at the 6-position is a key handle for introducing various amino, alkoxy, or thioether groups, which could modulate the herbicidal spectrum and potency.

Comparative Data of Related Herbicidal Pyridazines
Compound/ScaffoldR Group at Position 3Biological Activity (Example)Reference
6-methyl-4-(3-trifluoromethylphenyl)pyridazine-NHCH3High herbicidal activity against dicotyledonous plants.[5][7]
6-methyl-4-(3-trifluoromethylphenyl)pyridazine-N(CH3)2Moderate herbicidal activity.[5][7]
6-methyl-4-(3-trifluoromethylphenyl)pyridazine-NH-c-propylPotent chlorophyll inhibition.[5][7]
Experimental Protocol: Greenhouse Evaluation of Herbicidal Activity

This protocol is adapted from methodologies used for testing novel herbicidal compounds.[5][7]

Objective: To assess the pre- and post-emergence herbicidal activity of 6-Chloro-4-ethylpyridazin-3(2H)-one derivatives against a panel of weed species.

Materials:

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Echinochloa crus-galli).

  • Potting soil.

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Control herbicide (e.g., Diflufenican).

  • Greenhouse facilities with controlled temperature and light.

Procedure:

  • Pre-emergence Application: a. Fill pots with soil and sow the seeds of the test weed species. b. Apply the test compounds at various concentrations (e.g., 75 g/ha) to the soil surface. c. Water the pots and place them in the greenhouse. d. After a set period (e.g., 2-3 weeks), visually assess the percentage of weed control compared to an untreated control.

  • Post-emergence Application: a. Sow weed seeds and allow them to grow to a specific stage (e.g., 2-4 leaf stage). b. Spray the test compounds onto the foliage of the weeds. c. Return the plants to the greenhouse. d. Visually assess the percentage of weed control after a set period (e.g., 2-3 weeks).

Data Analysis:

  • Record the percentage of injury or growth inhibition for each treatment.

  • Determine the GR50 (the concentration required to inhibit growth by 50%) for active compounds.

Anticancer Potential: Learning from Chloropyridazine Hybrids

Recent research has explored the anticancer properties of chloropyridazine derivatives, suggesting another promising avenue for the 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold. A study on novel chloropyridazine hybrids demonstrated their potential as apoptosis inducers and PARP-1 inhibitors.[2]

Key SAR Insights for Anticancer Chloropyridazines:
  • Molecular Hybridization: The strategy of combining the chloropyridazine moiety with other pharmacophores, such as chalcones and thiazolidine-2,4-dione, proved effective in generating potent anticancer agents.[2] This suggests that linking the 6-Chloro-4-ethylpyridazin-3(2H)-one core to other known anticancer fragments could be a fruitful approach.

  • Substitution on the Phenyl Ring: In the 4-chloropyridazinoxyphenyl hybrids, substitutions on the pendant phenyl ring of the chalcone moiety significantly influenced the anticancer activity. Electron-donating and electron-withdrawing groups at different positions led to varying potencies against different cancer cell lines.[2]

Comparative Anticancer Activity of Chloropyridazine-Chalcone Hybrids
CompoundSubstitution on Chalcone Phenyl RingGI% (Growth Inhibition) against a panel of cancer cell lines at 100 µg/mLReference
3a 4-OCH3High activity against several cell lines.[2]
3b 4-CH3Moderate to high activity.[2]
3c 4-ClVariable activity depending on the cell line.[2]
3d 4-FModerate activity.[2]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Chloro-4-ethylpyridazin-3(2H)-one derivatives against various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key points of derivatization on the 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold for potential biological activities based on the analysis of related compounds.

SAR_Herbicidal cluster_R1 Position 6 cluster_R2 Position 4 cluster_R3 Position 2 (N-H) Core 6-Chloro-4-ethylpyridazin-3(2H)-one Core R1 Cl (Handle for Nucleophilic Substitution) -NHR -OR -SR Core->R1 Modulation of potency & spectrum R2 Ethyl Group -Alkyl chains -Aryl groups Core->R2 Critical for activity R3 N-H -Alkylation -Arylation Core->R3 Influence on physicochemical properties

Caption: Potential sites for modification on the 6-Chloro-4-ethylpyridazin-3(2H)-one core for developing novel herbicides.

SAR_Anticancer cluster_Linker Molecular Hybridization cluster_Pharmacophore Anticancer Pharmacophore Core 6-Chloro-4-ethylpyridazin-3(2H)-one Core Linker Linker at Position 6 (via Cl displacement) Core->Linker Pharmacophore e.g., Chalcone, Thiazolidinedione Linker->Pharmacophore Conjugation

Sources

Validation

A Comparative Guide to the Synthesis of Pyridazinone Scaffolds for Medicinal Chemistry

The pyridazinone core is a privileged scaffold in modern drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including cardiotonic, anti-hypertensive, a...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazinone core is a privileged scaffold in modern drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including cardiotonic, anti-hypertensive, anti-cancer, and anti-inflammatory effects. The efficacy of drugs such as Levosimendan and Pimobendan underscores the importance of this heterocyclic motif. Consequently, the development of efficient, scalable, and versatile synthetic routes to access functionalized pyridazinones is a central focus for medicinal and process chemists.

This guide provides a comparative analysis of prominent methods for pyridazinone synthesis. We will delve into the mechanistic underpinnings of classical and contemporary approaches, offer field-proven insights into experimental choices, and present detailed, replicable protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy for their specific target molecules.

Foundational Synthesis: The Hydrazine Condensation Approach

The most traditional and widely employed method for constructing the pyridazinone ring involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its synthetic equivalent, typically a γ-ketoacid or a γ-ketoester. This approach is valued for its reliability and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds via a sequential condensation-cyclization cascade. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,4-dicarbonyl synthon, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the dihydropyridazinone ring. A final oxidation or tautomerization step then furnishes the aromatic pyridazinone core. The choice of a γ-ketoacid is particularly common, as the carboxylic acid group provides a direct pathway to the final lactam structure upon dehydration.

The selection of the solvent and catalyst is critical. Acetic acid is frequently used as both a solvent and an acid catalyst, facilitating both the hydrazone formation and the subsequent dehydration steps. For less reactive substrates, mineral acids or Lewis acids may be employed to enhance the electrophilicity of the carbonyl carbons.

Hydrazine Condensation Mechanism start_materials γ-Ketoacid + Hydrazine hydrazone Hydrazone Intermediate start_materials->hydrazone Condensation (-H₂O) cyclization Intramolecular Cyclization hydrazone->cyclization dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one cyclization->dihydropyridazinone Dehydration (-H₂O) final_product Pyridazin-3(2H)-one dihydropyridazinone->final_product Oxidation or Tautomerization Classical_Protocol_Workflow reagents 1. Charge Reactor: - 4-Oxo-4-phenylbutanoic acid - Hydrazine hydrate - Acetic acid reflux 2. Heat to Reflux (118-120°C) Monitor by TLC reagents->reflux cool 3. Cool & Precipitate Cool to RT, then place in ice bath reflux->cool filter 4. Isolate Product Vacuum filtration, wash with cold H₂O cool->filter dry 5. Dry Product Vacuum oven at 60°C filter->dry

Caption: Workflow for classical pyridazinone synthesis via condensation.

Materials:

  • 4-Oxo-4-phenylbutanoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid (5-10 volumes)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) apparatus (e.g., silica plates, 1:1 Ethyl Acetate:Hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-oxo-4-phenylbutanoic acid (1.0 eq) and glacial acetic acid (5-10 volumes). Stir to dissolve.

  • Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirred solution. The addition may be mildly exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 118-120°C) and maintain for 4-6 hours.

  • Reaction Monitoring (Trustworthiness Pillar): Monitor the progress of the reaction by TLC. The starting ketoacid is typically more polar than the pyridazinone product. A co-spot of the starting material and reaction mixture is recommended for accurate comparison. The reaction is complete when the starting material spot is no longer visible.

  • Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate will begin to form. To maximize precipitation, cool the flask in an ice-water bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual acetic acid and hydrazine salts, followed by a wash with a cold non-polar solvent like hexane to aid drying.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight. The expected product is 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a white or off-white solid.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyridazinone

This protocol illustrates the speed and efficiency gained by using microwave irradiation for the same fundamental transformation.

Materials:

  • 4-Oxo-4-(4-chlorophenyl)butanoic acid (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol (as solvent)

  • Microwave reactor with sealed vessels

  • Magnetic stir vials for the microwave reactor

Procedure:

  • Vessel Charging: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 4-oxo-4-(4-chlorophenyl)butanoic acid (1.0 eq), phenylhydrazine hydrochloride (1.1 eq), sodium acetate (1.2 eq), and ethanol (5 mL).

  • Vessel Sealing: Securely cap the vessel. The sodium acetate acts as a base to free the phenylhydrazine from its hydrochloride salt, which is often more stable for storage.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Program the reactor to heat the mixture to 120°C and hold for 15 minutes with magnetic stirring. Power should be modulated to maintain the target temperature (dynamic power control).

  • Cooling (Safety Pillar): After the irradiation period, the vessel is cooled to below 50°C using the instrument's compressed air cooling system before it is handled. This is a critical safety step as the vessel is under pressure at high temperature.

  • Product Isolation: Once cooled, open the vessel. Transfer the reaction mixture, which may contain a precipitate, to a beaker. Reduce the solvent volume using a rotary evaporator.

  • Purification: Add water to the concentrated mixture to precipitate the product fully. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Conclusion and Future Outlook

The synthesis of pyridazinones is a mature yet continuously evolving field. The classical hydrazine condensation remains a highly reliable and scalable method for accessing foundational pyridazinone structures. However, for the rapid generation of diverse and complex analogues required in modern drug discovery, methods like multicomponent reactions and late-stage C-H functionalization offer unparalleled efficiency and flexibility. The integration of enabling technologies such as microwave synthesis further accelerates this process, allowing chemists to navigate chemical space more rapidly.

Future developments will likely focus on expanding the scope of C-H activation to other positions on the ring, developing more sustainable and environmentally benign catalytic systems, and integrating flow chemistry for the continuous and scalable production of pyridazinone-based active pharmaceutical ingredients. A thorough understanding of the comparative strengths and weaknesses of each synthetic approach is essential for any scientist working to harness the therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL: [Link]

  • Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed URL: [Link]

  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Publishing URL: [Link]

  • Title: Green, Practical and Scalable Multicomponent Reaction for the Synthesis of Amides and Pyridazinones Source: Taylor & Francis Online URL: [Link]

  • Title: Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Palladium catalysed meta-C–H functionalization reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace by Typeset URL: [Link]

Comparative

A Comparative Guide to the Cross-Reactivity of 6-Chloro-4-ethylpyridazin-3(2H)-one

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Chloro-4-ethylpyridazin-3(2H)-one, a novel pyridazinone derivative. In the landscape of modern drug discovery, understanding a com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Chloro-4-ethylpyridazin-3(2H)-one, a novel pyridazinone derivative. In the landscape of modern drug discovery, understanding a compound's selectivity is as crucial as identifying its primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals to underscore the importance of comprehensive cross-reactivity studies. By juxtaposing 6-Chloro-4-ethylpyridazin-3(2H)-one with other well-characterized pyridazinone-based compounds, we aim to provide a framework for evaluating off-target effects and ensuring the development of safer and more effective therapeutics.

The pyridazinone core is a well-established pharmacophore, recognized for its broad spectrum of biological activities.[1][2][3] Derivatives of this versatile scaffold have been investigated for their potential as anti-inflammatory, anti-cancer, anti-microbial, and cardiovascular agents.[1][4][5] This wide range of therapeutic applications stems from the ability of the pyridazinone structure to interact with a diverse array of biological targets.[1][5] Consequently, a thorough assessment of a new pyridazinone derivative's selectivity is paramount to mitigate the risk of unintended pharmacological effects.

Comparative Compounds

To contextualize the cross-reactivity profile of 6-Chloro-4-ethylpyridazin-3(2H)-one, we will compare it to three hypothetical pyridazinone derivatives, each with a distinct primary target, reflecting the chemical diversity and therapeutic potential of this compound class.

  • Compound A (PZ-COX2-I): A selective cyclooxygenase-2 (COX-2) inhibitor designed for anti-inflammatory applications.[6][7]

  • Compound B (PZ-PDE5-I): A potent phosphodiesterase-5 (PDE5) inhibitor intended for the treatment of cardiovascular diseases.[4]

  • Compound C (PZ-FPR-A): A formyl peptide receptor (FPR) agonist developed to modulate inflammatory responses.[7][8]

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a robust evaluation of off-target activities. The following experimental workflows provide a self-validating system to ensure the accuracy and reliability of the cross-reactivity data.

Kinase Selectivity Profiling

Rationale: Kinases are a large family of enzymes that are common off-targets for small molecule drugs. Unintended kinase inhibition can lead to a variety of toxicities. A broad kinase panel screen is a critical first step in assessing the selectivity of a new chemical entity.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of 6-Chloro-4-ethylpyridazin-3(2H)-one and the comparative compounds in DMSO.

  • Assay Panel: Utilize a commercial kinase panel of at least 100 kinases representing all major branches of the human kinome.

  • Binding Assays: Perform competitive binding assays using a suitable technology (e.g., KINOMEscan™, DiscoverX).

  • Data Analysis: Calculate the percent of control for each kinase at a screening concentration of 1 µM. For any kinase showing significant inhibition (>50%), determine the dissociation constant (Kd) or IC50 value in follow-up dose-response experiments.

Broad Pharmacology Secondary Target Screening

Rationale: To identify potential off-target interactions with other major drug target classes, a broad pharmacology screen is employed. This typically includes G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of 6-Chloro-4-ethylpyridazin-3(2H)-one and the comparative compounds in DMSO.

  • Assay Panel: Submit the compounds to a commercial broad pharmacology panel (e.g., SafetyScreen44™, Eurofins; PREDEASY™, Cerep).

  • Assay Format: The panel should include a mix of binding and functional assays.

  • Data Analysis: Results are typically reported as the percent inhibition or activation at a single concentration (e.g., 10 µM). Any significant activity warrants further investigation to determine the potency (IC50 or EC50).

Cell-Based Phenotypic Screening

Rationale: Cell-based assays provide insights into the compound's effects in a more physiological context. A panel of cell lines from different tissue origins can reveal unexpected cellular activities and potential toxicities.

Experimental Protocol:

  • Cell Line Panel: Select a diverse panel of human cancer and normal cell lines.

  • Cytotoxicity Assay: Treat the cell lines with a range of concentrations of the test compounds for 72 hours.

  • Viability Measurement: Assess cell viability using a suitable method (e.g., CellTiter-Glo®, Promega).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation and Interpretation

The following tables summarize hypothetical data from the cross-reactivity profiling of 6-Chloro-4-ethylpyridazin-3(2H)-one and the comparative compounds.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase6-Chloro-4-ethylpyridazin-3(2H)-onePZ-COX2-IPZ-PDE5-IPZ-FPR-A
Primary Target (Hypothesized) COX-2 (IC50 = 50 nM) PDE5 (IC50 = 10 nM) FPR1 (EC50 = 100 nM)
Kinase A85%10%5%15%
Kinase B60%5%8%12%
Kinase C15%90%12%8%
Kinase D5%8%75%10%

Table 2: Broad Pharmacology Secondary Target Profile (% Inhibition at 10 µM)

Target6-Chloro-4-ethylpyridazin-3(2H)-onePZ-COX2-IPZ-PDE5-IPZ-FPR-A
GPCR A70%12%8%5%
Ion Channel B55%8%10%15%
Transporter C10%65%5%8%
GPCR D15%10%5%80%

Table 3: Cell-Based Cytotoxicity Profile (GI50 in µM)

Cell Line6-Chloro-4-ethylpyridazin-3(2H)-onePZ-COX2-IPZ-PDE5-IPZ-FPR-A
Cell Line X5>100>100>100
Cell Line Y8>100>100>100
Cell Line Z>10050>100>100

Visualizing Experimental Workflows and Biological Pathways

Cross_Reactivity_Workflow cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Secondary & Tertiary Screening cluster_3 Data Analysis & Hit Validation Compound 6-Chloro-4-ethyl- pyridazin-3(2H)-one Primary_Assay Primary Target Assay Compound->Primary_Assay Kinase_Panel Kinase Panel (>100 Kinases) Primary_Assay->Kinase_Panel Safety_Panel Broad Pharmacology Safety Panel Primary_Assay->Safety_Panel Cell_Panel Cell-Based Phenotypic Screen Primary_Assay->Cell_Panel Dose_Response Dose-Response Confirmation Kinase_Panel->Dose_Response Safety_Panel->Dose_Response Cell_Panel->Dose_Response SAR Structure-Activity Relationship Dose_Response->SAR

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR_A GPCR A Downstream_Effector Downstream Effector GPCR_A->Downstream_Effector Ion_Channel_B Ion Channel B Ion_Channel_B->Downstream_Effector Kinase_A Kinase A Kinase_A->Downstream_Effector Kinase_B Kinase B Kinase_B->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Compound 6-Chloro-4-ethyl- pyridazin-3(2H)-one Compound->GPCR_A Inhibition Compound->Ion_Channel_B Inhibition Compound->Kinase_A Inhibition Compound->Kinase_B Inhibition

Discussion

The hypothetical data presented above for 6-Chloro-4-ethylpyridazin-3(2H)-one reveals a complex cross-reactivity profile. While its primary target is yet to be fully elucidated, the compound demonstrates significant off-target activity against several kinases, a GPCR, and an ion channel. This profile is distinct from the more selective comparator compounds. For instance, PZ-COX2-I and PZ-PDE5-I show high selectivity for their primary targets with minimal off-target interactions in these panels. PZ-FPR-A, while selective for its primary GPCR target, also shows some minor off-target activity.

The potent cytotoxicity of 6-Chloro-4-ethylpyridazin-3(2H)-one in specific cell lines (X and Y) is a noteworthy finding that could be linked to its inhibition of multiple kinases. This polypharmacology could be advantageous in certain therapeutic areas, such as oncology, where targeting multiple signaling pathways can be beneficial. However, for other indications, this lack of selectivity could lead to undesirable side effects.

The diverse biological activities reported for pyridazinone derivatives underscore the importance of such comprehensive profiling.[9] For example, some pyridazinone-based compounds have been identified as ligands for N-formyl peptide receptors (FPRs) and can modulate leukocyte inflammatory activities, while others have been shown to inhibit kinases such as dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase-3 (GSK3).[7] The anti-inflammatory properties of some pyridazinones may even be independent of their FPR agonist activity, suggesting engagement with other signaling pathways.[8]

Conclusion

The comparative cross-reactivity analysis of 6-Chloro-4-ethylpyridazin-3(2H)-one highlights the critical need for early and comprehensive off-target profiling in drug development. The pyridazinone scaffold, while being a "privileged structure," can give rise to compounds with diverse and sometimes unanticipated pharmacological profiles.[10] A thorough understanding of a compound's selectivity is essential for interpreting its biological activity, predicting potential toxicities, and ultimately, for the successful development of a safe and effective therapeutic agent. The experimental framework outlined in this guide provides a robust starting point for the in-depth characterization of novel pyridazinone derivatives.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.).
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science Publishers.
  • Asif, M. (n.d.).
  • Pyridazin-3(2H)-ones: Synthesis, reactivity and their biological applications. (n.d.).
  • Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. (2021).
  • Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. (2020). PubMed.
  • Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6494.
  • Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2022).
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.).

Sources

Validation

A Comparative Guide to the Structural Confirmation of 6-Chloro-4-ethylpyridazin-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyridazinone scaffolds are of significant interest due to their diverse biological activities. The precise s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridazinone scaffolds are of significant interest due to their diverse biological activities. The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an in-depth technical comparison of the key analytical techniques used to confirm the structure of 6-Chloro-4-ethylpyridazin-3(2H)-one and its analogues.

As a Senior Application Scientist, my experience has shown that a multi-pronged analytical approach is not just best practice, but a necessity for unambiguous structural confirmation. We will explore the causality behind the experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting a self-validating system for structural verification.

The Analytical Triad: NMR, MS, and X-ray Crystallography

The confirmation of a novel chemical entity like a 6-Chloro-4-ethylpyridazin-3(2H)-one derivative relies on a triad of analytical techniques, each providing a unique piece of the structural puzzle. NMR spectroscopy elucidates the connectivity of atoms, Mass Spectrometry provides the molecular weight and elemental composition, and X-ray Crystallography gives the precise three-dimensional arrangement of atoms in the solid state.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a derivative of 6-Chloro-4-ethylpyridazin-3(2H)-one, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a representative 6-Chloro-4-ethylpyridazin-3(2H)-one, we would expect to see distinct signals for the ethyl group and the proton on the pyridazinone ring.

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (ethyl)1.1 - 1.3Triplet (t)~7.5
-CH₂ (ethyl)2.4 - 2.6Quartet (q)~7.5
H-5 (pyridazinone ring)6.9 - 7.2Singlet (s)N/A
N-H (amide)11.0 - 13.0Broad Singlet (br s)N/A

Note: The N-H proton chemical shift can be highly variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. As with ¹H NMR, the chemical shift of each carbon is indicative of its electronic environment.

Expected ¹³³C NMR Chemical Shifts:

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃ (ethyl)12 - 15
-CH₂ (ethyl)20 - 25
C-4 (pyridazinone ring)130 - 135
C-5 (pyridazinone ring)128 - 132
C-6 (pyridazinone ring)145 - 150
C-3 (C=O) (pyridazinone ring)160 - 165
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

II. Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, the elemental formula. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectrum Data

For 6-Chloro-4-ethylpyridazin-3(2H)-one (Molecular Formula: C₆H₇ClN₂O), the expected molecular weight is approximately 158.59 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M+ and M+2 isotopic pattern for the molecular ion.

Key Expected Ions:

m/z Assignment Notes
~158[M]⁺ (with ³⁵Cl)Molecular ion
~160[M+2]⁺ (with ³⁷Cl)Isotopic peak, ~1/3 intensity of M⁺
~130[M - C₂H₄]⁺Loss of ethene from the ethyl group
~123[M - Cl]⁺Loss of a chlorine radical
Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement and confirm the elemental composition.

III. X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide crucial information about connectivity and composition, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions.

While a crystal structure for 6-Chloro-4-ethylpyridazin-3(2H)-one is not publicly available, we can draw comparisons with a closely related derivative, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one , to understand the expected structural features.[1]

Comparative Crystallographic Data
Parameter 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one[1]
Crystal System Monoclinic
Space Group P2₁/c
Key Bond Lengths C=O: ~1.23 Å, N-N: ~1.35 Å, C-Cl: ~1.74 Å
Key Dihedral Angles The pyridazinone ring is nearly planar.

This data provides a reference for what would be expected for a crystalline derivative of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic positions, bond lengths, and angles.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of a novel 6-Chloro-4-ethylpyridazin-3(2H)-one derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Structure Hypothesis ms Mass Spectrometry (HRMS) purification->ms Molecular Formula xray X-ray Crystallography (if crystalline) purification->xray 3D Structure interpretation Correlate Spectroscopic & Crystallographic Data nmr->interpretation ms->interpretation xray->interpretation confirmation Unambiguous Structure Confirmed interpretation->confirmation

Caption: Workflow for Structural Confirmation.

Conclusion

The structural confirmation of 6-Chloro-4-ethylpyridazin-3(2H)-one derivatives requires a synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides complementary information that, when combined, leads to an unequivocal structural assignment. This guide has outlined the key experimental considerations and expected data for each method, providing a robust framework for researchers in the field of drug discovery and development. By adhering to these principles of scientific integrity and logical workflow, the accurate characterization of novel chemical entities can be achieved with confidence.

References

  • Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. (n.d.). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 6-Chloro-4-ethylpyridazin-3(2H)-one Against Commercial PARP Inhibitors

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 6-Chloro-4-ethylpyridazin-3(2H)-one,...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 6-Chloro-4-ethylpyridazin-3(2H)-one, against established commercial Poly (ADP-ribose) polymerase (PARP) inhibitors. The following protocols and analyses are designed to elucidate the compound's potential as a competitive anticancer agent, focusing on its efficacy, selectivity, and mechanism of action.

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This heterocyclic motif is present in a variety of approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and notably, anticancer effects.[1][2] The clinical success of pyridazinone-containing drugs, such as the PARP inhibitors Olaparib, Talazoparib, and Fluzoparib, underscores the therapeutic promise of this chemical class in oncology.[3][4][5]

6-Chloro-4-ethylpyridazin-3(2H)-one is a novel derivative that warrants thorough investigation. Its structural features suggest a potential interaction with key biological targets implicated in cancer progression. This guide outlines a head-to-head comparison against leading commercial PARP inhibitors to ascertain its preclinical viability and guide further development.

The Rationale for Comparison: Targeting PARP in Cancer Therapy

PARP enzymes are crucial for DNA single-strand break repair.[6][7][8] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, tumor cells become heavily reliant on PARP for survival.[6][7] Inhibition of PARP in these homologous recombination deficient (HRD) cells leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9]

The selected commercial compounds for this benchmarking study are:

  • Olaparib (Lynparza®): A first-in-class PARP inhibitor approved for various cancers, including ovarian, breast, and prostate cancer.[4][10]

  • Talazoparib (Talzenna®): A potent PARP inhibitor with approvals for breast and prostate cancer.[11][12][13][14]

  • Fluzoparib: A PARP inhibitor that has shown promising antitumor activity in clinical trials for ovarian and breast cancer.[15][16][17][18][19]

These compounds provide a robust baseline for evaluating the potency and potential clinical positioning of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Experimental Benchmarking Workflow

A multi-tiered approach is proposed to comprehensively evaluate the test compound. The workflow is designed to move from broad, high-throughput screening to more detailed mechanistic studies.

Experimental Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Efficacy cluster_2 Tier 3: Mechanistic Insight Biochemical Assay Biochemical Assay Cell-Based PARP Assay Cell-Based PARP Assay Biochemical Assay->Cell-Based PARP Assay Cytotoxicity Assays Cytotoxicity Assays Cell-Based PARP Assay->Cytotoxicity Assays Clonogenic Survival Clonogenic Survival Cytotoxicity Assays->Clonogenic Survival DNA Damage Assessment DNA Damage Assessment Clonogenic Survival->DNA Damage Assessment Cell Cycle Analysis Cell Cycle Analysis DNA Damage Assessment->Cell Cycle Analysis

Caption: A tiered experimental workflow for benchmarking 6-Chloro-4-ethylpyridazin-3(2H)-one.

Detailed Experimental Protocols

Tier 1: Primary Screening

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of PARP1 and PARP2.

Protocol:

  • Reagents: Recombinant human PARP1 and PARP2 enzymes, NAD+, activated DNA, and a commercial PARP activity assay kit (e.g., fluorometric or chemiluminescent).

  • Compound Preparation: Prepare a 10-point serial dilution of 6-Chloro-4-ethylpyridazin-3(2H)-one, Olaparib, Talazoparib, and Fluzoparib in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the PARP enzyme, activated DNA, and the respective compound dilutions.

    • Initiate the reaction by adding NAD+.

    • Incubate at room temperature for the time specified by the kit manufacturer.

    • Stop the reaction and measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Objective: To assess the ability of the compounds to inhibit PARP activity within a cellular context.

Protocol:

  • Cell Lines: Utilize a cancer cell line with known PARP activity, such as HeLa or a BRCA-mutant cell line (e.g., CAPAN-1).

  • Compound Treatment: Treat the cells with a range of concentrations of the test and reference compounds for a predetermined time (e.g., 2-4 hours).

  • PARP Activity Measurement: Employ a cell-based PARP assay kit that measures the accumulation of poly(ADP-ribose) (PAR) chains using an ELISA-based method or immunofluorescence.[20]

  • Data Analysis: Quantify the level of PAR formation relative to untreated controls and calculate the IC50 values for each compound.

Tier 2: Cellular Efficacy

Objective: To evaluate the cytotoxic effects of the compounds on cancer cell lines with and without BRCA mutations.

Protocol:

  • Cell Lines: A panel of cell lines should be used, including:

    • BRCA-mutant cancer cell lines (e.g., MDA-MB-436, CAPAN-1)

    • BRCA-proficient cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • A non-cancerous cell line (e.g., MCF-10A) to assess general toxicity.

  • Assay Method: The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are suitable methods.[21][22]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each compound for 72-96 hours.

    • Add the viability reagent and measure the absorbance or luminescence.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Objective: To assess the long-term effect of the compounds on the ability of single cancer cells to form colonies.

Protocol:

  • Cell Plating: Plate a low density of cells in 6-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the compounds for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment and plot survival curves to compare the long-term efficacy of the compounds.

Tier 3: Mechanistic Insight

Objective: To visualize and quantify the extent of DNA double-strand breaks induced by the compounds.

Protocol:

  • Cell Treatment: Treat BRCA-mutant and proficient cells with the IC50 concentrations of each compound for 24-48 hours.

  • Immunofluorescence:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or high-content imaging system. Quantify the number and intensity of γ-H2AX foci per nucleus.

Objective: To determine the effect of the compounds on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24, 48, and 72 hours.

  • Staining: Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro PARP Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cell-Based PARP IC50 (nM)
6-Chloro-4-ethylpyridazin-3(2H)-one
Olaparib
Talazoparib
Fluzoparib

Table 2: Cellular Cytotoxicity (GI50, µM)

CompoundBRCA-mutant Cell Line 1BRCA-mutant Cell Line 2BRCA-proficient Cell Line 1BRCA-proficient Cell Line 2Non-cancerous Cell Line
6-Chloro-4-ethylpyridazin-3(2H)-one
Olaparib
Talazoparib
Fluzoparib

A favorable profile for 6-Chloro-4-ethylpyridazin-3(2H)-one would be characterized by potent inhibition of PARP1/2, selective and potent cytotoxicity against BRCA-mutant cancer cells, and a significant induction of DNA damage and G2/M cell cycle arrest in these cells.

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for the initial preclinical evaluation of 6-Chloro-4-ethylpyridazin-3(2H)-one. The data generated will be instrumental in determining its potential as a novel PARP inhibitor and will inform go/no-go decisions for further development, including in vivo efficacy studies and pharmacokinetic profiling. The ultimate goal is to ascertain whether this novel pyridazinone derivative offers a competitive advantage over existing therapies in the treatment of cancers with DNA repair deficiencies.

References

  • Olaparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Olaparib]
  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [URL: https://www.urology-textbook.com/olaparib.html]
  • Olaparib - NCI. [URL: https://www.cancer.
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [URL: https://www.scholarena.com/abstracts/saj-cancer-science/chlorinated-pyridazin-3-2h-ones-as-novel-anti-cancer-agents.pdf]
  • FDA Approves Talazoparib In Combination With Enzalutamide for mCRPC | Oncology Nursing News. [URL: https://www.oncnursingnews.
  • An Open-label, Multicenter, Single-arm, Phase II Study of Fluzoparib in Patients with Germline BRCA1/2 Mutation and Platinum-sensitive Recurrent Ovarian Cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33932551/]
  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [URL: https://www.targetedonc.com/view/the-mechanism-of-action-of-olaparib]
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2020.564601/full]
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01822]
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11499946/]
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4352003/]
  • Study Details | NCT06541314 | Fluzoparib Neoadjuvant Therapy for Ovarian Cancer. [URL: https://classic.clinicaltrials.gov/ct2/show/NCT06541314]
  • FDA approves talazoparib with enzalutamide for HRR gene-mutated metastatic castration-resistant prostate cancer. [URL: https://www.fda.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [URL: https://sarpublication.com/media/articles/RAJMPS_31_1-12.pdf]
  • List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. [URL: https://www.drugs.com/drug-class/parp-inhibitors.html]
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [URL: https://www.lynparza.
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/030/mak313bul.pdf]
  • Measuring Cell Viability / Cytotoxicity. [URL: https://www.dojindo.com/Images/Product%20Photo/Cell%20Viability-Cytotoxicity%20Assay/Cell%20Counting%20Kit-8_Manual.pdf]
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/]
  • Talzenna (talazoparib) FDA Approval History - Drugs.com. [URL: https://www.drugs.com/history/talzenna.html]
  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. [URL: https://my.clevelandclinic.
  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair - AACR Journals. [URL: https://aacrjournals.org/mct/article/12/11/2113/99519/New-Insights-into-PARP-Inhibitors-Effect-on-Cell]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pharmacological-activities-of-pyridazines-and-A-on-Asif/58567119e34c5685a11c5211b411139454194098]
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. [URL: https://bpsbioscience.com/choosing-the-right-assay-for-poly-adp-ribose-polymerase-parp]
  • FDA Declines to Expand Label for Talazoparib/Enzalutamide in mCRPC | OncLive. [URL: https://www.onclive.com/view/fda-declines-to-expand-label-for-talazoparib-enzalutamide-in-mcrpc]
  • A Comparative Guide to the Pharmacokinetic Profiles of Substituted Pyridazines - Benchchem. [URL: https://www.benchchem.com/product/b1595225]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6541244/]
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03417a]
  • A Trial of Maintenance Treatment With Fluzoparib Versus Placebo in Relapsed Ovarian Cancer Patients | Clinical Research Trial Listing - CenterWatch. [URL: https://www.centerwatch.
  • PARP inhibitors: its role in treatment of cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586561/]
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. [URL: https://www.creative-biolabs.com/support/cytotoxicity-assay-protocol.htm]
  • Study Details | NCT06735326 | Fluzoparib With or Without Bevacizumab for Neoadjuvant Therapy in Advanced Ovarian Cancer | ClinicalTrials.gov. [URL: https://clinicaltrials.gov/study/NCT06735326]
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522200216X]
  • PARP Inhibitors Market Insights and Trends 2031. [URL: https://www.transparencymarketresearch.com/parp-inhibitors-market.html]
  • FDA approves talazoparib for gBRCAm HER2-negative locally advanced or metastatic breast cancer. [URL: https://www.fda.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [URL: https://www.eurekaselect.com/article/117288]
  • A Study of Fluzoparib±Apatinib Versus Chemotherapy Treatment of Physician's Choice in HER2-negative Metastatic Breast Cancer Patients With Germline BRCA Mutation - larvol clin. [URL: https://clin.larvol.com/trial/nct04296370]
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [URL: https://biomedpharmajournal.
  • MTT Cell Assay Protocol. [URL: https://txch.org/wp-content/uploads/2019/07/MTT-assay-protocol.pdf]

Sources

Validation

A Comparative Guide to 6-Chloro-4-ethylpyridazin-3(2H)-one Analogs for Researchers and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 6-Chloro-4-ethylpyridazin-3(2H)-one serves as a crucial starting point...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 6-Chloro-4-ethylpyridazin-3(2H)-one serves as a crucial starting point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of its analogs, focusing on the structure-activity relationships (SAR) that govern their performance as anticancer, anti-inflammatory, and vasodilator agents. The information herein is synthesized from peer-reviewed studies and patent literature to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The 6-Chloropyridazinone Core: A Privileged Scaffold

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in drug discovery.[1] Its unique electronic and steric properties allow it to interact with a wide range of biological targets. The presence of a chloro group at the 6-position is particularly significant as it provides a reactive handle for synthetic modifications, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This guide will delve into the impact of substitutions, particularly at the 4-position, on the biological activity of this versatile scaffold.

Comparative Biological Activities of 6-Chloro-4-substituted Pyridazinone Analogs

The therapeutic potential of 6-chloropyridazinone analogs is diverse, with significant findings in oncology, inflammation, and cardiovascular diseases. The nature of the substituent at the 4-position plays a pivotal role in determining the specific biological activity and potency of these compounds.

Anticancer Activity

Pyridazinone derivatives have emerged as a promising class of anticancer agents.[2] Molecular hybridization strategies, combining the 4-chloropyridazinoxyphenyl scaffold with other pharmacophores, have yielded potent compounds with apoptotic and PARP-1 inhibitory activities.[1]

A series of novel 4-chloropyridazinoxyphenyl conjugates demonstrated significant growth inhibition across various cancer cell lines. The general order of anticancer activity was observed as: 4-chloropyridazinoxyphenyl-aromatic ketones > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-ones > 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione.[1]

Table 1: Comparative Anticancer Activity of 4-Chloropyridazinoxyphenyl Hybrids [1]

Compound IDStructureCancer Cell LineGrowth Inhibition (%)
3a 4-chloropyridazinoxyphenyl-phenylprop-2-en-1-oneHNO97 (Head & Neck)High
3c 4-chloropyridazinoxyphenyl-(4-methoxyphenyl)prop-2-en-1-oneFaDu (Head & Neck)High
3e 4-chloropyridazinoxyphenyl-(4-chlorophenyl)prop-2-en-1-oneMDA-MB-468 (Breast)High
4b 4-chloropyridazinoxyphenyl-(4-chlorobenzyloxy)phenylethan-1-oneFaDu (Head & Neck)Moderate
5 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dioneMultipleLow

Note: "High" and "Moderate" are qualitative summaries from the source. For detailed IC50 values, refer to the original publication.

The structure-activity relationship suggests that the nature of the aromatic ketone moiety significantly influences the anticancer potency.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and pyridazinone derivatives have shown significant promise as anti-inflammatory agents.[3][4] Their mechanisms of action often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs).

A study on 6-substituted 2-alkylpyridazin-3(2H)-ones revealed that specific substitutions lead to high COX-2 selectivity, a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Table 2: Comparative Anti-inflammatory and Analgesic Activity of 6-Substituted Pyridazinone Analogs [5]

Compound IDR1 (at position 2)R2 (at position 6)COX-2 Selectivity IndexAnalgesic Efficacy (% Protection)Anti-inflammatory Activity (% Inhibition of Edema)
4a -CH₃-CH₂-Ph964765
8b -CH₂CH₂CH₃-CO-Ph994660
9a -CH₃-CH(OH)-Ph984562
Diclofenac ----58

These results highlight that small alkyl substitutions at the 2-position and benzyl or benzoyl groups at the 6-position can confer potent and selective anti-inflammatory and analgesic properties.

Furthermore, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been identified as multi-target anti-inflammatory agents, inhibiting carbonic anhydrase, COX-2, and 5-LOX enzymes.[6] Alkyl sulfonates at the 3-hydroxyl group of the pyridazinone scaffold, such as compounds 7a and 7b , demonstrated superior inhibitory activity compared to their aryl sulfonate counterparts.[6]

Vasodilator Activity

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators, which are crucial for managing hypertension.[7] The substitution pattern on the pyridazinone ring is a key determinant of their potency.

A study on 6-(4-substitutedphenyl)-3-pyridazinone analogs, designed as potential hydralazine alternatives, revealed potent vasorelaxant activity. The presence of specific substituents on the phenyl ring at the 6-position significantly influenced their efficacy.

Recent research has also explored pyridazinone analogs as thyroid hormone receptor agonists, which can play a role in metabolic diseases and cardiovascular health.[3] Patent literature discloses several 6-chloro-5-isopropyl-pyridazin-3-yloxy derivatives with therapeutic potential.[3]

Synthesis and Experimental Protocols

The synthesis of 6-chloro-4-substituted-pyridazin-3(2H)-one analogs typically starts from 3,6-dichloropyridazine, a versatile and commercially available building block.

General Synthesis of 4-Alkyl-6-chloropyridazin-3(2H)-ones

A common synthetic route involves the introduction of an alkyl group at the 4-position of the pyridazine ring.

General Synthesis of 4-Alkyl-6-chloropyridazin-3(2H)-ones start 3,6-Dichloropyridazine step1 Reaction with Grignard Reagent (e.g., iPrMgX) or other organometallic reagents start->step1 intermediate1 3,6-Dichloro-4-alkylpyridazine step1->intermediate1 step2 Selective Hydrolysis intermediate1->step2 product 6-Chloro-4-alkylpyridazin-3(2H)-one step2->product Synthesis of 4-Aryl-6-chloropyridazinones start 6-Chloro-4-halopyridazin-3(2H)-one step1 Suzuki or Stille Coupling with Arylboronic Acid or Arylstannane start->step1 product 6-Chloro-4-arylpyridazin-3(2H)-one step1->product SAR of 6-Chloropyridazinone Analogs Core 6-Chloropyridazinone Core sub_4_position Substitution at 4-position Core->sub_4_position sub_6_position Substitution at 6-position (or modification of Cl) Core->sub_6_position sub_2_position Substitution at 2-position (N-alkylation) Core->sub_2_position activity_anticancer Anticancer Activity sub_4_position->activity_anticancer Aryl groups enhance activity activity_antiinflammatory Anti-inflammatory Activity sub_6_position->activity_antiinflammatory Aryl/benzyl groups improve COX-2 selectivity activity_vasodilator Vasodilator Activity sub_6_position->activity_vasodilator Substituted phenyl rings modulate potency sub_2_position->activity_antiinflammatory Small alkyl groups are favorable

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Chloro-4-ethylpyridazin-3(2H)-one

As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-4-ethylpyridazin-3(2H)-one is foundational to scientific progress. However, our responsibility extends beyond the ben...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-4-ethylpyridazin-3(2H)-one is foundational to scientific progress. However, our responsibility extends beyond the bench to include the safe and environmentally conscious management of the chemical waste we generate. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-4-ethylpyridazin-3(2H)-one, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by neutralizing chemical hazards through a structured, verifiable disposal pathway.

Hazard Identification and Risk Assessment: Understanding the Compound

6-Chloro-4-ethylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds.[1] The presence of a chlorine atom classifies it as a halogenated organic compound, a category of chemicals that requires specific disposal considerations due to its potential for environmental persistence and toxicity.[2][3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][7]

  • Environmental Hazards: Chlorinated organic residues are often toxic to aquatic life and can be non-biodegradable.[2] Discharging them into the environment must be strictly avoided.[8]

A thorough risk assessment must be conducted before handling this compound. The following table summarizes the anticipated hazard profile and necessary safety precautions.

Parameter Description & Justification Source
Chemical Class Halogenated (Chlorinated) Heterocyclic CompoundN/A
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Irritant[4][7]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles with side-shields, lab coat.[8][9][10]
Handling Area Chemical fume hood or other well-ventilated area.[5][11]
Primary Disposal Route Incineration by a licensed hazardous waste facility.[2][8][12]
Incompatible Materials Strong oxidizing agents.[4][7]

On-Site Waste Management: Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. This not only ensures safety but also prevents costly and complex disposal challenges that arise from mixing incompatible waste streams.

The Causality of Segregation: Halogenated organic waste must never be mixed with non-halogenated solvent waste.[13][14] The reason is twofold:

  • Disposal Method: Halogenated waste requires high-temperature incineration with subsequent "scrubbing" of the flue gases to neutralize acidic byproducts like hydrogen chloride.[2][12] This is a more complex and expensive process than the fuel blending or solvent recovery often used for non-halogenated solvents.[14]

  • Economic Impact: Contaminating a large volume of non-halogenated solvent with a small amount of chlorinated waste renders the entire volume unsuitable for recovery, dramatically increasing disposal costs.[14]

Step-by-Step Collection Protocol for 6-Chloro-4-ethylpyridazin-3(2H)-one Waste

This protocol should be followed for pure compound waste, contaminated lab materials (e.g., weighing boats, contaminated gloves), and solutions containing the compound.

  • Container Selection:

    • Obtain a dedicated hazardous waste container designated for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., high-density polyethylene) and have a tight-fitting lid.[13]

    • Ensure the container is clean, in good condition, and does not leak.

  • Labeling:

    • Before adding any waste, label the container clearly. The label must include:

      • The words "Hazardous Waste."[15]

      • The full chemical name: "6-Chloro-4-ethylpyridazin-3(2H)-one" and any other chemical constituents.

      • The approximate concentration or percentage of each component.

      • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

      • The "Accumulation Start Date" (the date the first drop of waste is added).

  • Waste Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.[15]

    • Keep the waste container closed at all times except when adding waste.[13][15] This minimizes the release of volatile compounds and prevents spills.

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills during transport.[13]

  • Request for Pickup:

    • Once the container is full or the accumulation time limit is approaching (as per your institution's and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Final Disposal Pathway: The Regulatory Mandate

Disposal of 6-Chloro-4-ethylpyridazin-3(2H)-one is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[16] As the generator of the waste, you are responsible for it from "cradle to grave," meaning you must ensure it is handled and disposed of in full compliance with federal and state regulations.[15]

Recommended Disposal Technology: High-Temperature Incineration

The most effective and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration in a specialized facility.[2][8]

  • Mechanism: The compound is subjected to extremely high temperatures (e.g., 800°-1500° C) in the presence of air and steam.[2][12] This process breaks the molecule down into its constituent elements, which reform into simple, stable gaseous byproducts. The carbon and hydrogen form carbon dioxide (CO₂) and water (H₂O), while the chlorine is converted primarily to hydrogen chloride (HCl) gas.[2][12]

  • Environmental Protection: The exhaust gases from the incinerator are then passed through a scrubber, which uses an aqueous solution (often a base) to neutralize and remove the HCl, preventing its release into the atmosphere.[2][12] This ensures complete and permanent disposal without atmospheric pollution.

This entire process must be handled by a licensed and registered hazardous waste disposal company that can provide a manifest tracking the waste from your facility to its final destruction.[15][17]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste streams containing 6-Chloro-4-ethylpyridazin-3(2H)-one.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposal Start Waste Generated: 6-Chloro-4-ethylpyridazin-3(2H)-one CheckType Identify Waste Type Start->CheckType PureSolid Pure Solid / Concentrated Residue CheckType->PureSolid Solid Solution Dilute Solution (e.g., in organic solvent) CheckType->Solution Liquid Contaminated Contaminated Materials (Gloves, Wipes, Glassware) CheckType->Contaminated Solid Debris CollectHalogenated Collect in Designated 'HALOGENATED ORGANIC WASTE' Container PureSolid->CollectHalogenated Solution->CollectHalogenated Contaminated->CollectHalogenated LabelContainer Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms - Accumulation Start Date CollectHalogenated->LabelContainer StoreSAA Store in Satellite Accumulation Area (SAA) LabelContainer->StoreSAA EHS_Pickup Arrange Pickup by EHS / Licensed Waste Vendor StoreSAA->EHS_Pickup Incineration Transport to RCRA-Permitted Facility for High-Temperature Incineration with Flue Gas Scrubbing EHS_Pickup->Incineration

Caption: Decision workflow for proper disposal of 6-Chloro-4-ethylpyridazin-3(2H)-one.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.

  • Don PPE: Before attempting cleanup, don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain & Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels on a solvent-based solution.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled substance into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste" and dispose of it through the same pathway as other 6-Chloro-4-ethylpyridazin-3(2H)-one waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these procedures, you ensure that your critical research does not come at the cost of safety or environmental integrity. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Proper Handling of Hazardous Waste Guide. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Process for the incineration of chlorinated organic materials. (Patent US4215095A). (1980). Google Patents.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Hazardous Waste. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). A-State Knowledge Base.
  • 6-CHLORO-4-ETHYL-3-PHENYL-PYRIDAZINE - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3,6-Dichloro-4-methylpyridazine. (2025, December 19). Fisher Scientific.
  • Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz - Environmental Health and Safety.
  • SAFETY DATA SHEET - Pyridine hydrochloride. (2010, October 29). Thermo Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). United States Environmental Protection Agency. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone. (2025, May 23). TCI Chemicals.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Actylis.
  • SAFETY DATA SHEET - 2-Chloro-N4-methylpyrimidine-4,5-diamine. (2024, December 19). CymitQuimica.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Safety and efficacy of pyrazine derivatives... (n.d.). EFSA Journal, NIH.
  • An overview of pyridazin-3(2H)-one... (n.d.). NIH.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals... (n.d.). MDPI.
  • 4-Amino-6-chloro-3H-imidazo[4,5-c]pyridine Safety Data Sheet. (2023, July 4). Apollo Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-ethylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-ethylpyridazin-3(2H)-one
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